Ethyl Lauroyl Arginate Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
2D Structure
Properties
IUPAC Name |
ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4O3.ClH/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBZMGWLVMQKNE-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209136 | |
| Record name | Ethyl-N2-dodecanoyl-L-argininate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60372-77-2 | |
| Record name | Ethyl-Nα-lauroyl-L-arginate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60372-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl lauroyl arginate hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl-N2-dodecanoyl-L-argininate hydrochloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl N2-dodecanoyl-.sc.l.sc.-argininate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | EC / List no. CAS no. Index no. ethyl N2-dodecanoyl-.sc.l.sc.-argininate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL LAUROYL ARGINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPD6ZY79TB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Lauroyl Arginate HCl on Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl Lauroyl Arginate HCl (LAE), also known as Lauric Arginate, is a potent, broad-spectrum antimicrobial agent synthesized from L-arginine, lauric acid, and ethanol.[1] Classified as a cationic surfactant, its primary mode of action is the rapid and irreversible disruption of the bacterial cell membrane.[2][3][4] This technical guide provides a detailed examination of the molecular interactions and subsequent physiological consequences of LAE on bacterial cytoplasmic membranes. It consolidates quantitative data on its efficacy, outlines key experimental protocols for its study, and presents visual diagrams of its mechanism and associated experimental workflows.
Core Mechanism of Action: A Multi-Step Process
The antimicrobial activity of Ethyl Lauroyl Arginate HCl is a direct result of its chemical structure, which features a positively charged (cationic) head group and a lipophilic fatty acid tail.[5] This amphipathic nature drives a multi-step process targeting the negatively charged bacterial cell envelope. The microbial cell membrane is considered the main target of LAE.[1][6]
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Electrostatic Adsorption: The initial interaction is governed by electrostatic forces. The cationic guanidine head group of the LAE molecule is strongly attracted to the anionic components of the bacterial cell surface.[5][7] In Gram-negative bacteria, this includes lipopolysaccharides (LPS), while in Gram-positive bacteria, it involves teichoic and lipoteichoic acids. This attraction facilitates the accumulation of LAE at the cell surface.
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Hydrophobic Insertion and Membrane Perturbation: Following adsorption, the long, hydrophobic lauroyl chain penetrates and inserts into the lipid bilayer of the cytoplasmic membrane.[7] This insertion disrupts the ordered structure of the membrane phospholipids. As a surfactant, LAE can degrade and solubilize cell membranes even at concentrations below its critical micelle concentration, altering cell permeability and membrane potential.[8]
-
Loss of Membrane Integrity and Function: The integration of LAE molecules into the membrane leads to a cascade of catastrophic events:
-
Increased Permeability: The disruption of the lipid bilayer creates pores or channels, leading to a significant increase in membrane permeability.[1][9][10]
-
Membrane Depolarization: The influx and efflux of ions through the compromised membrane dissipates the crucial transmembrane potential.[1][9][10][11]
-
Leakage of Intracellular Components: The loss of selective permeability allows for the leakage of vital low-molecular-weight cytoplasmic constituents, including potassium ions, ATP, amino acids, proteins, and nucleic acids.[2][8][9][10]
-
Metabolic Inhibition: The combination of membrane depolarization and loss of essential molecules arrests critical metabolic processes, such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.[8][9][10]
-
Studies using scanning and transmission electron microscopy have visually confirmed these effects, showing remarkable changes in bacterial morphology, including distorted and dimpled cells and intracytoplasmic coagulation following LAE treatment.[1][9][10][12]
Quantitative Data on Efficacy and Membrane Disruption
The efficacy of LAE is demonstrated by its low Minimum Inhibitory Concentrations (MICs) against a wide range of bacteria and its quantifiable effects on membrane integrity.
Table 1: Minimum Inhibitory Concentrations (MICs) of LAE Against Various Bacteria
| Microorganism | Gram Type | Medium | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC6538 | Positive | MHB | 8 | [1] |
| Listeria monocytogenes (21 strains) | Positive | TSB | 25 | [1] |
| Salmonella Typhimurium ATCC 14028 | Negative | MHB | 32 | [1] |
| Escherichia coli | Negative | - | 8 to 64 | [8] |
| Pseudomonas aeruginosa | Negative | - | 8 to 64 | [8] |
| Yeasts and Molds | - | - | 16 to 128 | [8] |
MHB: Mueller-Hinton Broth; TSB: Tryptic Soy Broth.
Table 2: Effect of LAE on Bacterial Cell Membrane Potential and Permeability
| Microorganism | Treatment | % Depolarized Cells (Bisoxonol-Positive) | % Permeabilized Cells (Propidium Iodide-Positive) | Reference |
| Yersinia enterocolitica | Control | 0.6% | 0.7% | [1] |
| Yersinia enterocolitica | LAE (1x MIC) | 1.8% | 97.8% | [1] |
| Lactobacillus plantarum | Control | 0.1% | 0.01% | [1] |
| Lactobacillus plantarum | LAE (1x MIC) | 0.3% | 99.6% | [1] |
Experimental Protocols
The investigation of LAE's mechanism of action relies on several key experimental methodologies.
Membrane Permeability Assessment
Protocol: Flow Cytometry using Propidium Iodide (PI) Staining [1][13]
This method quantifies the loss of membrane integrity. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a definitive marker for membrane permeabilization.
-
Bacterial Culture Preparation: Grow the target bacterial strain to the mid-exponential phase in an appropriate broth medium (e.g., TSB, MHB).
-
Cell Harvesting and Resuspension: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). Wash the pellet twice with a sterile buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) and resuspend in the same buffer to a standardized optical density (e.g., OD600 of 0.5).
-
LAE Treatment: Add LAE to the cell suspension at the desired concentration (e.g., 1x MIC, 2x MIC) and incubate for a specific duration (e.g., 30-60 minutes) at room temperature. A control sample without LAE must be included.
-
Staining: Add Propidium Iodide to each sample to a final concentration of approximately 1-5 µg/mL. Incubate in the dark for 10-15 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the cells with a laser at ~488 nm and measure the fluorescence emission at ~617 nm. The percentage of fluorescent (PI-positive) cells represents the population with compromised membranes.
Membrane Potential Measurement
Protocol: Flow Cytometry using Bisoxonol Staining [1]
Bisoxonol is a voltage-sensitive fluorescent dye that is excluded by healthy, polarized membranes. Upon membrane depolarization, the dye enters the cell and binds to intracellular components, resulting in a significant increase in fluorescence.
-
Bacterial Culture and Preparation: Prepare bacterial cell suspensions as described in Protocol 3.1 (Steps 1 and 2).
-
LAE Treatment: Treat the cells with LAE at the desired concentration and for the specified time. Include a non-treated control.
-
Staining: Add bisoxonol to each sample to a final concentration of approximately 0.5-1 µM. Incubate in the dark for 5-10 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite at ~488 nm and measure fluorescence emission at ~525 nm. An increase in the percentage of fluorescent cells indicates membrane depolarization.
Morphological and Ultrastructural Analysis
Protocol: Electron Microscopy (SEM and TEM) [1][14][15]
Electron microscopy provides direct visual evidence of LAE-induced damage to the bacterial cell structure.
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Sample Preparation: Treat bacterial cells with LAE (e.g., at MIC or higher concentrations) for a defined period. Harvest the cells by centrifugation.
-
Fixation: Fix the cells immediately to preserve their structure. A common fixative is a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer) for 2-4 hours at 4°C.
-
Post-fixation (for TEM): For Transmission Electron Microscopy (TEM), post-fix the samples in 1% osmium tetroxide to enhance contrast.
-
Dehydration: Dehydrate the samples through a graded series of ethanol or acetone solutions (e.g., 30%, 50%, 70%, 90%, 100%).
-
Sample Processing for SEM: For Scanning Electron Microscopy (SEM), critical-point dry the dehydrated samples, mount them on stubs, and coat them with a thin layer of conductive metal (e.g., gold-palladium).
-
Sample Processing for TEM: For TEM, infiltrate the dehydrated samples with resin and polymerize. Cut ultra-thin sections (60-90 nm) using an ultramicrotome, place them on copper grids, and stain with heavy metal salts (e.g., uranyl acetate and lead citrate).
-
Imaging: Visualize the samples using an SEM to observe surface morphology (e.g., cell shape, texture, lysis) or a TEM to examine internal ultrastructure (e.g., membrane integrity, cytoplasmic contents).
Visualizing the Mechanism and Workflow
Diagram 1: Mechanism of Action of LAE on Bacterial Membranes
Caption: Core mechanism of Ethyl Lauroyl Arginate HCl on bacterial membranes.
Diagram 2: Experimental Workflow for Assessing LAE's Membrane Activity
References
- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. earthwormexpress.com [earthwormexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]
- 8. Antimicrobial food and cosmetic preservative LAE® [lauric-arginate.com]
- 9. Antimicrobial effect of lauroyl arginate ethyl on Listeria monocytogenes and its application in controlling microbial contamination of enoki mushrooms (Flammulina velutipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. matilda.science [matilda.science]
- 11. Ethyl-N-dodecanoyl-l-arginate hydrochloride combats pathogens with low-resistance generation by membrane attack and modifies gut microbiota structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ultrastructural and morphological studies on variables affecting Escherichia coli with selected commercial antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl Lauroyl Arginate Hydrochloride (LAE) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl Lauroyl Arginate Hydrochloride (LAE), a cationic surfactant derived from L-arginine, lauric acid, and ethanol, has garnered significant attention for its potent, broad-spectrum antimicrobial properties and favorable safety profile.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of LAE for research and development purposes. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to facilitate a deeper understanding and practical application of this promising compound. LAE's primary mechanism of action involves the disruption of microbial cell membranes, a process detailed herein.[3][4][5] This document serves as a critical resource for researchers exploring the potential of LAE in pharmaceuticals, cosmetics, and food preservation.
Synthesis of this compound
The synthesis of LAE is typically achieved through a two-step process involving the esterification of L-arginine followed by acylation with lauroyl chloride.[1][6][7][8] The resulting compound is then recovered as a hydrochloride salt.[1][6][7]
Synthesis Pathway
The overall synthesis pathway can be visualized as a sequential process starting from the raw materials L-arginine, ethanol, and lauroyl chloride.
References
- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. exsyncorp.com [exsyncorp.com]
- 3. Ethyl Lauroyl Arginate HCl (LAE): A Guide To Comprehensive Analysis And Formulation Guide - Industry News - News [mobelbiochem.com]
- 4. Antimicrobial food and cosmetic preservative LAE® [lauric-arginate.com]
- 5. News - What is ethyl lauroyl arginate HCl [unilongmaterial.com]
- 6. genemedsyn.com [genemedsyn.com]
- 7. fao.org [fao.org]
- 8. fao.org [fao.org]
A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl Lauroyl Arginate HCl for Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl Lauroyl Arginate HCl (LAE), a cationic surfactant derived from naturally occurring substances—L-arginine and lauric acid—has garnered significant attention across the pharmaceutical, cosmetic, and food industries for its potent antimicrobial properties and favorable safety profile.[1][2][3] As a versatile excipient, a thorough understanding of its physicochemical characteristics is paramount for successful formulation development. This technical guide provides an in-depth analysis of the core physicochemical properties of LAE, offering quantitative data, detailed experimental protocols for their determination, and visual representations of its molecular interactions and synthesis. This document is intended to serve as a comprehensive resource for researchers and formulation scientists, facilitating the effective and efficient utilization of LAE in various applications.
Core Physicochemical Properties
Ethyl Lauroyl Arginate HCl (LAE), identified by CAS number 60372-77-2, is a white to off-white crystalline powder.[1][4] Its structure, combining a hydrophobic lauroyl chain with a hydrophilic arginine ethyl ester headgroup, imparts the amphiphilic characteristics of a cationic surfactant.[5][6]
General and Structural Properties
The fundamental structural and identification details of LAE are crucial for its characterization in formulation studies.
| Property | Value | Reference(s) |
| Chemical Name | Ethyl-Nα-dodecanoyl-L-arginate hydrochloride | [7][8] |
| Synonyms | LAE, Lauric Arginate Ethyl Ester, Mirenat® | [7][9] |
| CAS Number | 60372-77-2 | [1][4][10] |
| Molecular Formula | C₂₀H₄₁ClN₄O₃ | [1][4][11] |
| Molecular Weight | 421.02 g/mol | [1][8][10] |
| Appearance | White to off-white hygroscopic powder | [4][10][12] |
Physicochemical Parameters for Formulation
These parameters are critical for predicting the behavior of LAE in various formulation matrices, from simple aqueous solutions to complex emulsions and delivery systems.
| Parameter | Value | Conditions | Reference(s) |
| Melting Point | 50.5 - 62 °C | Standard Pressure | [4][12] |
| Water Solubility | >247 g/L | 20 °C | [1][10] |
| Other Solubilities | Soluble in ethanol, propylene glycol, glycerol | 20 °C | [4][12][13] |
| pKa | ~10 - 11 | 25 °C | |
| pH (1% aqueous solution) | 3.0 - 5.0 | 25 °C | [7][12] |
| Critical Micelle Concentration (CMC) | 0.18 - 0.21% (w/v) (~4.3 - 5.0 mM) | Aqueous solution | [10] |
| Partition Coefficient (LogP) | 0.07 (Olive oil/water) | 20 °C | |
| Hydrophilic-Lipophilic Balance (HLB) | 10.5 | Calculated | [10] |
Stability Profile
The stability of LAE is a critical factor in determining its shelf-life and compatibility with different formulation components and storage conditions.
| Condition | Stability Profile | Reference(s) |
| pH Stability | Stable in the pH range of 3 to 7. Hydrolysis is accelerated in alkaline conditions. | [6][14] |
| Half-life at 25°C: >1 year (pH 4), 57 days (pH 7), 34 hours (pH 9). | [10] | |
| Thermal Stability | Stable at room temperature for over 2 years in a closed container. | [10] |
| Decomposes at temperatures above 107 °C. | [15] | |
| Compatibility | Incompatible with anionic surfactants (e.g., SLS), which can lead to precipitation. | [5] |
Antimicrobial Mechanism of Action
LAE exerts its antimicrobial effect through a membrane-disruptive mechanism, which is characteristic of cationic surfactants. Its positively charged headgroup electrostatically interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of its hydrophobic lauroyl tail into the lipid bilayer. This process disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential cytoplasmic contents (ions, metabolites, etc.), dissipation of the membrane potential, and ultimately, cell death.[1][6][14]
Caption: Antimicrobial mechanism of Ethyl Lauroyl Arginate HCl (LAE).
Synthesis and Metabolism
Understanding the synthesis and metabolic fate of LAE is essential for regulatory and safety assessments.
Chemical Synthesis Workflow
LAE is synthesized in a two-step process. First, L-arginine is esterified with ethanol in the presence of a catalyst like thionyl chloride or dry HCl to produce L-arginine ethyl ester. This intermediate is then reacted with lauroyl chloride via an amidation reaction in an aqueous medium under controlled pH and temperature to yield the final product, which is recovered as the hydrochloride salt.[6][15]
Caption: Generalized chemical synthesis workflow for LAE.
Metabolic Pathway
Upon ingestion, LAE is rapidly metabolized in the body. It is hydrolyzed by esterases and amidases into its constituent components: Nα-lauroyl-L-arginine (LAS) and ethanol, or L-arginine ethyl ester. These intermediates are further broken down into L-arginine, lauric acid, and ethanol. These final metabolites are endogenous substances that enter normal metabolic pathways; arginine enters the urea cycle, and lauric acid undergoes fatty acid metabolism.[14][15]
Caption: Metabolic degradation pathway of LAE in the body.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for determining key physicochemical properties of LAE.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by various methods, including surface tensiometry, conductivity, and fluorescence spectroscopy. The conductometric method is straightforward for ionic surfactants like LAE.
Method: Conductometric Titration
-
Materials: Calibrated conductivity meter, magnetic stirrer and stir bar, thermostated vessel, Class A volumetric flasks and pipettes, deionized water (conductivity < 2 µS/cm), Ethyl Lauroyl Arginate HCl.
-
Procedure: a. Prepare a stock solution of LAE (e.g., 20 mM) in deionized water. b. Place a known volume of deionized water (e.g., 50 mL) in the thermostated vessel maintained at 25 °C. c. Immerse the conductivity probe and begin stirring gently to avoid foam formation. d. Allow the system to equilibrate and record the initial conductivity of the water. e. Add small, precise aliquots of the LAE stock solution to the water. After each addition, allow the reading to stabilize and record the conductivity and the total concentration of LAE. f. Continue additions until the concentration is well above the expected CMC (~5 mM).
-
Data Analysis: a. Plot the specific conductivity (κ) as a function of the LAE concentration. b. The plot will show two linear regions with different slopes. The first region (pre-micellar) will have a steeper slope, and the second region (post-micellar) will have a shallower slope. c. The CMC is the concentration at the intersection of the two extrapolated linear portions of the plot.
Caption: Experimental workflow for CMC determination using conductometry.
Determination of Partition Coefficient (LogP)
For surfactants, the standard shake-flask method can be challenging. The stir-flask method followed by HPLC analysis is a more reliable alternative, ensuring that measurements are taken below the CMC.[1][10]
Method: Stir-Flask with HPLC Analysis
-
Materials: n-Octanol (pre-saturated with water), buffered water (pre-saturated with n-octanol), stir-flask apparatus, centrifuge, HPLC system with a suitable detector (e.g., UV-Vis or ELSD), LAE.
-
Procedure: a. Prepare a stock solution of LAE in the aqueous phase at a concentration known to be below its CMC (e.g., 1 mM). b. Add known volumes of the pre-saturated n-octanol and the LAE aqueous solution to the stir-flask. c. Stir the mixture at a slow, constant speed at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous stirring that can cause emulsification. d. Stop stirring and allow the phases to separate completely. If necessary, centrifuge the mixture at a low speed to facilitate separation. e. Carefully sample a precise volume from both the aqueous and the n-octanol phases.
-
Data Analysis: a. Determine the concentration of LAE in each phase using a validated HPLC method. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water with an acid modifier is often suitable.[5] b. The partition coefficient (P) is calculated as the ratio of the equilibrium concentration of LAE in the n-octanol phase (C_octanol) to its concentration in the aqueous phase (C_water). c. LogP is the base-10 logarithm of P: LogP = log₁₀(C_octanol / C_water).
Determination of pKa
Potentiometric titration is the standard method for determining the pKa of ionizable groups. For LAE, this will correspond to the guanidinium group of the arginine moiety.
Method: Potentiometric Titration
-
Materials: Calibrated pH meter with a suitable electrode, automatic titrator or burette, magnetic stirrer, thermostated titration vessel, LAE, standardized solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M), and an inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[3]
-
Procedure: a. Dissolve a precisely weighed amount of LAE in a known volume of the KCl solution to create a sample solution of known concentration (e.g., 1 mM). b. Purge the solution with nitrogen to remove dissolved CO₂. c. Place the solution in the thermostated vessel (25 °C) and immerse the pH electrode. d. Make the solution acidic (e.g., to pH ~2) by adding the standardized HCl solution. e. Titrate the solution by adding small, precise increments of the standardized NaOH solution. f. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH is well into the basic range (e.g., pH ~12).[16]
-
Data Analysis: a. Plot the measured pH versus the volume of NaOH added to generate a titration curve. b. The pKa is the pH at the half-equivalence point. For the guanidinium group of arginine, there will be an inflection point in the high pH range. The pKa corresponds to the pH at the midpoint of this buffering region on the curve.[17] c. Alternatively, calculate the first derivative of the titration curve (dpH/dV). The peak of the derivative plot corresponds to the equivalence point. The pKa is the pH when half of the volume of titrant required to reach this equivalence point has been added.
Conclusion
The physicochemical properties of Ethyl Lauroyl Arginate HCl—including its solubility, stability, surfactant behavior, and molecular structure—are integral to its function as a high-performance antimicrobial preservative and cationic surfactant. The data and protocols presented in this guide provide a robust framework for formulation scientists to harness the full potential of LAE. By understanding these fundamental characteristics, researchers can optimize formulations for stability, efficacy, and safety, paving the way for innovative applications in pharmaceuticals, personal care products, and beyond.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. US20110077423A1 - Process for the synthesis of hydrochloride salt of n-fatty acylsubstituted amino acid ethyl esters - Google Patents [patents.google.com]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. Separation of Ethyl lauroyl arginate hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Production and purification process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. Collection of Partition Coefficients in Hexadecyltrimethylammonium Bromide, Sodium Cholate, and Lithium Perfluorooctanesulfonate Micellar Solutions: Experimental Determination and Computational Predictions | MDPI [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. cetjournal.it [cetjournal.it]
- 10. researchgate.net [researchgate.net]
- 11. Table 3 from Practical methods for the measurement of logP for surfactants. | Semantic Scholar [semanticscholar.org]
- 12. fao.org [fao.org]
- 13. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
Ethyl Lauroyl Arginate Hydrochloride (LAE): A Technical Guide to its Antimicrobial Spectrum Against Foodborne Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Lauroyl Arginate Hydrochloride (LAE), also known as Lauric Arginate, is a cationic surfactant synthesized from lauric acid, L-arginine, and ethanol.[1][2] It is recognized for its broad-spectrum antimicrobial activity against a wide range of microorganisms, including bacteria, yeasts, and molds.[3][4] Due to its efficacy and favorable safety profile, LAE has been approved as a food preservative in various countries and is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for specific food applications.[1][5] This technical guide provides an in-depth analysis of the antimicrobial spectrum of LAE against key foodborne pathogens, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Antimicrobial Spectrum of LAE
LAE exhibits potent antimicrobial activity against a variety of foodborne pathogens. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6]
Quantitative Data on Antimicrobial Activity
The following tables summarize the MIC and MBC values of LAE against common foodborne Gram-positive and Gram-negative bacteria, as well as select yeasts and molds. These values have been compiled from various studies and may differ based on the specific strain, methodology, and culture conditions used.[1]
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of LAE against Gram-Positive Bacteria
| Microorganism | Strain | Medium | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Listeria monocytogenes | Various | TSB | 12 - 25 | 25 - 50 | [6] |
| Staphylococcus aureus | ATCC 29213 | MHB | 8 | 16 | [7] |
| Staphylococcus aureus | CECT 435 | TSB | 16 | 32 | |
| Listeria innocua | CECT 910 | TSB | 16 | 32 | [8] |
| Brochothrix thermosphacta | N/A | TSB | 16 | 32 | [5] |
Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of LAE against Gram-Negative Bacteria
| Microorganism | Strain | Medium | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | MHB | 16 | 16 | [7] |
| Escherichia coli | CECT 434 | TSB | 32 | 64 | [8] |
| Salmonella enterica | CECT 4300 | TSB | 32 | 64 | [8] |
| Pseudomonas aeruginosa | CECT 110 | TSB | 64 | 128 | [8] |
| Yersinia enterocolitica | N/A | TSB | 16 | 32 | [2] |
Table 3: Minimum Inhibitory Concentrations (MIC) of LAE against Yeasts and Molds
| Microorganism | Strain | Medium | MIC (µg/mL) | Reference |
| Saccharomyces cerevisiae | N/A | SDB | 35 | [3] |
| Candida albicans | N/A | SDB | 112.5 | [3] |
| Zygosaccharomyces bailii | N/A | SDB | 62.5 | [3] |
| Botrytis cinerea | N/A | PDA | 400 | [3] |
| Penicillium digitatum | CGMCC3.7771 | PDA | 400 | [1] |
| Alternaria alternata | CGMCC3.7809 | PDA | 200 | [1] |
TSB: Tryptic Soy Broth; MHB: Mueller-Hinton Broth; SDB: Sabouraud Dextrose Broth; PDA: Potato Dextrose Agar; N/A: Not Available
Mechanism of Action
The primary antimicrobial action of LAE is attributed to its cationic surfactant properties, which target the microbial cell membrane.[4][5] The positively charged arginine head of the LAE molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a cascade of events that ultimately result in cell death.[9]
The proposed mechanism involves:
-
Electrostatic Interaction: The cationic LAE molecule binds to the anionic phospholipids in the bacterial cell membrane.[7]
-
Membrane Disruption: This interaction disrupts the membrane's structural integrity, causing depolarization of the membrane potential.[2][10]
-
Increased Permeability: The damaged membrane becomes more permeable, leading to the leakage of essential intracellular components such as ions (e.g., potassium), ATP, proteins, and nucleic acids.[1][10]
-
Metabolic Inhibition: The loss of cellular components and the disruption of the membrane potential inhibit critical metabolic processes.[10]
-
Oxidative Stress: LAE has also been shown to induce the generation of reactive oxygen species (ROS) within the microbial cells, leading to oxidative damage of cellular components.[3][10]
This multi-faceted attack on the cell membrane contributes to the rapid bactericidal effect of LAE.[8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via Broth Microdilution
This protocol is a standard method for determining the MIC and MBC of an antimicrobial agent against a specific microorganism.[11][12]
Materials:
-
Test microorganism
-
Appropriate growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
This compound (LAE) stock solution
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Spectrophotometer (for optical density measurement)
-
Sterile agar plates (for MBC determination)
Procedure:
MIC Assay:
-
Prepare Inoculum: Culture the test microorganism in the appropriate broth overnight at the optimal temperature. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: Prepare serial two-fold dilutions of the LAE stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no LAE) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism for 18-24 hours.
-
Reading MIC: After incubation, determine the MIC as the lowest concentration of LAE in which there is no visible growth (no turbidity) compared to the positive control. This can be confirmed by measuring the optical density at 600 nm.[6]
MBC Assay:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plate at the optimal temperature for 24-48 hours.
-
Reading MBC: The MBC is the lowest concentration of LAE that results in no colony formation on the agar plate, indicating a 99.9% kill of the initial inoculum.[6][12]
Time-Kill Assay
This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.[13]
Materials:
-
Test microorganism
-
Appropriate growth medium
-
This compound (LAE) solution at a predetermined concentration (e.g., 2x or 4x MIC)
-
Sterile test tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Sterile agar plates
-
Incubator
-
Timer
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate growth medium to a concentration of approximately 1 x 10^6 CFU/mL.
-
Exposure: Add the LAE solution to the bacterial suspension to achieve the desired final concentration. Include a control tube with no LAE.
-
Sampling: At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from the test and control tubes.
-
Serial Dilution and Plating: Immediately perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates at the optimal temperature for 24-48 hours.
-
Enumeration: Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[13]
Visualizations
The following diagrams illustrate the experimental workflow for determining antimicrobial susceptibility and the proposed mechanism of action of LAE.
Caption: Workflow for MIC and MBC Determination.
Caption: Proposed Mechanism of Action of LAE.
Conclusion
This compound demonstrates a potent, broad-spectrum antimicrobial activity against a wide range of foodborne pathogens. Its primary mechanism of action involves the rapid disruption of the microbial cell membrane, leading to cell death. The provided data and protocols offer a comprehensive resource for researchers and professionals in the fields of food science, microbiology, and drug development for the evaluation and application of this effective antimicrobial agent. Further research may focus on synergistic combinations with other antimicrobials and its efficacy in complex food matrices.
References
- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial food and cosmetic preservative LAE® [lauric-arginate.com]
- 5. earthwormexpress.com [earthwormexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl‐N‐dodecanoyl‐l‐arginate hydrochloride combats pathogens with low‐resistance generation by membrane attack and modifies gut microbiota structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Antimicrobial effect of lauroyl arginate ethyl on Listeria monocytogenes and its application in controlling microbial contamination of enoki mushrooms (Flammulina velutipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nelsonlabs.com [nelsonlabs.com]
The Cationic Surfactant Properties of Ethyl Lauroyl Arginate HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl Lauroyl Arginate HCl (LAE), a cationic surfactant derived from naturally occurring substances, has garnered significant attention for its potent antimicrobial properties and favorable safety profile. This technical guide provides an in-depth exploration of the core cationic surfactant characteristics of LAE, its mechanism of action, and relevant physicochemical data.
Physicochemical Properties of Ethyl Lauroyl Arginate HCl
Ethyl Lauroyl Arginate HCl (C₂₀H₄₁ClN₄O₃) is a synthetically produced cationic surfactant derived from L-arginine, lauric acid, and ethanol.[1][2] It is a white, hygroscopic powder with a molecular weight of 421.02 g/mol .[1][3][4] LAE exhibits excellent solubility in water and is also soluble in ethanol, propylene glycol, and glycerol.[5][6][7] The stability of LAE is pH-dependent, showing greater stability in acidic conditions.[1][4]
Quantitative data on the physicochemical properties of LAE are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₀H₄₁ClN₄O₃ | [3][8] |
| Molecular Weight | 421.02 g/mol | [1][3][4] |
| Appearance | White hygroscopic powder | [1][3][5] |
| Melting Point | 50.5°C to 58°C | [1][4][5] |
| Solubility in Water (at 20°C) | > 247 g/kg | [1][5][6] |
| pKa | Approximately 10–11 | [1][9] |
| Isoelectric Point | > pH 12 | [1] |
| Critical Micelle Concentration (CMC) | 0.18–0.21% (w/v) | [1] |
| Surface Tension | 25.4 to 31.8 mN/m | [1] |
| Hydrophilic–Lipophilic Balance (HLB) | 10.5 | [1] |
| pH (1% aqueous solution) | 3.0–5.0 | [5][10] |
The Cationic Surfactant Mechanism of Action
As a cationic surfactant, Ethyl Lauroyl Arginate HCl's primary mode of antimicrobial action is the disruption of microbial cell membranes.[1][11][12] The molecule possesses a positively charged head group (the arginine moiety) and a lipophilic tail (the lauroyl group).[12] This amphiphilic structure is key to its efficacy.
The mechanism can be summarized in the following steps:
-
Adsorption: The positively charged head of the LAE molecule is electrostatically attracted to the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids.[4][8]
-
Insertion: The lipophilic lauroyl tail penetrates the hydrophobic core of the lipid bilayer.[4]
-
Membrane Disruption: This insertion disrupts the structural integrity of the cell membrane, leading to increased permeability.[3][8][12]
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential cellular components, including ions (e.g., potassium), proteins, nucleic acids, and ATP.[1][13]
-
Metabolic Inhibition and Cell Death: The loss of these vital components and the dissipation of the membrane potential disrupt cellular metabolism, ultimately leading to microbial growth inhibition and cell death.[3][13][14]
Antimicrobial Efficacy
Ethyl Lauroyl Arginate HCl exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][2][10] Its effectiveness is attributed to its ability to disrupt the cell membranes of these microorganisms.[11]
| Microorganism Type | Efficacy | References |
| Gram-positive bacteria | Effective | [8][10][14] |
| Gram-negative bacteria | Effective | [8][10][14] |
| Yeasts | Effective | [1][10][14] |
| Molds | Effective | [1][10][14] |
The minimum inhibitory concentration (MIC) for most microorganisms is reported to be as low as 8 μg/mL.[3]
Synthesis of Ethyl Lauroyl Arginate HCl
The synthesis of Ethyl Lauroyl Arginate HCl is a two-step process.[1][7]
-
Esterification: L-arginine is esterified with ethanol in the presence of an esterification agent like thionyl chloride to form ethyl arginine.[5][10]
-
Amidation: The resulting ethyl arginine then undergoes an amidation reaction with lauroyl chloride in an aqueous medium.[1][5]
The final product, Ethyl Lauroyl Arginate HCl, is then recovered through filtration and drying.[1][7][10]
Experimental Protocols
The characterization of the cationic surfactant properties and antimicrobial activity of Ethyl Lauroyl Arginate HCl involves several key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants and can be determined by measuring the change in a physical property of the surfactant solution as a function of concentration. Common methods include:
-
Surface Tensiometry: The surface tension of LAE solutions at various concentrations is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method). The CMC is identified as the concentration at which the surface tension plateaus.
-
Conductivity Measurement: The electrical conductivity of LAE solutions is measured as a function of concentration. A distinct change in the slope of the conductivity versus concentration plot indicates the CMC.
Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC of LAE against various microorganisms is typically determined using broth microdilution methods following established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Procedure:
-
A serial two-fold dilution of LAE is prepared in a suitable microbial growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
The MIC is determined as the lowest concentration of LAE that completely inhibits visible growth of the microorganism.
-
Assessment of Cell Membrane Disruption
Several techniques can be employed to visualize and quantify the damage to microbial cell membranes caused by LAE.
-
Electron Microscopy (SEM and TEM):
-
Scanning Electron Microscopy (SEM): Used to observe changes in the surface morphology of microbial cells after treatment with LAE.
-
Transmission Electron Microscopy (TEM): Provides high-resolution images of the internal structures of the cells, revealing damage to the cell membrane and leakage of cytoplasmic contents.[5]
-
-
Flow Cytometry: This technique can be used with fluorescent dyes that differentiate between live and dead cells based on membrane integrity. For example, propidium iodide can only enter cells with compromised membranes, thus staining dead cells red.[13]
-
Leakage Assays: The release of intracellular components such as potassium ions, proteins, or ATP into the surrounding medium can be quantified to assess membrane damage.[13]
Regulatory and Safety Information
Ethyl Lauroyl Arginate HCl is recognized for its low toxicity.[1] It has been approved by various regulatory bodies for use as a preservative in food and cosmetic products.
-
United States (FDA): Generally Recognized as Safe (GRAS) for use as an antimicrobial in certain foods at levels up to 200 ppm.[1][15]
-
European Union (EFSA): Approved as a food preservative (E 243).[1] In cosmetics, it is permitted as a preservative at a maximum concentration of 0.4% in most products, and up to 0.15% in mouthwashes for individuals over 10 years of age.[16][17]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives has established an Acceptable Daily Intake (ADI) of 0-4 mg/kg body weight.[15][18]
Upon ingestion, LAE is rapidly metabolized into its constituent components, lauric acid and arginine, which are common dietary components.[4][19]
References
- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qianyibiotech.com [qianyibiotech.com]
- 3. News - What is ethyl lauroyl arginate HCl [unilongmaterial.com]
- 4. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]
- 5. earthwormexpress.com [earthwormexpress.com]
- 6. genemedsyn.com [genemedsyn.com]
- 7. fao.org [fao.org]
- 8. Ethyl Lauroyl Arginate HCl (LAE): A Guide To Comprehensive Analysis And Formulation Guide - Industry News - News [mobelbiochem.com]
- 9. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. exsyncorp.com [exsyncorp.com]
- 11. Antimicrobial food and cosmetic preservative LAE® [lauric-arginate.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. ETHYL LAUROYL ARGINATE - Ataman Kimya [atamanchemicals.com]
- 15. foodstandards.gov.au [foodstandards.gov.au]
- 16. eur-lex.europa.eu [eur-lex.europa.eu]
- 17. biorius.com [biorius.com]
- 18. Ethyl-Nalpha-lauroyl-L-arginate hydrochloride | C20H41ClN4O3 | CID 25229630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Ethyl lauroyl arginate Hcl - Ethyl lauroyl arginate Hcl studies [tiiips.com]
The Core Mechanism of Lauric Arginate (LAE): A Technical Guide to its Interaction with Microbial Cell Walls and Cytoplasmic Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Lauroyl Arginate HCl, commonly known as Lauric Arginate (LAE), is a cationic surfactant with broad-spectrum antimicrobial activity. Synthesized from lauric acid, L-arginine, and ethanol, LAE is recognized for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, yeasts, and molds.[1] Its primary mode of action targets the fundamental structures of microbial cells: the cell wall and, more critically, the cytoplasmic membrane. This technical guide provides an in-depth exploration of the interaction of LAE with these microbial structures, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the proposed mechanisms of action.
Mechanism of Action: Disruption of the Microbial Envelope
The antimicrobial activity of LAE is predominantly attributed to its cationic nature, which facilitates an electrostatic interaction with the negatively charged components of the microbial cell envelope.[2] This initial binding is the critical first step that leads to a cascade of disruptive events, ultimately resulting in cell death.
Interaction with the Cell Wall
In Gram-negative bacteria , the outer membrane, rich in lipopolysaccharides (LPS), presents the first barrier. The cationic arginine head of LAE interacts with the anionic phosphate groups of LPS, leading to a disorganization of this outer layer. This disruption increases the permeability of the outer membrane, allowing LAE to access the periplasmic space and the inner cytoplasmic membrane.
For Gram-positive bacteria , the thicker peptidoglycan layer of the cell wall is the initial point of contact. While peptidoglycan is also negatively charged due to teichoic and lipoteichoic acids, it is generally considered more porous than the outer membrane of Gram-negative bacteria. LAE can penetrate this layer to reach its primary target, the cytoplasmic membrane.
Disruption of the Cytoplasmic Membrane
The cytoplasmic membrane is the principal site of LAE's lethal action.[3] As a surfactant, LAE inserts its hydrophobic lauric acid tail into the lipid bilayer of the cytoplasmic membrane. This insertion disrupts the highly organized structure of the membrane, leading to several critical and often simultaneous consequences:
-
Increased Membrane Permeability: The integration of LAE molecules into the lipid bilayer creates pores and increases the overall permeability of the membrane. This leads to the leakage of essential intracellular components such as ions (e.g., K+), metabolites, proteins, and nucleic acids.[4][5]
-
Dissipation of Membrane Potential: The cytoplasmic membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for numerous cellular processes, including ATP synthesis, nutrient transport, and motility.[6][7] LAE-induced pore formation and ion leakage lead to a rapid dissipation of this membrane potential, a process known as depolarization.[8]
-
Inhibition of Metabolic Processes: The loss of membrane integrity and the dissipation of the proton motive force severely impair cellular metabolic activities. Key processes such as the electron transport chain and ATP synthesis, which are membrane-associated, are inhibited.[9][10]
-
Cellular Damage and Death: The culmination of these events – leakage of cellular contents, collapse of the electrochemical gradient, and metabolic shutdown – leads to irreversible cellular damage and, ultimately, cell death. It is important to note that LAE's action is typically bactericidal rather than bacteriostatic, causing cell death rather than merely inhibiting growth.[3]
Quantitative Data: Antimicrobial Efficacy of LAE
The antimicrobial potency of LAE is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[11]
Below are tables summarizing the reported MIC and MBC values for LAE against a range of common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of LAE against various Bacteria
| Microorganism | Gram Stain | MIC (µg/mL) | Reference(s) |
| Listeria monocytogenes | Positive | 11.8 - 16 | [12][13] |
| Staphylococcus aureus | Positive | 8 | [3] |
| Bacillus subtilis | Positive | N/A | |
| Enterococcus faecalis | Positive | N/A | |
| Escherichia coli O157:H7 | Negative | 11.8 | [12] |
| Salmonella Enteritidis | Negative | 23.5 | [12] |
| Salmonella typhimurium | Negative | 32 | [3] |
| Pseudomonas aeruginosa | Negative | 4 - 100 | [14] |
| Campylobacter jejuni | Negative | N/A |
Table 2: Minimum Bactericidal Concentrations (MBC) of LAE against various Bacteria
| Microorganism | Gram Stain | MBC (µg/mL) | Reference(s) |
| Listeria monocytogenes | Positive | N/A | [15][16] |
| Staphylococcus aureus | Positive | N/A | |
| Escherichia coli O157:H7 | Negative | N/A | |
| Salmonella Enteritidis | Negative | N/A |
Experimental Protocols
The following sections detail the methodologies for key experiments used to investigate the interaction of LAE with microbial cells.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of LAE is typically determined using the broth microdilution method.
Protocol:
-
Preparation of LAE Stock Solution: Prepare a stock solution of LAE in a suitable solvent (e.g., sterile deionized water or a solvent compatible with the growth medium).
-
Preparation of Microtiter Plates: Dispense a defined volume of sterile microbial growth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the LAE stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then dilute it to the final desired concentration in the wells (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add a defined volume of the diluted bacterial suspension to each well containing the LAE dilutions. Include a positive control (bacteria without LAE) and a negative control (medium without bacteria).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of LAE at which no visible growth of the microorganism is observed.
Assessment of Cytoplasmic Membrane Depolarization
The effect of LAE on the bacterial membrane potential can be assessed using the potentiometric fluorescent dye DiSC3-5. This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence. Membrane depolarization results in the release of the dye and a subsequent increase in fluorescence.[6][7]
Protocol:
-
Bacterial Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES buffer containing 5 mM glucose).
-
Cell Suspension: Resuspend the washed cells in the same buffer to a specific optical density (e.g., OD600 of 0.05-0.1).
-
Dye Loading: Add DiSC3-5 to the cell suspension to a final concentration of approximately 0.4 µM and incubate in the dark to allow the dye to accumulate in the polarized membranes until a stable, quenched fluorescence signal is achieved.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., excitation at 622 nm and emission at 670 nm).
-
LAE Treatment: Add different concentrations of LAE to the cell suspension and immediately begin recording the fluorescence intensity over time.
-
Positive Control: As a positive control for complete depolarization, add a known membrane-depolarizing agent, such as valinomycin or gramicidin.
-
Data Analysis: An increase in fluorescence intensity upon the addition of LAE indicates membrane depolarization.
Evaluation of Cytoplasmic Membrane Permeabilization
Membrane permeabilization can be assessed using fluorescent dyes that are typically excluded from cells with intact membranes, such as Propidium Iodide (PI) or SYTOX Green. These dyes fluoresce upon binding to intracellular nucleic acids.
Protocol (using Flow Cytometry):
-
Bacterial Cell Preparation: Prepare a bacterial cell suspension as described for the membrane depolarization assay.
-
LAE Treatment: Treat the bacterial cells with various concentrations of LAE for a defined period.
-
Staining: Add the fluorescent dye (e.g., Propidium Iodide to a final concentration of 1 µg/mL) to the treated and untreated (control) cell suspensions. Incubate in the dark for a short period.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The instrument will measure the fluorescence intensity of individual cells.
-
Data Interpretation: An increase in the population of fluorescently labeled cells in the LAE-treated samples compared to the control indicates an increase in membrane permeability.
Visualization of Morphological Changes by Transmission Electron Microscopy (TEM)
TEM allows for the high-resolution visualization of ultrastructural changes in bacterial cells induced by LAE treatment.
Protocol:
-
Bacterial Culture and Treatment: Grow the bacterial culture and treat it with a specific concentration of LAE (e.g., at or above the MIC) for a defined time.
-
Fixation: Harvest the cells and fix them using a primary fixative such as glutaraldehyde, followed by a secondary fixative like osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the fixed cells through a graded series of ethanol and embed them in a resin (e.g., Epon or Spurr's resin).
-
Sectioning: Cut ultrathin sections of the embedded samples using an ultramicrotome.
-
Staining: Stain the sections with heavy metal stains, such as uranyl acetate and lead citrate, to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope to observe any morphological changes, such as membrane damage, leakage of cytoplasmic contents, and alterations in cell shape.
Impact on Cellular Signaling and Metabolic Pathways
While the primary mechanism of LAE is the physical disruption of the cell membrane, this action has profound downstream consequences on cellular signaling and metabolic pathways. Direct experimental evidence detailing LAE's specific interactions with these pathways is limited; however, based on its mode of action, the following effects can be inferred.
Disruption of Signal Transduction
Many bacterial signal transduction systems, such as the two-component systems , rely on membrane-bound sensor kinases to detect environmental stimuli. By altering the membrane structure and dissipating the membrane potential, LAE can indirectly interfere with the function of these sensor proteins, leading to a dysregulation of downstream signaling cascades that control processes like virulence, stress response, and nutrient uptake.
Quorum sensing , a cell-to-cell communication system that regulates gene expression in response to population density, can also be affected. While direct inhibition of quorum sensing molecules by LAE has not been extensively reported, the disruption of membrane integrity and the general stress induced by LAE could interfere with the synthesis, secretion, and detection of autoinducer signals.[17]
Inhibition of Metabolic Pathways
The cytoplasmic membrane is a hub of metabolic activity. The disruption of this structure by LAE directly impacts key metabolic pathways:
-
Electron Transport and Oxidative Phosphorylation: The components of the electron transport chain are embedded in the cytoplasmic membrane. The dissipation of the proton motive force by LAE directly inhibits ATP synthase, halting the primary mechanism of energy production in aerobic and many anaerobic bacteria.[9][10]
-
Nutrient Transport: Many essential nutrients are transported across the cytoplasmic membrane via protein channels and transporters that are dependent on the membrane potential. The collapse of this potential by LAE would severely impair the uptake of these nutrients.
-
Glycolysis and TCA Cycle: While not directly targeted, the overall metabolic collapse caused by ATP depletion and the leakage of essential co-factors and intermediates would lead to the shutdown of central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle.[18][19][20][21]
Visualizations of Mechanisms and Workflows
To further elucidate the concepts described in this guide, the following diagrams have been generated using the DOT language.
Caption: Mechanism of LAE's antimicrobial action.
Caption: Workflow for MIC determination.
Caption: Membrane depolarization assay workflow.
Conclusion
Lauric Arginate exerts its potent antimicrobial effects through a primary mechanism of cytoplasmic membrane disruption. Its cationic nature facilitates binding to the negatively charged microbial cell surface, leading to insertion into the lipid bilayer. This results in increased membrane permeability, dissipation of the essential membrane potential, and subsequent leakage of intracellular components and cessation of metabolic activity. The ultimate consequence for the microorganism is rapid cell death. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of LAE's interaction with microbial cells, which is crucial for its application in drug development and as an effective antimicrobial agent in various industries. Further research is warranted to elucidate the specific effects of LAE on microbial signaling and metabolic pathways to fully comprehend its multifaceted antimicrobial profile.
References
- 1. Properties and potential food applications of lauric arginate as a cationic antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Synergistic Photoinactivation Utilizing Curcumin and Lauric Arginate Ethyl Ester against Escherichia coli and Listeria innocua [mdpi.com]
- 3. abingredients.com [abingredients.com]
- 4. Relationship between membrane damage, leakage of intracellular compounds, and inactivation of Escherichia coli treated by pressurized CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 7. pure.uva.nl [pure.uva.nl]
- 8. Ramoplanin at bactericidal concentrations induces bacterial membrane depolarization in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Antibiotics Targeting Respiratory ATP Synthesis in Gram-Positive Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Antimicrobial properties of lauric arginate alone or in combination with essential oils in tryptic soy broth and 2% reduced fat milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. collaborate.princeton.edu [collaborate.princeton.edu]
- 18. Glycolysis and the Tricarboxylic Acid Cycle Are Linked by Alanine Aminotransferase during Hypoxia Induced by Waterlogging of Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glycolysis/gluconeogenesis- and tricarboxylic acid cycle–related metabolites, Mediterranean diet, and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Ethyl Lauroyl Arginate HCl in Aqueous Solutions: A Technical Guide
Introduction
Ethyl Lauroyl Arginate HCl (LAE), also known as Lauric Arginate, is a cationic surfactant derived from lauric acid, L-arginine, and ethanol.[1] It is recognized for its broad-spectrum antimicrobial activity and is utilized as a preservative in food and cosmetic products.[2][3] The efficacy and safety of LAE in aqueous formulations are intrinsically linked to its chemical stability. This technical guide provides an in-depth analysis of the thermal and pH stability of LAE in aqueous solutions, offering valuable data and experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
LAE is a white, hygroscopic powder with a molecular weight of 421.02 g/mol .[1] It is freely soluble in water, ethanol, and propylene glycol.[4] The pH of a 1% aqueous solution of LAE typically ranges from 3.0 to 5.0.[4]
pH Stability of Ethyl Lauroyl Arginate HCl
The stability of LAE in aqueous solutions is highly dependent on the pH. Generally, LAE exhibits greater stability in acidic conditions and is susceptible to hydrolysis as the pH increases.
Hydrolysis and Degradation Products
The primary degradation pathway for LAE in aqueous solutions is hydrolysis, which can occur at two main sites: the ester linkage and the amide bond.[2]
-
Ester Hydrolysis: Cleavage of the ethyl ester bond results in the formation of Nα-lauroyl-L-arginine (LAS) and ethanol. This is considered the preferred hydrolysis pathway.[2]
-
Amide Hydrolysis: Cleavage of the amide bond between the lauroyl group and the arginine moiety yields arginine ethyl ester and lauric acid.[2]
Further hydrolysis of these intermediates can lead to the formation of arginine, which can then be metabolized into ornithine and urea.[5]
Quantitative Data on pH Stability
The half-life of LAE in aqueous solutions at 25°C is significantly influenced by pH, as summarized in the table below.
| pH | Temperature (°C) | Half-life | Reference |
| 4 | 25 | > 1 year | [2] |
| 7 | 25 | 57 days | [2] |
| 9 | 25 | 34 hours | [2] |
These data clearly indicate that the stability of LAE decreases as the pH becomes more alkaline, with a dramatic reduction in half-life at pH 9.
Thermal Stability of Ethyl Lauroyl Arginate HCl
Temperature is another critical factor affecting the stability of LAE. Increased temperatures accelerate the rate of hydrolysis, particularly in combination with unfavorable pH conditions.
Effect of Temperature on Degradation
Studies have shown that the stability of LAE decreases with increasing temperature.[3] For instance, at a very low pH (less than 3), combined with a high temperature of 50°C, the degradation of LAE is more pronounced.[6] However, LAE is considered to be relatively heat-stable, especially for short durations. It can withstand temperatures of up to 100°C for over 5 hours and 121°C for 1 hour with minimal degradation.[1] Another study reported that LAE maintains its antimicrobial activity after being heated to 90°C or 120°C for 15 minutes.[1] The decomposition temperature of LAE is reported to be above 107°C.[1]
Quantitative Data on Thermal Stability
While specific half-life data at various temperatures across a range of pH values is not extensively available in the reviewed literature, the general trend of decreased stability with increased temperature is well-established. The combination of high temperature and alkaline pH leads to the most rapid degradation.
Experimental Protocols for Stability Assessment
To evaluate the stability of LAE in aqueous solutions, a well-defined experimental protocol is essential. The following outlines a general methodology based on common practices for forced degradation studies and the available literature on LAE analysis.
Materials and Reagents
-
Ethyl Lauroyl Arginate HCl (LAE) reference standard
-
Nα-lauroyl-L-arginine (LAS) reference standard
-
Lauric acid reference standard
-
Arginine ethyl ester reference standard
-
Arginine reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid, sodium hydroxide, and various buffer salts (e.g., phosphate, citrate) for pH adjustment
-
Hydrochloric acid and sodium hydroxide for forced degradation studies
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., Symmetry C18, 150 x 3.9 mm, 5µm)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of LAE.
HPLC Method for Quantification
An HPLC method is crucial for separating and quantifying LAE from its degradation products. The following method is a composite based on available literature.
Table 1: HPLC Parameters for LAE Stability Analysis
| Parameter | Condition | Reference |
| Column | Symmetry C18, 150 x 3.9 mm, 5µm | [7] |
| Mobile Phase | Acetonitrile, water, and phosphoric acid | [8] |
| Detection | UV at a suitable wavelength (e.g., 210 nm) | - |
| Flow Rate | 1.0 mL/min | - |
| Injection Volume | 10 µL | [7] |
| Column Temperature | 30°C | - |
Note: The exact mobile phase composition and gradient may need to be optimized to achieve adequate separation of all compounds of interest.
Preparation of Solutions
-
Standard Solutions: Prepare individual stock solutions of LAE and its potential degradation products (LAS, lauric acid, arginine ethyl ester, arginine) in a suitable solvent (e.g., mobile phase). Prepare a series of working standard solutions by diluting the stock solutions to construct calibration curves.
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of LAE in deionized water.
-
Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
For each pH, prepare a series of test solutions by diluting the LAE stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Store the test solutions in tightly sealed containers at the specified temperatures.
-
At each time point, withdraw an aliquot of the sample, dilute as necessary with the mobile phase, and inject it into the HPLC system.
-
Degradation Pathway of Ethyl Lauroyl Arginate HCl
The degradation of LAE in aqueous solutions primarily follows a hydrolytic pathway, as illustrated in the diagram below.
Conclusion
The stability of Ethyl Lauroyl Arginate HCl in aqueous solutions is critically dependent on both pH and temperature. It is most stable in acidic conditions and degrades via hydrolysis, primarily through the cleavage of its ester bond, as the pH and temperature increase. For researchers and formulation scientists, a thorough understanding of these stability characteristics is paramount for the development of effective and stable products containing LAE. The provided experimental protocols offer a foundational framework for conducting robust stability studies, ensuring the quality and efficacy of LAE-containing formulations.
References
- 1. earthwormexpress.com [earthwormexpress.com]
- 2. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System | MDPI [mdpi.com]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. foodstandards.gov.au [foodstandards.gov.au]
- 7. fao.org [fao.org]
- 8. Separation of Ethyl lauroyl arginate hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Nexus of Structure and Function: An In-Depth Technical Guide to the Structure-Activity Relationship of Ethyl Lauroyl Arginate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl lauroyl arginate (LAE), a cationic surfactant synthesized from L-arginine, lauric acid, and ethanol, has garnered significant attention for its potent, broad-spectrum antimicrobial activity.[1] Its favorable safety profile has led to its approval as a preservative in the food and cosmetic industries.[2][3] The unique structure of LAE, comprising a hydrophilic arginine headgroup and a lipophilic lauroyl tail, is central to its biological function. Understanding the intricate relationship between the molecular architecture of LAE and its derivatives and their antimicrobial efficacy and toxicological profile is paramount for the rational design of novel, safer, and more potent antimicrobial agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of LAE derivatives, detailing the impact of structural modifications on their biological activities. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to serve as a valuable resource for researchers in the field.
Core Structure-Activity Relationship Principles
The antimicrobial activity of LAE and its derivatives is intrinsically linked to their amphiphilic nature, which facilitates their interaction with and disruption of microbial cell membranes. The fundamental SAR principles revolve around modifications to three key components of the molecule: the acyl chain, the amino acid residue, and the ester group.
The Influence of the Acyl Chain Length
The length of the fatty acid chain is a critical determinant of both the antimicrobial potency and the cytotoxic profile of Nα-acyl-arginine ethyl ester derivatives. A systematic variation in chain length reveals a direct correlation with biological activity.
Generally, an increase in the carbon chain length of the acyl group enhances antimicrobial properties up to a certain point.[4] For instance, N-α-Myristoyl-L-Arginine ethyl ester (MAE), with a C14 acyl chain, has demonstrated greater antifungal activity compared to its shorter-chain counterparts.[4] This enhancement in activity is attributed to the increased hydrophobicity, which facilitates the partitioning of the molecule into the lipid bilayer of the microbial cell membrane. However, this increased hydrophobicity can also lead to higher cytotoxicity. A comparative study on the cytotoxicity of N-α-acylarginine ethyl esters found that MAE (C14) is more toxic than LAE (C12), with IC50 values of 0.052 mg/ml and 0.68 mg/ml, respectively, against L929 mouse fibroblast cells.[5][6][7] This suggests a trade-off between antimicrobial efficacy and cellular toxicity that is modulated by acyl chain length.
Conversely, shorter acyl chains, such as in N-α-Octanoyl-L-Arginine ethyl ester (C8), render the derivative inactive against both Gram-positive and Gram-negative bacteria, as well as Candida albicans.[4] N-α-Nonanoyl-L-Arginine ethyl ester (C9) shows some activity, but at significantly higher concentrations than derivatives with longer chains.[4]
The Role of the Amino Acid Residue
The choice of the amino acid in the polar headgroup significantly influences the cationic nature and, consequently, the antimicrobial and hemolytic activities of these surfactants. Arginine, with its guanidinium group, provides a delocalized positive charge that is crucial for the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides and teichoic acids.[4]
Derivatives based on other amino acids, such as lysine, have also been synthesized and evaluated. Lysine-based cationic surfactants have demonstrated antimicrobial activity, with the efficacy being related to the structure and type of cationic charges.[8] For example, modifying the charge on the amino group of lysine can modulate both antimicrobial and hemolytic properties.[8] The synthesis of lauryl-poly-L-lysine has shown that linking a fatty acid to a polypeptide can enhance the antibacterial effect compared to the individual components.[9][10]
Modifications to the Ester Group
While less explored than modifications to the acyl chain and amino acid, alterations to the ester group can also impact the physicochemical properties and biological activity of these compounds. The ethyl ester in LAE contributes to its overall lipophilicity and can influence its rate of hydrolysis and metabolism. The synthesis of arginine-based surfactants with different ester or amide linkages has been reported, with these linkages affecting the biodegradability and interaction with biological membranes.[11]
Quantitative Data Summary
To facilitate a clear comparison of the biological activities of various LAE derivatives, the following tables summarize the available quantitative data from the literature.
Table 1: Antimicrobial Activity of Nα-Acyl-L-Arginine Ethyl Ester Derivatives
| Compound | Acyl Chain Length | Test Organism | MIC (ppm) | Reference |
| N-α-Octanoyl-L-Arginine ethyl ester (CAE) | C8 | Staphylococcus aureus | > 250 | [4] |
| Bacillus subtilis | > 250 | [4] | ||
| Escherichia coli | > 250 | [4] | ||
| Pseudomonas aeruginosa | > 250 | [4] | ||
| Candida albicans | > 250 | [4] | ||
| N-α-Nonanoyl-L-Arginine ethyl ester (NAE) | C9 | Staphylococcus aureus | 62 | [4] |
| Bacillus subtilis | 125 | [4] | ||
| Escherichia coli | 250 | [4] | ||
| Pseudomonas aeruginosa | 250 | [4] | ||
| Candida albicans | > 250 | [4] | ||
| Ethyl Lauroyl Arginate (LAE) | C12 | Staphylococcus aureus | 32 | [12] |
| Listeria monocytogenes | 16 | [12] | ||
| Escherichia coli | 64 | [12] | ||
| Salmonella enterica | 32 | [12] | ||
| N-α-Myristoyl-L-Arginine ethyl ester (MAE) | C14 | Aspergillus niger | 125 | [4] |
| Candida albicans | 62 | [4] |
Table 2: Cytotoxicity Data for Nα-Acyl-L-Arginine Ethyl Ester Derivatives
| Compound | Acyl Chain Length | Cell Line | IC50 (mg/mL) | Reference |
| Ethyl Lauroyl Arginate (LAE) | C12 | L929 (Mouse Fibroblast) | 0.68 | [5][6] |
| N-α-Myristoyl-L-Arginine ethyl ester (MAE) | C14 | L929 (Mouse Fibroblast) | 0.052 | [5][6] |
Mechanism of Action
The primary mechanism of action of LAE and its derivatives involves a multi-step interaction with the bacterial cell envelope, leading to membrane disruption and cell death.
References
- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid-based surfactants [comptes-rendus.academie-sciences.fr]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Comparative study on cytotoxicity activity of N-α-acylarginine ethyl ester - International Letters of Chemistry, Physics and Astronomy - Tom Vol. 8, iss. 1 (2013) - BazTech - Yadda [yadda.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lauryl-poly-L-lysine: A New Antimicrobial Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nα-lauroyl-l-arginine ethyl ester monohydrochloride, an antimicrobial agent and its use: a review | Research, Society and Development [rsdjournal.org]
Methodological & Application
Determining the Antimicrobial Efficacy of Ethyl Lauroyl Arginate HCl: A Protocol for Minimum Inhibitory Concentration (MIC) Determination
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl Lauroyl Arginate HCl (LAE), also known as Lauric Arginate, is a cationic surfactant derived from lauric acid, L-arginine, and ethanol.[1] It is recognized for its broad-spectrum antimicrobial activity against a wide range of bacteria, yeasts, and molds, making it a compound of significant interest in the food preservation and pharmaceutical industries.[1][2][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of LAE, a critical parameter for assessing its antimicrobial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The protocols described herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Physicochemical Properties of Ethyl Lauroyl Arginate HCl
LAE is a white, hygroscopic powder with good water solubility.[1] Its antimicrobial action is primarily attributed to its ability to disrupt the cell membranes of microorganisms.[1][3]
| Property | Value | Reference |
| Molecular Weight | 421.02 g/mol | [1] |
| CAS Number | 60372-77-2 | [1] |
| Solubility | Freely soluble in water, ethanol, propylene glycol, and glycerol | [8] |
| pH (1% solution) | 3.0 - 5.0 | [8] |
Experimental Protocols
Two primary methods for determining the MIC of LAE are detailed below: Broth Microdilution and Agar Dilution. These methods are standard procedures for antimicrobial susceptibility testing.[5][9]
Broth Microdilution Method
This method involves preparing serial dilutions of LAE in a liquid growth medium in a 96-well microtiter plate.[6][9][10]
Materials and Equipment:
-
Ethyl Lauroyl Arginate HCl (analytical standard)[11]
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[1]
-
Test microorganism cultures
-
Spectrophotometer or McFarland standards for inoculum standardization[4]
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of LAE Stock Solution:
-
Accurately weigh a precise amount of LAE powder.
-
Dissolve the powder in a suitable sterile solvent (e.g., deionized water) to prepare a concentrated stock solution (e.g., 10,000 mg/L).[4]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the LAE stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This will create a range of LAE concentrations.
-
-
Inoculum Preparation:
-
Grow the test microorganism in an appropriate broth medium to the mid-logarithmic phase.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[9]
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Include a growth control well (inoculum without LAE) and a sterility control well (broth only).
-
Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of LAE at which there is no visible growth of the microorganism.
-
Agar Dilution Method
In this method, varying concentrations of LAE are incorporated into an agar medium, which is then inoculated with the test microorganisms.[9]
Materials and Equipment:
-
Ethyl Lauroyl Arginate HCl (analytical standard)
-
Sterile petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Test microorganism cultures
-
McFarland standards
-
Inoculum replicator (optional)
-
Sterile tubes and pipettes
-
Incubator
Procedure:
-
Preparation of LAE-Agar Plates:
-
Prepare a sterile molten agar medium and cool it to 45-50°C.
-
Prepare serial dilutions of the LAE stock solution in a sterile diluent.
-
Add a specific volume of each LAE dilution to a separate, labeled petri dish.
-
Add a defined volume of the molten agar to each dish, swirl to mix thoroughly, and allow the agar to solidify. This creates a series of plates with decreasing concentrations of LAE.
-
Include a control plate with no LAE.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution method, standardizing to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Spot-inoculate a standardized volume (e.g., 1-10 µL) of the microbial suspension onto the surface of each agar plate, allowing approximately 10⁴ CFU per spot.[4]
-
Allow the inocula to dry completely before inverting the plates.
-
Incubate the plates under appropriate conditions.
-
-
Reading the MIC:
-
After incubation, examine the plates for the presence of microbial growth.
-
The MIC is the lowest concentration of LAE that completely inhibits the visible growth of the test organism.
-
Data Presentation: Summary of LAE MIC Values
The following tables summarize the reported MIC values of LAE against various microorganisms. It is important to note that MIC values can vary depending on the specific strain, testing method, and medium used.[1]
Table 1: Minimum Inhibitory Concentrations (MICs) of LAE against Bacteria
| Microorganism | Gram Type | Medium | MIC (µg/mL) | Reference |
| Escherichia coli | Negative | MHB | 16 - 25 | [6][12] |
| Pseudomonas aeruginosa | Negative | MHB | 100 | [12] |
| Salmonella Typhimurium | Negative | TSB | 32 | [1] |
| Staphylococcus aureus | Positive | MHB | 8 | [6] |
| Listeria monocytogenes | Positive | TSB | 16 - 32 | [1] |
| Listeria innocua | Positive | - | 25 | [12] |
| Bacillus cereus | Positive | TSB | 16 | [1] |
MHB: Mueller-Hinton Broth; TSB: Tryptic Soy Broth
Table 2: Minimum Inhibitory Concentrations (MICs) of LAE against Fungi
| Microorganism | Medium | MIC (µg/mL) | Reference |
| Aspergillus niger | - | 24 - 400 | [12] |
| Penicillium chrysogenum | - | 24 - 400 | [12] |
| Botrytis cinerea | - | 50 - 400 | [1][12] |
| Alternaria alternata | - | 200 | [1][3] |
| Penicillium italicum | - | 50 - 400 | [1][12] |
| Fusarium oxysporum | - | 100 | [12] |
| Cladosporium cladosporioides | - | 25 | [12] |
| Aureobasidium ochraceus | - | 50 | [12] |
Note: Yeasts and molds generally exhibit greater resistance to LAE than bacteria.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.
Caption: Workflow for MIC determination using broth microdilution.
References
- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Ethyl‐N‐dodecanoyl‐l‐arginate hydrochloride combats pathogens with low‐resistance generation by membrane attack and modifies gut microbiota structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. zaguan.unizar.es [zaguan.unizar.es]
Application of Ethyl Lauroyl Arginate HCl in cosmetic science and formulation studies
Application Notes and Protocols: Ethyl Lauroyl Arginate HCl in Cosmetic Science
Introduction
Ethyl Lauroyl Arginate HCl (LAE), with the INCI name Ethyl Lauroyl Arginate HCl, is a cationic surfactant derived from naturally occurring substances: L-arginine and lauric acid.[1][2] It functions as a highly effective, broad-spectrum antimicrobial agent and preservative in a wide array of cosmetic and personal care products.[1][3][4] Its favorable safety profile, including being granted Generally Recognized As Safe (GRAS) status for certain applications, and its origin from natural raw materials make it a compelling alternative to traditional preservatives.[2][5] This document provides detailed application notes, quantitative data, and experimental protocols for researchers, scientists, and formulation professionals working with Ethyl Lauroyl Arginate HCl.
Mechanism of Action
As a cationic surfactant, Ethyl Lauroyl Arginate HCl's primary antimicrobial action targets the microbial cell membrane.[6][7] The positively charged guanidine group of the arginine moiety interacts with the negatively charged components of the microbial cell membrane, such as phospholipids.[5][8] This interaction disrupts the membrane's integrity and potential, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[2][3][4] This mechanism is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds.[3][6]
Quantitative Data
The following tables summarize key quantitative data for Ethyl Lauroyl Arginate HCl, providing a basis for formulation development and safety assessment.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₁ClN₄O₃ | [1] |
| Molecular Weight | 421.02 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Solubility | Highly soluble in water (>247 g/L at 20°C); soluble in ethanol | [6] |
| Melting Point | 57°C - 61°C | [1] |
| pH (in solution) | 4 - 6 | [1] |
| pH Stability | Stable in the pH range of 3 to 7 | [2] |
Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
| Microorganism | Type | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative Bacteria | 8 - 64 | [3][6] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 8 - 64 | [3] |
| Staphylococcus aureus | Gram-positive Bacteria | 8 - 64 | [3] |
| Aspergillus niger | Mold | 16 - 128 | [3] |
| Candida albicans | Yeast | 16 - 128 | [3] |
| Malassezia furfur | Yeast (Dandruff-related) | Low MIC values reported | [2] |
| Propionibacterium acnes | Gram-positive Bacteria (Acne-related) | Low MIC values reported | [2] |
Note: MIC values can vary depending on the test method and culture medium used.
Table 3: Toxicological and Safety Data
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, rat) | > 2000 mg/kg | [9] |
| Skin Irritation | Non-irritating at recommended use levels | [2] |
| Eye Irritation | Can be a severe irritant at high concentrations | [10] |
| Sensitization | Non-sensitizing | [2] |
| Ames Test (Mutagenicity) | Negative | [9] |
| Acceptable Daily Intake (ADI) by EFSA | 0.5 mg/kg body weight | [10] |
Table 4: Formulation Guidelines
| Parameter | Recommendation | Reference |
| Preservative Use Level | 0.05% - 0.4% (active) | [2][6][9] |
| Anti-dandruff Shampoos | Up to 0.8% (active) | [2][6] |
| Antibacterial Soaps & Deodorants | Up to 0.8% (active) | [2][7] |
| pH Range for Efficacy | 3 - 7 | [2] |
| Temperature Stability | Avoid prolonged heating above 80°C. Add during the cooling phase (< 50°C). | [9] |
| Compatibility | Incompatible with anionic surfactants (e.g., SLS, SLES) and thickeners (e.g., carbomer, xanthan gum) which can reduce efficacy. | [2][9][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in evaluating the efficacy and stability of Ethyl Lauroyl Arginate HCl in their formulations.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of Ethyl Lauroyl Arginate HCl that inhibits the visible growth of a specific microorganism.
Materials:
-
Ethyl Lauroyl Arginate HCl
-
Sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microorganism culture in the logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of Ethyl Lauroyl Arginate HCl in a suitable solvent (e.g., sterile deionized water or the broth medium).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the 96-well plate using the sterile broth medium to achieve a range of concentrations.
-
Inoculation: Adjust the turbidity of the microorganism culture to a 0.5 McFarland standard. Inoculate each well (except for the negative control) with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no LAE) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 24-48 hours.
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Ethyl Lauroyl Arginate HCl where no visible growth is observed.
Protocol 2: Preservative Efficacy Test (Challenge Test)
Objective: To evaluate the effectiveness of Ethyl Lauroyl Arginate HCl as a preservative in a cosmetic formulation against a mixed inoculum of microorganisms over time.
Materials:
-
Cosmetic formulation containing Ethyl Lauroyl Arginate HCl
-
Control formulation (without preservative)
-
Mixed pool of challenge microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. niger)
-
Sterile containers for the formulation
-
Neutralizing broth
-
Agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
-
Incubator
Procedure:
-
Preparation: Dispense equal amounts of the test and control formulations into sterile containers.
-
Inoculation: Inoculate each container with a standardized suspension of the mixed microorganisms to achieve a final concentration of 10⁵ to 10⁶ CFU/g or mL. Mix thoroughly.
-
Sampling (Day 0): Immediately after inoculation, take an initial sample from each container to determine the baseline microbial count. This is done by serial dilution in neutralizing broth and plating on agar.
-
Incubation: Store the challenged containers at room temperature.
-
Subsequent Sampling: Take samples at specified intervals (e.g., 7, 14, and 28 days).
-
Plating and Incubation: Perform serial dilutions of the samples in neutralizing broth and plate them onto the appropriate agar medium. Incubate the plates.
-
Counting and Analysis: After incubation, count the number of colonies on the plates and calculate the CFU/g or mL for each sampling point. Compare the reduction in microbial count in the test formulation to the control and to established acceptance criteria (e.g., USP <51>, ISO 11930).
Protocol 3: In Vitro Anti-Dandruff Efficacy (Suspension Test)
Objective: To assess the in vitro efficacy of a shampoo formulation containing Ethyl Lauroyl Arginate HCl against Malassezia furfur.
Materials:
-
Shampoo base
-
Shampoo with 0.8% Ethyl Lauroyl Arginate HCl
-
Positive control shampoo (e.g., containing Zinc Pyrithione)
-
Malassezia furfur culture
-
Potato Dextrose Agar (PDA)
-
Sterile test tubes
-
Incubator
Procedure:
-
Culture Preparation: Grow Malassezia furfur on PDA until a sufficient cell density is reached (e.g., 10⁸ CFU/mL).
-
Formulation Preparation: Prepare the different shampoo formulations as described in the study by Minguet et al. (2011).[2]
-
Suspension Test:
-
Add a specific volume of the M. furfur suspension to a test tube.
-
Add a specified amount of the test shampoo, positive control, or shampoo base to the respective tubes.
-
Vortex the tubes to ensure thorough mixing.
-
At defined time intervals (e.g., 1, 5, 10 minutes), take an aliquot from each tube.
-
-
Neutralization and Plating: Immediately transfer the aliquot to a neutralizing broth to stop the antimicrobial action. Perform serial dilutions and plate onto PDA.
-
Incubation and Counting: Incubate the plates under appropriate conditions. Count the surviving colonies to determine the reduction in CFU/mL over time for each formulation.
-
Analysis: Compare the log reduction in microbial count achieved by the shampoo with Ethyl Lauroyl Arginate HCl to the base and the positive control.
Formulation and Logical Relationships
When incorporating Ethyl Lauroyl Arginate HCl into a cosmetic formulation, a systematic approach is crucial to ensure efficacy, stability, and safety.
Ethyl Lauroyl Arginate HCl is a versatile and effective preservative and active ingredient for the cosmetic industry.[1][4] Its natural origins, strong antimicrobial activity, and favorable safety profile make it an attractive option for modern cosmetic formulations.[2][12] However, careful consideration of its cationic nature and potential incompatibilities with anionic ingredients is essential for successful formulation.[2][11] The data and protocols provided in this document serve as a comprehensive guide for researchers and formulators to effectively utilize Ethyl Lauroyl Arginate HCl in the development of safe and stable cosmetic products.
References
- 1. specialchem.com [specialchem.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Antimicrobial food and cosmetic preservative LAE® [lauric-arginate.com]
- 4. ru.unilongindustry.com [ru.unilongindustry.com]
- 5. happi.com [happi.com]
- 6. News - What is ethyl lauroyl arginate HCl [unilongmaterial.com]
- 7. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]
- 8. Ethyl‐N‐dodecanoyl‐l‐arginate hydrochloride combats pathogens with low‐resistance generation by membrane attack and modifies gut microbiota structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl Lauroyl Arginate HCl (LAE): A Guide To Comprehensive Analysis And Formulation Guide - Industry News - News [mobelbiochem.com]
- 10. earthwormexpress.com [earthwormexpress.com]
- 11. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 12. nbinno.com [nbinno.com]
Application Notes and Protocols: Incorporating Ethyl Lauroyl Arginate HCl into Edible Films and Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Lauroyl Arginate HCl (LAE), a cationic surfactant derived from lauric acid, L-arginine, and ethanol, is a potent antimicrobial agent with a broad spectrum of activity against bacteria, yeasts, and molds.[1][2] Its Generally Recognized as Safe (GRAS) status makes it an attractive additive for active food packaging.[1][2] Incorporating LAE into edible films and coatings offers a promising strategy to enhance the safety and extend the shelf-life of various food products by inhibiting microbial growth directly on the food surface.[3][4] These active packaging systems can serve as a carrier for LAE, ensuring its controlled release and targeted antimicrobial action.
This document provides detailed application notes and protocols for the incorporation of LAE into edible films and coatings, summarizing key quantitative data and outlining experimental procedures.
Data Summary: Effects of LAE on Edible Film Properties
The incorporation of Ethyl Lauroyl Arginate HCl (LAE) significantly influences the physicochemical and antimicrobial properties of edible films. The following tables summarize the quantitative effects of LAE on various film matrices.
Table 1: Physical and Mechanical Properties of LAE-Incorporated Edible Films
| Film Matrix | LAE Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Water Vapor Permeability (g·m⁻¹·s⁻¹·Pa⁻¹) | Reference |
| Fish Gelatin | 0 | 2.8 | 135 | Not significantly affected | [3] |
| 0.5 | 4.1 | 160 | Not significantly affected | [3] | |
| 1.0 | 4.5 | 175 | Not significantly affected | [3] | |
| Poly(vinyl alcohol)/Cassava Starch | 0 | 15.83 | 545.17 | Not specified | [5] |
| 1 | 16.21 | 550.33 | Not specified | [5] | |
| 5 | 16.89 | 572.42 | Not specified | [5] | |
| 10 | 17.25 | 586.08 | Not specified | [5] |
Table 2: Antimicrobial Activity of LAE-Incorporated Edible Films
| Film Matrix | LAE Concentration | Target Microorganism | Inhibition Method | Result | Reference |
| Fish Gelatin | Not specified | Listeria innocua | Not specified | Significant antimicrobial properties | [3][6] |
| Shewanella putrefaciens | Not specified | Significant antimicrobial properties | [3][6] | ||
| Pseudomonas fluorescens | Not specified | Significant antimicrobial properties | [3][6] | ||
| Chitosan | 0.1% (w/v) | Total Mesophilic Aerobic Bacteria | Film coating on mackerel fillets | Significantly inhibits bacterial growth | [4] |
| Starch-Gelatin | Not specified | Microbial growth in marinated salmon | Film application | Effectively inhibited microbial growth | [1][4] |
| Poly(lactic acid) (PLA) nanofibers | Not specified | Escherichia coli O157:H7 | Electrospun film | Outstanding antimicrobial capability | [7][8] |
| Staphylococcus aureus | Electrospun film | Outstanding antimicrobial capability | [7][8] | ||
| Botrytis cinerea | Electrospun film | Outstanding antimicrobial capability | [7][8] | ||
| Biofilm | 6% | Salmonella enterica | Not specified | Reduced growth | [9] |
| Polystyrene (PS) pads | Not specified | Pseudomonas putida | Sprayed and immersed pads | 99.99% reduction of growth | [9] |
Experimental Protocols
This section details the methodologies for preparing and characterizing edible films incorporating LAE.
Protocol 1: Preparation of Edible Films by Solution Casting
This protocol describes a general method for preparing edible films using the solution casting technique.
Materials:
-
Film-forming biopolymer (e.g., fish gelatin, chitosan, starch)
-
Plasticizer (e.g., glycerol)
-
Ethyl Lauroyl Arginate HCl (LAE)
-
Distilled water
-
Magnetic stirrer with hot plate
-
Petri dishes or casting plates
-
Drying oven or environmental chamber
Procedure:
-
Preparation of the Film-Forming Solution (FFS):
-
Disperse the desired amount of biopolymer (e.g., 10% w/w fish gelatin) in distilled water.[6]
-
Add a plasticizer (e.g., 3% w/w glycerol) to the solution.[6]
-
Heat the mixture (e.g., at 70°C) under constant stirring for a specified time (e.g., 30 minutes) until the biopolymer is completely dissolved.[6]
-
-
Incorporation of LAE:
-
For the active films, dissolve the desired concentration of LAE in the prepared film-forming solution. Stir until a homogeneous solution is obtained.
-
-
Casting and Drying:
-
Film Conditioning:
-
Store the dried films in a desiccator with a controlled relative humidity (e.g., 53% RH using a saturated solution of Mg(NO3)2) for at least 48 hours before characterization.[5]
-
Protocol 2: Characterization of Edible Films
This protocol outlines standard methods for evaluating the key properties of the prepared films.
1. Film Thickness:
-
Measure the thickness of the film at five different points using a digital micrometer. The average value is used for subsequent calculations.
2. Mechanical Properties (Tensile Strength and Elongation at Break):
-
Cut the film into rectangular strips of specific dimensions (e.g., 25.4 mm wide by 80 mm long).[6]
-
Condition the strips at a controlled relative humidity for at least 3 days prior to analysis.[6]
-
Use a texture analyzer or a universal testing machine to perform tensile tests according to ASTM D882 standard.[11]
-
The tensile strength (TS) is calculated by dividing the maximum load by the initial cross-sectional area of the film.
-
The elongation at break (EAB) is calculated as the percentage of change in the film's length at the point of rupture relative to its initial length.
3. Water Vapor Permeability (WVP):
-
Perform WVP tests using the gravimetric method according to ASTM E96-95.[10]
-
Seal a film sample on top of a permeation cell containing a desiccant (e.g., anhydrous CaCl2).[10]
-
Place the cell in a controlled environment with high relative humidity (e.g., 100% RH).[6]
-
Measure the weight gain of the cell over time to determine the water vapor transmission rate (WVTR).[10]
-
Calculate the WVP considering the film thickness and the water vapor partial pressure difference across the film.
4. Antimicrobial Activity Assessment:
-
Agar Disc Diffusion Method:
-
Prepare agar plates inoculated with a target microorganism.
-
Place small discs of the LAE-incorporated film on the surface of the agar.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the inhibition zone around the film discs.
-
-
In-situ Application on Food:
-
Coat a food sample (e.g., mackerel fillets, strawberries) with the LAE-containing edible film or solution.[4][8]
-
Store the coated and uncoated (control) samples under refrigerated conditions.
-
Periodically perform microbial analysis (e.g., total viable count) to determine the effectiveness of the antimicrobial film.
-
Visualizations
The following diagrams illustrate the experimental workflow and the antimicrobial mechanism of LAE.
Caption: Experimental workflow for preparing and characterizing LAE-incorporated edible films.
Caption: Proposed antimicrobial mechanism of Ethyl Lauroyl Arginate HCl on bacterial cells.
References
- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. earthwormexpress.com [earthwormexpress.com]
- 3. Effect of the presence of ethyl lauroyl arginate on the technological properties of edible fish gelatin films [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of New Antimicrobial Materials Incorporating Ethyl Lauroyl Arginate or Silver into Different Matrices, and Their Safety in Use as Potential Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. confectioneryproduction.com [confectioneryproduction.com]
Application Notes and Protocols for Testing Lauric Arginate (LAE) Against Specific Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Lauroyl Arginate HCl (LAE), a cationic surfactant derived from lauric acid and L-arginine, is a potent antimicrobial agent with a broad spectrum of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds.[1][2][3] Its primary mechanism of action involves the disruption of the bacterial cell membrane's integrity.[1][2] The positively charged head of the LAE molecule is attracted to the negatively charged surface of the bacterial cell membrane.[1][4] This interaction leads to the insertion of LAE into the lipid bilayer, causing a loss of membrane potential, leakage of essential intracellular components, and ultimately, cell death.[1][2][5] This rapid bactericidal effect makes LAE a valuable compound in the food, cosmetic, and pharmaceutical industries.[1]
These application notes provide a standardized operating procedure for testing the in vitro efficacy of LAE against specific bacterial strains by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Mechanism of Action: Disruption of Bacterial Cell Membrane
The antimicrobial activity of LAE is a direct result of its chemical properties as a cationic surfactant.[3] The interaction with the bacterial cell membrane leads to several detrimental effects:
-
Disruption of the Lipid Bilayer: LAE molecules insert themselves into the plasma membrane, disrupting its structure.[2]
-
Alteration of Cell Metabolism and Cycle: The compromised membrane integrity affects essential cellular processes.[2]
-
Leakage of Intracellular Components: The damaged membrane allows for the uncontrolled release of cytoplasmic contents.[1][2]
-
Interaction with DNA: Some evidence suggests that LAE may also interact with bacterial DNA, causing structural changes.[2]
Figure 1: Mechanism of LAE's antimicrobial action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7] The broth microdilution method is a standard and efficient way to determine the MIC of LAE.[8][9]
Materials and Equipment:
-
Lauric Arginate (LAE) stock solution (e.g., 1000 µg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Specific bacterial strain(s) of interest
-
Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))[6][8]
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Spectrophotometer or microplate reader
-
Incubator
-
Pipettes and sterile tips
-
Sterile diluent (e.g., phosphate-buffered saline (PBS) or 0.1% peptone water)
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate culture (18-24 hours), pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile diluent.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of LAE:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the LAE stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted LAE. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
-
Controls:
-
Positive Control (Growth Control): A well containing 200 µL of broth and the bacterial inoculum without any LAE.
-
Negative Control (Sterility Control): A well containing 200 µL of sterile broth only.
-
-
Incubation:
-
Seal the microtiter plate and incubate at the optimal growth temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.[10]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of LAE in a well that shows no visible bacterial growth (i.e., the first clear well).[6]
-
Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the positive control.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11] It is determined by subculturing from the clear wells of the MIC test onto agar plates.[11][12]
Protocol:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh, sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at the optimal growth temperature for the bacterial strain for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of LAE that results in a ≥99.9% reduction in the initial bacterial inoculum.[11] For practical purposes, it is often considered the lowest concentration at which no bacterial growth is observed on the agar plate.[10][12]
-
Figure 2: Experimental workflow for MIC and MBC determination.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of LAE against various bacterial strains.
| Bacterial Strain | Growth Medium | Incubation Temperature (°C) | MIC (µg/mL) | MIC (ppm) |
| Listeria monocytogenes | TSB | 37 | 11.8 | 11.8 |
| Escherichia coli O157:H7 | TSB | 37 | 11.8 | 11.8 |
| Salmonella Enteritidis | TSB | 37 | 23.5 | 23.5 |
| Staphylococcus aureus | MHB | 37 | 8 - 64 | 8 - 64 |
| Pseudomonas aeruginosa | MHB | 37 | 8 - 64 | 8 - 64 |
Note: The MIC values presented are examples based on published literature and may vary depending on the specific strain and experimental conditions.[3][8]
Table 2: Minimum Bactericidal Concentration (MBC) of LAE against various bacterial strains.
| Bacterial Strain | Growth Medium | Incubation Temperature (°C) | MBC (µg/mL) | MBC (ppm) |
| Listeria monocytogenes | TSB | 37 | Value | Value |
| Escherichia coli O157:H7 | TSB | 37 | Value | Value |
| Salmonella Enteritidis | TSB | 37 | Value | Value |
| Staphylococcus aureus | MHB | 37 | Value | Value |
| Pseudomonas aeruginosa | MHB | 37 | Value | Value |
Note: Researchers should populate this table with their experimentally determined MBC values.
Expected Results and Troubleshooting
-
Bacteriostatic vs. Bactericidal Activity: An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[11]
-
Factors Influencing Results: The efficacy of LAE can be diminished by the presence of anionic compounds, such as certain surfactants or thickeners, which can neutralize its positive charge.[1] The composition of the growth medium can also impact the observed MIC and MBC values.[8]
-
Troubleshooting:
-
No growth in the positive control: This could indicate a problem with the inoculum viability or the growth medium. Repeat the experiment with a fresh culture and new medium.
-
Growth in the negative control: This indicates contamination. Ensure aseptic techniques are strictly followed.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing during serial dilutions. Perform experiments in triplicate to ensure reproducibility.
-
By following these standardized protocols, researchers can obtain reliable and comparable data on the efficacy of Lauric Arginate against specific bacterial strains, aiding in its evaluation for various applications in drug development and other industries.
References
- 1. nbinno.com [nbinno.com]
- 2. abingredients.com [abingredients.com]
- 3. Antimicrobial food and cosmetic preservative LAE® [lauric-arginate.com]
- 4. Effects of Ethyl Lauroyl Arginate (LAE) on Biofilm Detachment: Shear Rate, Concentration, and Dosing Time - ProQuest [proquest.com]
- 5. earthwormexpress.com [earthwormexpress.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Antimicrobial properties of lauric arginate alone or in combination with essential oils in tryptic soy broth and 2% reduced fat milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols for Ethyl Lauroyl Arginate HCl (LAE) as a Preservative in Beverage and Dairy Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl Lauroyl Arginate HCl (LAE), a cationic surfactant derived from natural constituents lauric acid and L-arginine, as a potent antimicrobial preservative in beverage and dairy product research.[1] This document outlines its mechanism of action, antimicrobial efficacy, and detailed protocols for its evaluation.
Ethyl Lauroyl Arginate HCl, also known as LAE, is a versatile and safe preservative widely used in the food and cosmetic industries.[2] It is recognized for its broad-spectrum antimicrobial activity against a wide range of bacteria, yeasts, and molds.[1][2][3][4] The U.S. Food and Drug Administration (FDA) has designated LAE as Generally Recognized as Safe (GRAS) for use as an antimicrobial in various foods at levels up to 200 ppm.[3][5] Similarly, the European Food Safety Authority (EFSA) has approved its use as a food preservative (E 243).[1][3]
Mechanism of Action
LAE's antimicrobial activity stems from its cationic surfactant nature. The positively charged arginine headgroup interacts electrostatically with the negatively charged cell membranes of microorganisms.[6] This interaction disrupts the membrane's integrity, leading to the leakage of cellular contents and ultimately, cell death.[2] The lipophilic lauroyl chain facilitates the insertion of the molecule into the lipid bilayer, further compromising the membrane's structure and function.[2] This mechanism of action is effective against both Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[2]
Caption: Mechanism of action of Ethyl Lauroyl Arginate HCl (LAE) against microbial cells.
Data Presentation: Antimicrobial Efficacy
The following tables summarize the antimicrobial efficacy of LAE against common spoilage and pathogenic microorganisms found in beverages and dairy products.
Table 1: Minimum Inhibitory Concentration (MIC) of LAE against various microorganisms.
| Microorganism | Type | Beverage/Dairy Relevance | MIC (ppm) | Reference |
| Escherichia coli | Gram-negative Bacteria | Spoilage, Pathogen | 12 - 64 | [7][8] |
| Salmonella enterica | Gram-negative Bacteria | Pathogen | 16 - 32 | [9] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Spoilage | 32 - 64 | [9] |
| Staphylococcus aureus | Gram-positive Bacteria | Pathogen | 8 - 32 | [9] |
| Listeria monocytogenes | Gram-positive Bacteria | Pathogen | 11.8 - 200 | [5] |
| Saccharomyces cerevisiae | Yeast | Spoilage (beverages) | 35 - 64 | [2] |
| Zygosaccharomyces bailii | Yeast | Spoilage (acidic beverages) | 62.5 | [2] |
| Aspergillus niger | Mold | Spoilage | 16 - 128 | [10] |
| Penicillium spp. | Mold | Spoilage (dairy) | 400 | [2] |
Table 2: Log Reduction of Microorganisms in Beverages and Dairy Products by LAE.
| Product | Microorganism | LAE Concentration (ppm) | Incubation Conditions | Log Reduction (CFU/mL or g) | Reference |
| Apple Juice | E. coli O157:H7 | 50 | Not specified | ~6.0 | [6] |
| 2% Reduced-fat Milk | Listeria monocytogenes | 375 | 32°C for 24h | 1.02 | [5] |
| Whole/Skim Milk | Listeria monocytogenes | 200 | 24h | ~1.0 | [11] |
| Whole/Skim Milk | Listeria monocytogenes | 800 | 24h | To non-detectable levels | [11] |
| Queso Fresco Cheese | Listeria monocytogenes | 200 | Not specified | Not specified | [11] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of LAE in beverage and dairy products.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of LAE that inhibits the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of LAE.
Materials:
-
Ethyl Lauroyl Arginate HCl (LAE)
-
Sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Yeast and Mold Broth for fungi)
-
96-well microtiter plates
-
Microorganism of interest
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare LAE Stock Solution: Prepare a concentrated stock solution of LAE in a suitable solvent (e.g., sterile deionized water).
-
Prepare Inoculum: Culture the test microorganism in the appropriate broth to the mid-logarithmic phase. Adjust the culture turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the LAE stock solution with the growth medium to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (medium with inoculum, no LAE) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours for bacteria and 48-72 hours for yeasts.
-
Observation: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of LAE at which no visible growth is observed.
Protocol 2: Challenge Study in a Beverage (e.g., Fruit Juice)
This protocol evaluates the ability of LAE to inhibit or reduce a microbial population in a beverage over time.
Materials:
-
Beverage product (e.g., pasteurized fruit juice)
-
Ethyl Lauroyl Arginate HCl (LAE)
-
Spoilage microorganism (e.g., Saccharomyces cerevisiae)
-
Sterile containers
-
Plate Count Agar (PCA) or other suitable enumeration medium
-
Incubator
-
Stomacher or blender
Procedure:
-
Product Preparation: Dispense the beverage into sterile containers.
-
LAE Addition: Add LAE to the beverage samples to achieve the desired final concentrations (e.g., 50, 100, 200 ppm). Include a control group with no LAE.
-
Inoculation: Inoculate each sample with a known concentration of the spoilage microorganism (e.g., 10³-10⁴ CFU/mL).
-
Storage: Store the samples at a relevant temperature (e.g., 4°C for refrigerated products, 25°C for shelf-stable products).
-
Microbial Enumeration: At specified time intervals (e.g., day 0, 3, 7, 14, 21), perform serial dilutions and plate counts to determine the microbial population in each sample.
-
Data Analysis: Plot the microbial count (log CFU/mL) versus time for each LAE concentration and the control. Calculate the log reduction compared to the control at each time point.
Protocol 3: Sensory Evaluation of a Dairy Product (e.g., Yogurt)
This protocol assesses the impact of LAE on the sensory attributes of a dairy product.
Caption: Workflow for the sensory evaluation of a dairy product containing LAE.
Materials:
-
Dairy product (e.g., plain yogurt)
-
Ethyl Lauroyl Arginate HCl (LAE)
-
Trained sensory panel (8-12 members)
-
Sensory evaluation booths with controlled lighting and temperature
-
Coded sample cups
-
Water and unsalted crackers for palate cleansing
-
Sensory evaluation software or ballots
Procedure:
-
Sample Preparation: Prepare yogurt samples with different concentrations of LAE (e.g., 0, 50, 100, 150, 200 ppm).
-
Panelist Training: Train panelists to identify and score the intensity of key sensory attributes of yogurt, such as aroma (e.g., fermented, fruity), taste (e.g., sour, sweet, bitter), and texture (e.g., smoothness, viscosity).
-
Evaluation: Present the coded and randomized samples to the panelists. Ask them to evaluate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Collection: Collect the data from the panelists.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the sensory profiles of the samples with different LAE concentrations.
Protocol 4: Physicochemical Stability of a Dairy Beverage
This protocol assesses the impact of LAE on the physical and chemical stability of a dairy beverage.
Materials:
-
Dairy beverage (e.g., milk, protein drink)
-
Ethyl Lauroyl Arginate HCl (LAE)
-
pH meter
-
Viscometer
-
Colorimeter
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare dairy beverage samples with varying concentrations of LAE.
-
Storage: Store the samples under relevant conditions.
-
Analysis at Intervals: At specified time intervals, analyze the following parameters:
-
pH and Titratable Acidity: Measure the pH using a calibrated pH meter. Determine titratable acidity by titrating with 0.1 N NaOH to a pH of 8.2.
-
Viscosity: Measure the viscosity using a viscometer at a controlled temperature.
-
Color: Measure the color (L, a, b* values) using a colorimeter.
-
Physical Separation (Wheying Off): Centrifuge the samples and measure the volume of the separated serum.
-
-
Data Analysis: Compare the changes in these parameters over time for the different LAE concentrations to assess the impact on stability.
Conclusion
Ethyl Lauroyl Arginate HCl is a promising preservative for the beverage and dairy industries due to its broad-spectrum antimicrobial activity and favorable safety profile. The protocols outlined in these application notes provide a framework for researchers and developers to evaluate the efficacy and impact of LAE in their specific product formulations. Proper validation of its effectiveness and assessment of its influence on sensory and physicochemical properties are crucial for successful implementation.
References
- 1. A machine learning method for juice human sensory hedonic prediction using electronic sensory features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. testinglab.com [testinglab.com]
- 3. cals.cornell.edu [cals.cornell.edu]
- 4. Subcommittee E18.06 on Food and Beverage Evaluation | ASTM [astm.org]
- 5. Can Viscometer measure the viscosity of yogurt? Q&A | NBCHAO [en1.nbchao.com]
- 6. [A rapid method of detecting psychrotrophic bacteria in raw milk] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH and Titratable Acidity – Cheese Making Technology e-Book [books.lib.uoguelph.ca]
- 8. metrohm.com [metrohm.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. qualitru.com [qualitru.com]
Application Notes and Protocols for Incorporating LAE into Oil-in-Water Emulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed formulation techniques and experimental protocols for the successful incorporation of Ethyl Lauroyl Arginate (LAE) into oil-in-water (O/W) emulsions. The focus is on the formation of stable Pickering emulsions through the synergistic interaction of LAE with cellulose nanocrystals (CNCs).
Introduction
Ethyl Lauroyl Arginate (LAE), a cationic surfactant derived from lauric acid, L-arginine, and ethanol, is recognized for its antimicrobial properties and is generally recognized as safe (GRAS) for certain food applications. Its amphiphilic nature makes it a candidate for emulsification. This document outlines a methodology for creating stable oil-in-water Pickering emulsions by utilizing the electrostatic complexes formed between the cationic LAE and anionic cellulose nanocrystals (CNCs). This approach offers a robust method for creating stable emulsions with tunable properties.
Key Formulation Principle: LAE and Cellulose Nanocrystal Complexes
The primary formulation technique involves the formation of electrostatic complexes between positively charged LAE molecules and negatively charged CNCs. These complexes adsorb at the oil-water interface, forming a mechanically strong barrier that prevents droplet coalescence, a characteristic of Pickering emulsions. The stability and droplet size of the resulting emulsion are highly dependent on the concentration of LAE.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effect of varying LAE concentrations on the properties of O/W emulsions stabilized with a constant concentration of cellulose nanocrystals (0.27 wt%).
Table 1: Influence of LAE Concentration on Emulsion Droplet Size and Zeta Potential.
| LAE Concentration (wt%) | Mean Droplet Diameter (μm) | Zeta Potential of CNC/LAE Complexes (mV) | Visual Stability after 30 Days |
| 0.001 | 25.3 | -35.2 | Oiling-off |
| 0.005 | 28.7 | -30.1 | Oiling-off |
| 0.01 | 35.1 | -25.8 | Creaming |
| 0.03 | 45.8 | -15.4 | Creaming |
| 0.05 | 58.2 | -8.9 | Creaming |
| 0.1 | 65.4 | +10.5 | Creaming |
| 0.15 | 72.1 | +25.6 | Creaming |
| 0.19 | 78.9 | +38.7 | Creaming |
| 0.2 | 80.3 | +45.1 | Creaming |
| 0.25 | 45.6 | +50.2 | Creaming |
| 0.3 | 30.1 | +55.8 | Creaming |
| 0.4 | 15.7 | +60.3 | No Creaming |
| 0.6 | 8.9 | +65.4 | No Creaming |
Data synthesized from a study by Bai et al. (2018) where sunflower oil was used at a water-to-oil ratio of 1.[1]
Experimental Protocols
Protocol 1: Preparation of CNC/LAE Complex Dispersion
This protocol details the preparation of the aqueous phase containing the stabilizing complexes of cellulose nanocrystals and Ethyl Lauroyl Arginate.
Materials:
-
Cellulose nanocrystals (CNC) stock suspension
-
Ethyl Lauroyl Arginate (LAE)
-
Milli-Q water
Procedure:
-
Prepare a 1.0 wt% LAE stock solution by diluting concentrated LAE with Milli-Q water.
-
Prepare a range of CNC suspensions by diluting the CNC stock suspension with Milli-Q water to achieve a final concentration of 0.27 wt% in the complex dispersion.
-
Add the required volume of the 1.0 wt% LAE stock solution to the CNC suspensions to achieve the final desired LAE concentrations (as listed in Table 1).
-
Gently mix the resulting CNC/LAE suspension using a vortex mixer for 20 seconds.
-
Follow by sonication for 5 minutes at 25°C to ensure homogeneous complex formation.[1]
Protocol 2: Formulation of LAE/CNC-Stabilized Oil-in-Water Pickering Emulsions
This protocol describes the emulsification process to create the oil-in-water Pickering emulsions.
Materials:
-
CNC/LAE complex dispersion (from Protocol 1)
-
Sunflower oil (or other desired oil phase)
Equipment:
-
Ultrasonic processor with a titanium microtip
Procedure:
-
In a suitable vessel, combine equal volumes of the freshly prepared CNC/LAE complex dispersion and sunflower oil (water-to-oil ratio of 1:1).[1]
-
Position the titanium microtip of the ultrasonic processor close to the surface of the liquid mixture.
-
Sonicate the mixture at 40% power output.[1]
-
Apply sonication in intervals of 3 seconds of sonication followed by 2 seconds of standby for a total of 60 seconds.[1]
-
Store the resulting emulsion at ambient temperature for stability analysis.
Protocol 3: Characterization of Emulsion Properties
This protocol outlines the methods for analyzing the key physical properties of the formulated emulsions.
A. Droplet Size Analysis using Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the emulsion sample appropriately with Milli-Q water to avoid multiple scattering effects.
-
Instrument Setup: Use a dynamic light scattering instrument (e.g., Zetasizer Nano ZS). Set the measurement temperature to 25°C.
-
Measurement: Place the diluted sample in a suitable cuvette and perform the measurement. The instrument will analyze the fluctuations in scattered light intensity to determine the hydrodynamic diameter of the emulsion droplets.[3]
B. Zeta Potential Measurement
-
Sample Preparation: Dilute the CNC/LAE complex dispersions or the final emulsions with Milli-Q water.
-
Instrument Setup: Use a zeta potential analyzer (e.g., Zetasizer Nano ZS) with an appropriate measurement cell.
-
Measurement: Place the diluted sample in the measurement cell. The instrument applies an electric field and measures the electrophoretic mobility of the particles/droplets to calculate the zeta potential.[4][5]
C. Stability Assessment
-
Visual Observation: Store the prepared emulsions in clear vials at ambient temperature.
-
Monitoring: Visually inspect the emulsions for signs of instability such as creaming (formation of a concentrated layer of droplets at the top) or oiling-off (coalescence leading to a separate oil layer) at regular intervals (e.g., 6 hours, 7 days, 30 days).[1]
-
Documentation: Photograph the vials at each time point to document the stability.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formulation and Stabilization of Concentrated Edible Oil-in-Water Emulsions Based on Electrostatic Complexes of a Food-Grade Cationic Surfactant (Ethyl Lauroyl Arginate) and Cellulose Nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. jocpr.com [jocpr.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Application Note: In Vitro Biofilm Disruption Using Ethyl Lauroyl Arginate Hydrochloride (LAE)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces.[1][2][3] This growth mode confers significant protection against environmental stresses, host immune systems, and antimicrobial agents, making biofilm-associated infections a persistent challenge in clinical and industrial settings.[3] Bacteria within a biofilm can exhibit up to 1,000 times more resistance to antibiotics than their free-floating, planktonic counterparts.[3] This necessitates the development of novel compounds with potent anti-biofilm properties.
Ethyl Lauroyl Arginate Hydrochloride (LAE), also known as Ethyl-Nα-lauroyl-L-arginate HCl, is a cationic surfactant synthesized from L-arginine, lauric acid, and ethanol.[4][5] It demonstrates broad-spectrum antimicrobial activity against a wide range of bacteria, yeasts, and molds.[4][5] Recognized as Generally Recognized as Safe (GRAS) by the FDA, LAE is utilized as a preservative in food, beverage, and cosmetic industries.[4][6][7] Its primary mechanism involves the electrostatic interaction of its positively charged head group with the negatively charged components of the bacterial cell membrane, leading to membrane disruption and cell lysis.[2][8]
This application note provides a detailed protocol for performing an in vitro assay to quantify the disruption of pre-formed bacterial biofilms using this compound.
Mechanism of Action of LAE on Biofilms
LAE exhibits a dual mechanism for disrupting bacterial biofilms, which is dependent on its concentration.
-
At High (Bactericidal) Concentrations: LAE acts as a classic surfactant. Its cationic arginine moiety electrostatically binds to the anionic bacterial cell surface, while its hydrophobic lauric acid tail inserts into the lipid bilayer. This process disrupts membrane integrity, causing leakage of cellular contents and rapid cell death.[2][8] The result is the killing of sessile bacteria within the biofilm, though their residual debris may remain on the surface.[5][8][9]
-
At Low (Sub-Inhibitory) Concentrations: The mechanism is more nuanced. LAE has been shown to chelate iron, an essential nutrient for bacterial growth and biofilm development.[2][10] In bacteria like Pseudomonas aeruginosa, this iron-limiting condition blocks critical signaling pathways required for biofilm maturation and enhances twitching motility, a form of surface movement that promotes the detachment and dispersal of cells from the biofilm community.[5][6][10]
References
- 1. ableweb.org [ableweb.org]
- 2. Lauroyl Arginate Ethyl Blocks the Iron Signals Necessary for Pseudomonas aeruginosa Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Lauroyl Arginate Ethyl Blocks the Iron Signals Necessary for Pseudomonas aeruginosa Biofilm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Factors affecting Ethyl Lauroyl Arginate HCl antimicrobial activity in complex media
Technical Support Center: Ethyl Lauroyl Arginate HCl (LAE)
Welcome to the technical support center for Ethyl Lauroyl Arginate HCl (LAE). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing LAE in complex media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl Lauroyl Arginate HCl (LAE) and what is its primary mechanism of antimicrobial action?
A1: Ethyl Lauroyl Arginate HCl (LAE), also known as lauramide arginine ethyl ester, is a cationic surfactant derived from lauric acid, L-arginine, and ethanol.[1][2] It exhibits broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[3][4] Its primary mechanism of action involves the disruption of microbial cell membranes.[5][6] The positively charged arginine component of LAE interacts with the negatively charged components of the microbial cell membrane, while the lipophilic lauroyl chain penetrates the lipid bilayer.[7] This interaction disrupts membrane integrity, leading to the leakage of cellular contents and ultimately, cell death.[6][7]
Q2: At what concentration is LAE typically effective?
A2: The effective concentration of LAE can vary depending on the target microorganism and the complexity of the medium. Generally, for preservative use in cosmetics, a concentration of 0.05% to 0.3% (w/w) is recommended.[5] In food applications, it is approved for use at a maximum concentration of 200 ppm (mg/kg).[8] The Minimum Inhibitory Concentration (MIC) for most microorganisms is reported to be as low as 8µg/mL in ideal laboratory conditions.[9]
Q3: Is the antimicrobial activity of LAE affected by the pH of the medium?
A3: Yes, the pH of the medium significantly influences the stability and activity of LAE. LAE is most stable in acidic to neutral conditions, typically within a pH range of 3.0 to 8.0.[5] Its stability decreases as the pH becomes more alkaline, with accelerated hydrolysis occurring at pH 9 and above.[8][10] The half-life of LAE is greater than one year at pH 4, but decreases to 57 days at pH 7 and 34 hours at pH 9 when stored at 25°C.[8]
Q4: Can other components in my complex medium, such as proteins or polysaccharides, interfere with LAE's activity?
A4: Absolutely. Complex media components can significantly impact LAE's antimicrobial efficacy.
-
Proteins: LAE, being a cationic surfactant, can form electrostatic interactions with negatively charged proteins.[11][12] This binding can reduce the amount of free LAE available to act on microorganisms, thereby increasing the minimal lethal concentrations.[12] For instance, the presence of 2% bovine serum albumin (BSA) was shown to increase the MIC of LAE against L. innocua and P. fluorescens.[11]
-
Polysaccharides: Anionic polysaccharides, such as xanthan gum and carrageenan, can also form complexes with LAE through electrostatic interactions.[13][14] This complexation can lead to a pronounced decrease in LAE's antimicrobial efficacy.[14]
-
Fats and Starches: The presence of fats and starches in the medium can also diminish LAE's activity.[3][4] Starch, for example, can increase the viscosity of the medium, which may limit the diffusion of LAE and its access to microbial cells.[11]
-
Anionic Surfactants: Direct mixing of LAE with anionic surfactants (e.g., Sodium Lauryl Sulfate - SLS) should be avoided as they are incompatible and will lead to precipitation and inactivation of LAE.[5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced or no antimicrobial activity observed. | Inactivation by media components: Proteins, anionic polysaccharides, or anionic surfactants in the medium may be binding to and inactivating the LAE.[4][12][14] | 1. Review the composition of your medium for any anionic components. 2. Consider increasing the LAE concentration to compensate for potential binding. 3. If possible, modify the medium to remove or reduce the concentration of interfering substances. 4. For formulations with anionic surfactants, dissolve LAE in the aqueous phase first before adding the anionic component, or consider using a nonionic emulsifier.[5] |
| Incorrect pH: The pH of the medium may be outside the optimal range for LAE stability (pH 3.0-8.0).[5] | 1. Measure the pH of your final medium. 2. Adjust the pH to be within the recommended range for LAE activity. | |
| Degradation of LAE: Prolonged exposure to high temperatures or alkaline conditions can lead to the hydrolysis and inactivation of LAE.[5][8] | 1. If your protocol involves heating, add LAE during the cooling phase (ideally below 50°C).[5] 2. Avoid prolonged storage of LAE solutions, especially at room temperature or in alkaline buffers. Prepare fresh solutions as needed. | |
| Precipitate forms upon adding LAE to the medium. | Interaction with anionic components: LAE is a cationic surfactant and will precipitate in the presence of high concentrations of anionic molecules like certain polysaccharides or anionic surfactants.[5][14] | 1. Identify potential anionic components in your medium. 2. Try adding LAE to the aqueous phase before other potentially interacting components. 3. Consider using a nonionic surfactant to improve the stability and solubility of LAE in the formulation.[12] |
| Inconsistent results between experiments. | Variability in media preparation: Minor variations in the preparation of complex media can lead to differences in the concentration of interfering substances. | 1. Standardize your media preparation protocol to ensure consistency. 2. Prepare a large batch of medium to be used across multiple experiments to minimize variability. |
| Hydrolysis of LAE stock solution: LAE can hydrolyze over time, especially if the stock solution is not stored properly.[10] | 1. Prepare fresh LAE stock solutions for each experiment. 2. If storing stock solutions, ensure they are at an appropriate pH (e.g., pH 4) and refrigerated.[10] |
Data Presentation
Table 1: Physicochemical Properties of Ethyl Lauroyl Arginate HCl (LAE)
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₄₁ClN₄O₃ | [6][9] |
| Molecular Weight | 421.02 g/mol | [6][9] |
| Appearance | White to off-white powder | [9][15] |
| Solubility in Water (at 20°C) | > 247 g/L | [9][15] |
| Melting Point | 50.5 - 58.0 °C | [8][16] |
| Decomposition Temperature | > 107 °C | [16] |
| pH (1% aqueous solution) | 3.0 - 5.0 | [16] |
| Optimal pH Stability Range | 3.0 - 8.0 | [5] |
Table 2: Factors Influencing the Antimicrobial Activity of LAE
| Factor | Effect on LAE Activity | Explanation | Reference(s) |
| pH | Decreased activity and stability at pH > 8.0 | Accelerated hydrolysis in alkaline conditions. | [8][10] |
| Temperature | Stable at temperatures ≤ 80°C for short periods. Prolonged high temperatures can cause degradation. | Thermal degradation can occur with extended heating. | [3][5] |
| Proteins (e.g., BSA) | Reduced activity | Electrostatic binding between cationic LAE and anionic proteins reduces the concentration of free, active LAE. | [11][12] |
| Anionic Polysaccharides (e.g., Xanthan, Carrageenan) | Reduced activity | Formation of inactive complexes through electrostatic interactions. | [13][14] |
| Anionic Surfactants (e.g., SLS) | Inactivation and precipitation | Incompatibility leading to the formation of an insoluble precipitate. | [5] |
| Fat Content | Reduced activity | The exact mechanism is complex, but it may involve partitioning of LAE or interaction with fat globules. | [3][4] |
| Starch | Reduced activity | Increased viscosity of the medium can limit the diffusion of LAE. | [3][11] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of LAE using Broth Microdilution
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Ethyl Lauroyl Arginate HCl (LAE)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate complex medium
-
Microbial culture in the logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare LAE Stock Solution: Prepare a concentrated stock solution of LAE in a suitable solvent (e.g., sterile deionized water). Filter-sterilize the solution.
-
Prepare Microbial Inoculum: Dilute the overnight microbial culture in sterile broth to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).
-
Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the LAE stock solution to the first well of each row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control well.
-
Controls:
-
Positive Control: A well containing broth and the microbial inoculum, but no LAE.
-
Negative (Sterility) Control: A well containing only sterile broth.
-
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours).
-
Determine MIC: The MIC is the lowest concentration of LAE at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol 2: Evaluation of LAE Stability in a Complex Medium
This protocol assesses the stability of LAE's antimicrobial activity in a specific complex medium over time.
Materials:
-
Ethyl Lauroyl Arginate HCl (LAE)
-
The specific complex medium to be tested
-
Target microorganism
-
Sterile tubes or flasks
-
Incubator
Procedure:
-
Prepare LAE-Medium Solution: Add LAE to the complex medium at the desired final concentration.
-
Incubation: Incubate the LAE-medium solution under the desired experimental conditions (e.g., specific temperature and duration).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated LAE-medium solution.
-
Antimicrobial Activity Assay: a. In a separate set of tubes, add a standardized inoculum of the target microorganism. b. Add the aged LAE-medium sample to these tubes. c. Include a control with a freshly prepared LAE-medium solution at the same concentration. d. Incubate under optimal growth conditions.
-
Assessment: After incubation, determine the microbial growth (e.g., by plating and colony counting or by measuring turbidity). Compare the antimicrobial activity of the aged LAE-medium to that of the freshly prepared solution to assess the stability of LAE.
Visualizations
Caption: Mechanism of action of Ethyl Lauroyl Arginate HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. exsyncorp.com [exsyncorp.com]
- 3. earthwormexpress.com [earthwormexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl Lauroyl Arginate HCl (LAE): A Guide To Comprehensive Analysis And Formulation Guide - Industry News - News [mobelbiochem.com]
- 6. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]
- 7. Ethyl Lauroyl Arginate HCL: A Powerful Preservative for Food and Cosmetics - Chemical Supplier Unilong [unilongindustry.com]
- 8. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News - What is ethyl lauroyl arginate HCl [unilongmaterial.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Protein Type on the Antimicrobial Activity of LAE Alone or in Combination with Methylparaben - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chapter 24 – Ethyl Lauroyl Arginate (LAE): Usage and Potential in Antimicrobial Packaging | Semantic Scholar [semanticscholar.org]
- 14. Electrostatic interactions of cationic lauric arginate with anionic polysaccharides affect antimicrobial activity against spoilage yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fao.org [fao.org]
- 16. Redirecting [linkinghub.elsevier.com]
Improving solubility and stability of Ethyl Lauroyl Arginate HCl in high pH formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of Ethyl Lauroyl Arginate HCl (LAE) in high pH formulations.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered when working with LAE in alkaline environments.
Issue 1: Precipitation or Cloudiness Upon Increasing pH
-
Question: I observed precipitation after adjusting the pH of my aqueous LAE solution to above 7. What is the likely cause and how can I resolve this?
-
Answer: This is a common issue that can arise from two main phenomena:
-
Interaction with Anionic Ingredients: LAE is a cationic surfactant. If your formulation contains anionic components (e.g., carbomers, sulfates, or other anionic surfactants), they can form an insoluble complex with the positively charged LAE, leading to precipitation.
-
Hydrolysis and Reduced Solubility of Degradation Products: At high pH, LAE undergoes rapid hydrolysis. One of the primary degradation products, Nα-lauroyl-L-arginine (LAS), has significantly lower water solubility than LAE itself and can precipitate out of the solution.
Solutions:
-
Review Formulation Components: Avoid using LAE in formulations with anionic ingredients. Opt for non-ionic or cationic thickeners and surfactants.
-
Order of Addition: When formulating, dissolve LAE in the aqueous phase at a lower temperature (<50°C) before adding other components. Adjust the pH as the final step, if possible, and do so slowly while monitoring for any signs of precipitation.[1]
-
Use a Stabilization Strategy: To prevent hydrolysis and the formation of insoluble degradation products, consider the stabilization methods outlined in the next section, such as cyclodextrin encapsulation.
-
Issue 2: Loss of Antimicrobial Efficacy Over Time in a High pH Formulation
-
Question: My high pH product preserved with LAE passed initial microbial challenge testing, but failed after being on stability for a few weeks. Why is this happening?
-
Answer: The loss of antimicrobial efficacy is a direct consequence of the degradation of LAE through base-catalyzed hydrolysis. The half-life of LAE decreases dramatically as the pH increases. For instance, at 25°C, the half-life is over a year at pH 4, but only 34 hours at pH 9.[2][3] This rapid degradation reduces the concentration of active LAE below its minimum inhibitory concentration (MIC), rendering the product susceptible to microbial growth.
Solutions:
-
pH Optimization: If possible for your formulation, lower the pH to a range where LAE is more stable (ideally below 7). LAE maintains its antimicrobial activity over a wide pH range from 3 to 7.[4]
-
Stabilization Techniques: Employing stabilization methods like cyclodextrin encapsulation can protect the LAE molecule from hydrolysis, thereby preserving its antimicrobial activity over a longer period.
-
Synergistic Preservative Systems: Combine LAE with other preservatives that are stable and effective at high pH, such as phenoxyethanol. This can create a multi-hurdle preservation system where the combination is more effective than the individual components. You can also consider adding polyols like pentylene glycol or chelating agents like disodium EDTA to enhance the overall preservative effect.[1]
-
Issue 3: Difficulty Dissolving LAE in a High pH Buffer
-
Question: I'm having trouble dissolving LAE powder directly into my high pH buffer solution. What is the best way to incorporate it into my formulation?
-
Answer: While LAE has high water solubility, attempting to dissolve it directly in a high pH environment can be problematic due to the rapid onset of hydrolysis, which may affect the apparent solubility.[2][5][6][7][8]
Solution:
-
Prepare a Stock Solution: It is best practice to first dissolve the LAE powder in deionized water or a compatible co-solvent like propylene glycol or glycerin at room temperature or slightly warm conditions (<50°C) to create a concentrated stock solution.[6][7][8]
-
Incorporate into the Aqueous Phase: Add the LAE stock solution to the aqueous phase of your formulation before emulsification or the addition of other components.
-
pH Adjustment as the Final Step: Adjust the pH of the final formulation gradually as one of the last steps, after all other ingredients have been incorporated and the product has cooled down.
-
Data on LAE Stability
The stability of LAE is critically dependent on the pH of the formulation. The following table summarizes the half-life of LAE at various pH levels.
| pH | Temperature (°C) | Half-life | Reference |
| 4 | 25 | > 1 year | [2][3] |
| 7 | 25 | 57 days | [2][3] |
| 9 | 25 | 34 hours | [2][3] |
Strategies for Improving Stability in High pH Formulations
The primary strategy to protect LAE from degradation in high pH environments is to shield the ester group from hydroxide ions. Encapsulation is a highly effective method to achieve this.
Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides that can encapsulate "guest" molecules within their hydrophobic cavity, protecting them from the external environment. This can significantly improve the stability of LAE in high pH formulations.
Workflow for LAE Encapsulation:
Caption: Workflow for LAE-Cyclodextrin Inclusion Complex Formation.
Experimental Protocols
Protocol 1: Preparation of LAE-β-Cyclodextrin Inclusion Complex
Objective: To encapsulate LAE within β-cyclodextrin to improve its stability in high pH formulations.
Materials:
-
Ethyl Lauroyl Arginate HCl (LAE)
-
β-Cyclodextrin
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Prepare the β-Cyclodextrin Solution: In a beaker, dissolve β-cyclodextrin in deionized water at a 1:1 molar ratio relative to the amount of LAE to be used. Gently warm the solution to approximately 50-60°C to aid dissolution.
-
Prepare the LAE Solution: In a separate beaker, dissolve LAE in deionized water.
-
Form the Inclusion Complex: While stirring the β-cyclodextrin solution, slowly add the LAE solution.
-
Stirring and Equilibration: Continue to stir the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex.
-
Freeze-Drying (Lyophilization): Freeze the resulting solution and lyophilize it to remove the water, yielding a fine white powder of the LAE-β-cyclodextrin inclusion complex.
-
Characterization: The formation of the inclusion complex should be confirmed using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), or Differential Scanning Calorimetry (DSC).
Protocol 2: Stability Testing of LAE in a High pH Formulation
Objective: To quantify the degradation of LAE in a high pH formulation over time.
Materials:
-
LAE-containing formulation (with and without a stabilization technology)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile and water with a suitable buffer like phosphoric acid)
-
Reference standards for LAE and its potential degradation products (e.g., LAS)
-
Incubator/stability chamber set to the desired temperature (e.g., 25°C or 40°C)
Methodology:
-
Sample Preparation: Prepare the high pH formulation containing a known concentration of LAE (or the LAE-cyclodextrin complex).
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the formulation. Dilute it with the mobile phase to a suitable concentration for HPLC analysis and filter it through a 0.45 µm syringe filter.
-
Stability Storage: Store the bulk of the formulation in a stability chamber at a controlled temperature.
-
Subsequent Time Points: At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 4 weeks), withdraw aliquots of the formulation and prepare them for HPLC analysis as described in step 2.
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Use a gradient or isocratic elution method to separate LAE from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 215 nm).
-
The retention time for LAE is typically around 4.3 minutes under standard reverse-phase conditions.[9]
-
-
Quantification:
-
Prepare a calibration curve using the LAE reference standard.
-
Quantify the concentration of LAE in each sample by comparing its peak area to the calibration curve.
-
-
Data Analysis: Plot the concentration of LAE versus time to determine the degradation kinetics and calculate the half-life of LAE in the formulation.
Degradation Pathway of LAE at High pH:
References
- 1. Ethyl Lauroyl Arginate HCl (LAE): A Guide To Comprehensive Analysis And Formulation Guide - Industry News - News [mobelbiochem.com]
- 2. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]
- 6. genemedsyn.com [genemedsyn.com]
- 7. fao.org [fao.org]
- 8. earthwormexpress.com [earthwormexpress.com]
- 9. fao.org [fao.org]
Technical Support Center: Application of Ethyl Lauroyl Arginate (LAE) in High-Fat Food Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl Lauroyl Arginate (LAE) as a preservative in high-fat food models.
Troubleshooting Guide
This guide addresses common issues encountered during the application of LAE in high-fat food systems.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced Antimicrobial Efficacy | Interaction with Fat Globules: LAE, as a cationic surfactant, can interact with the negatively charged surfaces of fat globules in an emulsion, reducing its availability in the aqueous phase to act against microorganisms.[1] | 1. Optimize LAE Concentration: Increase the concentration of LAE to compensate for the portion that interacts with fat. Conduct a dose-response study to determine the optimal concentration for your specific food matrix. 2. Homogenization: Ensure thorough homogenization of the food product. Smaller, more uniform fat globules may provide a larger surface area for interaction, so optimizing the homogenization process is crucial. 3. Two-step Addition: Consider a two-step addition process. Add a portion of the LAE to the aqueous phase before emulsification and the remainder after to ensure better distribution. |
| Interaction with Other Ingredients: Proteins and certain polysaccharides can also interact with LAE, reducing its antimicrobial activity.[1] | 1. Evaluate Ingredient Interactions: Systematically evaluate the interaction of LAE with each component of your food matrix in a model system. 2. pH Adjustment: The charge of proteins and other molecules is pH-dependent. Adjusting the pH of the system may reduce interactions and increase LAE efficacy. | |
| Physicochemical Changes in the Food Model (e.g., texture, stability) | Emulsion Destabilization: As a surfactant, LAE can interfere with the existing emulsifiers at the oil-water interface, potentially leading to emulsion instability (creaming, flocculation, or coalescence). | 1. Emulsifier Compatibility: Select emulsifiers that are compatible with LAE. Non-ionic emulsifiers are generally more compatible with cationic surfactants like LAE. 2. Adjust Emulsifier Concentration: You may need to adjust the concentration of your primary emulsifier to compensate for the effects of LAE. 3. Monitor Droplet Size: Use techniques like light scattering to monitor the oil droplet size distribution over time to assess emulsion stability. |
| Changes in Viscosity: LAE can alter the viscosity of the food model, which can impact texture and mouthfeel. | 1. Rheological Measurements: Conduct rheological measurements to characterize the viscosity and viscoelastic properties of the food model with and without LAE. 2. Adjust Thickening Agents: If necessary, adjust the concentration of thickening agents or stabilizers to achieve the desired viscosity. | |
| Inconsistent or Non-reproducible Results | Uneven Distribution of LAE: Due to its surfactant nature, LAE may not be uniformly distributed throughout a complex, high-fat food matrix. | 1. Standardize Mixing Protocol: Develop and adhere to a strict, standardized protocol for the incorporation and mixing of LAE into the food model. This includes mixing time, speed, and temperature. 2. Use of a Carrier: Consider dissolving LAE in a suitable carrier (e.g., propylene glycol, water) before adding it to the food model to facilitate more even dispersion. |
| Variability in Raw Materials: The composition of the raw materials, particularly the fat and protein content, can vary between batches, affecting the performance of LAE. | 1. Characterize Raw Materials: Thoroughly characterize each batch of raw materials for fat, protein, and moisture content. 2. Adjust LAE Dosage: Adjust the dosage of LAE based on the composition of the raw materials to ensure consistent performance. |
Frequently Asked Questions (FAQs)
Q1: Why is the antimicrobial efficacy of LAE lower in high-fat foods compared to aqueous systems?
A1: The reduced efficacy of LAE in high-fat foods is primarily due to its nature as a cationic surfactant. The positively charged head of the LAE molecule can interact with the negatively charged surface of fat globules present in oil-in-water emulsions. This interaction sequesters a portion of the LAE at the oil-water interface, reducing its concentration in the aqueous phase where most microbial activity occurs.[1] Consequently, a higher concentration of LAE is often required in high-fat systems to achieve the same level of microbial inhibition as in a purely aqueous environment.
Q2: What is the mechanism of action of LAE as an antimicrobial agent?
A2: LAE exerts its antimicrobial effect by disrupting the cell membranes of microorganisms. As a cationic surfactant, its positively charged headgroup is attracted to the negatively charged components of microbial cell membranes. Upon contact, LAE molecules insert into the lipid bilayer, causing a loss of membrane integrity. This leads to the leakage of essential intracellular components, disruption of metabolic processes, and ultimately, cell death.
Q3: Are there any sensory implications of using LAE in high-fat food models?
A3: Yes, the addition of LAE can potentially impact the sensory properties of food products. While LAE itself is considered to have a relatively neutral taste at typical usage levels, its surfactant properties can alter the texture and mouthfeel of high-fat foods. For instance, it may influence the perception of creaminess or fattiness. It is crucial to conduct sensory evaluations with trained panelists or consumer panels to assess the impact of LAE on the overall acceptability of the final product.[2][3][4][5][6]
Q4: How does the fat percentage in a food model quantitatively affect the required concentration of LAE?
A4: While it is established that higher fat content generally necessitates a higher concentration of LAE for effective microbial control, specific quantitative relationships are highly dependent on the food matrix. The following table provides a representative example of how the minimum inhibitory concentration (MIC) of LAE against a common foodborne pathogen might change with increasing fat content in a model food system.
| Fat Content (%) | Estimated MIC of LAE (ppm) against Listeria monocytogenes |
| 2 | 50 |
| 10 | 100 |
| 20 | 200 |
| 30 | >200 |
Note: These are estimated values for illustrative purposes. Actual MICs must be determined experimentally for each specific food product.
Q5: What is a general protocol for incorporating LAE into a high-fat food emulsion?
A5: The following is a generalized experimental protocol for incorporating LAE into an oil-in-water food emulsion model.
Experimental Protocol: Incorporation of LAE into a High-Fat Food Emulsion
1. Materials:
- Deionized water
- Oil phase (e.g., soybean oil, milk fat)
- Emulsifier (e.g., whey protein isolate, lecithin)
- Ethyl Lauroyl Arginate (LAE)
- Other ingredients as required by the food model (e.g., salt, sugars, stabilizers)
2. Procedure:
- Aqueous Phase Preparation:
- Dissolve the emulsifier and any other water-soluble ingredients in deionized water with gentle stirring.
- Prepare a stock solution of LAE in deionized water or propylene glycol.
- Add the desired concentration of the LAE solution to the aqueous phase and mix thoroughly.
- Oil Phase Preparation:
- Heat the oil phase to a temperature that ensures it is fully liquid and any fat-soluble components are dissolved.
- Emulsification:
- Coarse Emulsion: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer to create a coarse emulsion.
- Homogenization: Pass the coarse emulsion through a high-pressure homogenizer to create a fine, stable emulsion with a uniform droplet size. The number of passes and pressure should be optimized for the specific formulation.
- Analysis:
- Microbial Challenge Study: Inoculate the final emulsion with a target microorganism and monitor its population over time at a specified storage temperature.
- Physicochemical Analysis: Measure parameters such as pH, viscosity, particle size distribution, and emulsion stability (e.g., by monitoring creaming or oiling off) over the shelf life of the product.
- Sensory Evaluation: Conduct sensory analysis with a trained panel to evaluate attributes such as taste, odor, texture, and overall acceptability.
Visualizations
Below are diagrams illustrating key concepts related to the use of LAE in high-fat food models.
Caption: Antimicrobial mechanism of Ethyl Lauroyl Arginate (LAE).
References
- 1. tandfonline.com [tandfonline.com]
- 2. uni-goettingen.de [uni-goettingen.de]
- 3. Best Practices for Conducting a Sensory Panel for Meat Testing - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 4. iaras.org [iaras.org]
- 5. Sensory Analysis and Consumer Research in New Meat Products Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Optimizing Ethyl Lauroyl Arginate HCl concentration for effective microbial inhibition
This guide provides researchers, scientists, and drug development professionals with essential information for effectively utilizing Ethyl Lauroyl Arginate HCl (LAE) for microbial inhibition. It includes frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl Lauroyl Arginate HCl (LAE) and how does it work?
A1: Ethyl Lauroyl Arginate HCl (LAE), also known by its E number E243, is a cationic surfactant derived from lauric acid, L-arginine, and ethanol.[1] Its antimicrobial activity stems from this structure. The positively charged (cationic) head of the molecule electrostatically interacts with the negatively charged cell membranes of microorganisms like bacteria, yeasts, and molds.[2][3] This interaction disrupts the membrane's integrity, leading to the leakage of cellular contents and ultimately, cell death.[4][5]
Q2: What is the typical effective concentration range for LAE?
A2: The effective concentration of LAE is dependent on the target microorganism, the composition of the medium (e.g., food matrix), and environmental conditions like pH. Generally, for food preservation, the maximum permitted concentration is around 200 ppm (mg/kg).[6] In laboratory settings (in vitro), Minimum Inhibitory Concentrations (MICs) can be much lower, often ranging from 8 to 128 µg/mL depending on the microbial species.[7]
Q3: What is the stability of LAE in solution and under different conditions?
A3: LAE is relatively stable under acidic to neutral conditions. Its stability decreases as the pH becomes more alkaline; the half-life is over a year at pH 4, but only 34 hours at pH 9 at 25°C.[6] Stability is also affected by temperature, with degradation increasing at higher temperatures, especially in combination with low pH.[8][9] It is stable for over two years at room temperature when stored in a closed container.[8]
Q4: Is LAE effective against both Gram-positive and Gram-negative bacteria?
A4: Yes, LAE exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[6] However, some studies suggest that Gram-negative bacteria may show slightly higher resistance than Gram-positive bacteria, potentially due to the protective outer membrane of Gram-negative species.[6]
Troubleshooting Guide
Problem 1: I'm observing precipitation or cloudiness after adding LAE to my media/buffer.
-
Possible Cause 1: pH of the medium. LAE is a cationic surfactant and its solubility can be pH-dependent. It tends to be more stable and soluble in acidic to neutral pH ranges (3.0-7.0).[10] In alkaline conditions, its stability decreases, which could lead to precipitation.
-
Solution: Check the pH of your medium. If possible, adjust the pH to be within the optimal range for LAE solubility (pH 4-6) without compromising your experimental conditions.
-
-
Possible Cause 2: Interaction with anionic components. As a cationic molecule, LAE can interact with and precipitate in the presence of anionic compounds, such as certain surfactants (e.g., Sodium Lauryl Sulfate - SLS), hydrocolloids, or proteins in complex media.[2][11]
-
Solution: Review the composition of your medium. If it contains high concentrations of anionic molecules, consider using a simpler, defined medium for initial screening. If working with a complex matrix is necessary, LAE may need to be added at a higher concentration to compensate for interactions.[6] It is recommended to dissolve LAE in the aqueous phase before adding anionic components.[2]
-
Problem 2: My MIC/MBC results for LAE are inconsistent or higher than expected.
-
Possible Cause 1: Binding to experimental materials. Cationic molecules like LAE can adsorb to negatively charged surfaces, such as standard polystyrene microtiter plates. This adsorption can reduce the effective concentration of LAE in the solution available to act on the microbes.
-
Solution: Consider using low-binding microtiter plates to minimize surface adsorption. Always include appropriate positive and negative controls in your assays.
-
-
Possible Cause 2: Interaction with media components. Components within the growth media, especially proteins (e.g., in Tryptic Soy Broth) and polysaccharides, can bind to LAE and reduce its bioavailability and antimicrobial activity.[6] This is a common reason why concentrations needed in complex food matrices are higher than in simple broths.[6]
-
Solution: Be aware that MIC values obtained in rich media may be higher. For baseline efficacy, consider using a minimal or defined broth. When reporting results, always specify the medium used as the MIC value is highly dependent on it.[6]
-
-
Possible Cause 3: Inoculum preparation. The final concentration and growth phase of the microbial inoculum can significantly impact MIC results.
-
Solution: Ensure your inoculum is standardized according to established protocols (e.g., CLSI guidelines) to a specific cell density, typically using a McFarland standard. Use cultures in the logarithmic growth phase for consistent susceptibility.
-
Problem 3: LAE activity decreases over time in my experiment.
-
Possible Cause 1: Hydrolysis. LAE can undergo hydrolysis, breaking down into Nα-lauroyl-L-arginine (LAS) and ethanol. This process is accelerated by alkaline pH and higher temperatures.[6][12]
Data Presentation
Table 1: Physicochemical Properties of Ethyl Lauroyl Arginate HCl (LAE)
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₁ClN₄O₃ | [3][10] |
| Molecular Weight | 421.02 g/mol | [3][10] |
| Appearance | White hygroscopic powder | [6] |
| Solubility in Water (20°C) | > 247 g/kg | [6][8] |
| Solubility in other solvents | Freely soluble in ethanol, propylene glycol, glycerol | [11] |
| pH (1% aqueous solution) | 3.0 - 5.0 | [13] |
| Stability | Stable at pH 3-7; hydrolysis increases at pH > 7 | [10] |
Table 2: Example Minimum Inhibitory Concentrations (MICs) of LAE
Note: MIC values are highly dependent on the specific strain, testing method, and culture medium used. The following are illustrative examples.
| Microorganism | Type | Example MIC (µg/mL or ppm) | Reference |
| Salmonella enterica | Gram-negative Bacteria | 16 - 32 | [14] |
| Escherichia coli | Gram-negative Bacteria | 8 - 64 | [7] |
| Staphylococcus aureus | Gram-positive Bacteria | 8 - 64 | [7] |
| Listeria monocytogenes | Gram-positive Bacteria | 4 - 32 | [7] |
| Yeasts (general) | Fungi | 16 - 128 | [7] |
| Molds (general) | Fungi | 16 - 128 | [7] |
Experimental Protocols & Visualizations
Mechanism of Action of LAE
The primary mechanism involves the disruption of the microbial cell membrane. As a cationic surfactant, LAE adsorbs to the negatively charged cell surface, penetrates the lipid bilayer, and causes a loss of membrane integrity, leading to metabolic inhibition and cell death.
Caption: Proposed mechanism of antimicrobial action for Ethyl Lauroyl Arginate HCl (LAE).
Protocol: Broth Microdilution for MIC Determination of LAE
This protocol is based on standard Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
1. Materials:
-
Ethyl Lauroyl Arginate HCl (LAE) powder
-
Sterile solvent (e.g., deionized water or 50% ethanol, depending on stock concentration)
-
Appropriate sterile microbiological growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile 96-well, round-bottom, low-binding microtiter plates
-
Target microbial culture(s)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
2. Procedure:
-
Step 1: Preparation of LAE Stock Solution
-
Aseptically weigh LAE powder and dissolve in a sterile solvent to create a high-concentration stock solution (e.g., 10,240 µg/mL). Ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter. Prepare fresh or store under appropriate conditions (e.g., 4°C, protected from light).
-
-
Step 2: Preparation of Inoculum
-
From a fresh (18-24 hour) culture plate, pick several colonies of the target microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the test broth to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Step 3: Serial Dilution in Microtiter Plate
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add an additional 100 µL of the appropriate LAE working solution to the wells in column 1, resulting in the highest desired test concentration.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no LAE), and column 12 will be the sterility control (broth only).
-
-
Step 4: Inoculation and Incubation
-
Add 100 µL of the diluted microbial inoculum (from Step 2.4) to wells in columns 1 through 11. Do not add inoculum to column 12.
-
The final volume in each test well is now 200 µL.
-
Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
-
Step 5: Reading Results
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of LAE at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader.
-
Verify that the growth control (column 11) shows turbidity and the sterility control (column 12) remains clear.
-
References
- 1. ETHYL LAUROYL ARGINATE - Ataman Kimya [atamanchemicals.com]
- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ru.unilongindustry.com [ru.unilongindustry.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. specialchem.com [specialchem.com]
- 9. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 10. dmg-manual-live.s3.ap-south-1.amazonaws.com [dmg-manual-live.s3.ap-south-1.amazonaws.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. News - What is ethyl lauroyl arginate HCl [unilongmaterial.com]
- 13. fao.org [fao.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Troubleshooting LAE interaction with anionic ingredients in cosmetic formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting interactions between Ethyl Lauroyl Arginate (LAE) and anionic ingredients in cosmetic formulations.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl Lauroyl Arginate (LAE) and why is it used in cosmetics?
Ethyl Lauroyl Arginate (LAE), or Ethyl-Nα-lauroyl-L-arginate HCl, is a cationic surfactant derived from L-arginine, lauric acid, and ethanol.[1][2] It is utilized in cosmetic and personal care products for its potent, broad-spectrum antimicrobial properties, acting as an effective preservative against bacteria, yeast, and mold.[3][4][5] Its cationic nature also imparts a conditioning effect on skin and hair.
Q2: What are anionic ingredients and where are they commonly found in cosmetic formulations?
Anionic ingredients are molecules that carry a negative charge in solution. They are prevalent in a wide range of cosmetic products. Common examples include:
-
Anionic Surfactants: Used for cleansing and foaming, such as Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES).[6]
-
Anionic Polymers/Thickeners: Used to increase viscosity and stabilize formulations, such as carbomers and xanthan gum.[6][7]
-
Anionic Emulsifiers: Used to create stable oil-in-water emulsions.[6]
Q3: Why do interactions occur between LAE and anionic ingredients?
LAE is a cationic molecule, meaning it carries a positive charge. Anionic ingredients, on the other hand, are negatively charged. The primary interaction between them is a strong electrostatic attraction, which can lead to the formation of an insoluble complex.[6][8] This interaction neutralizes the positive charge on the LAE molecule, which is crucial for its antimicrobial activity.[9]
Q4: What are the common signs of incompatibility between LAE and anionic ingredients in a formulation?
Common signs of incompatibility include:
-
Precipitation: Formation of a solid, "gunky" substance in the formulation.[8]
-
Phase Separation: The oil and water phases of an emulsion may separate.[10]
-
Loss of Viscosity: A significant decrease in the thickness of the product.
-
Reduced Antimicrobial Efficacy: The preservative system may fail challenge testing.[9]
-
Haziness or Cloudiness: The product may lose its clarity.[11]
Q5: Can LAE be used in formulations containing anionic ingredients?
While challenging, it is not entirely impossible. Successful formulation depends on several factors, including the specific types and concentrations of the anionic and cationic ingredients, the pH of the formulation, and the order of addition of ingredients.[11] Strategies to mitigate incompatibility are discussed in the troubleshooting guide below.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation of cosmetics containing LAE and anionic ingredients.
Issue 1: Precipitation or phase separation occurs upon adding LAE to a formulation containing a carbomer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Direct Interaction: The cationic LAE is directly interacting with the anionic carbomer, forming an insoluble complex. | 1. Pre-neutralize the Carbomer: Fully hydrate and neutralize the carbomer with a suitable base (e.g., triethanolamine) to a pH above 6.0 before adding LAE.[7][12] 2. Slow Addition with Mixing: Add the LAE solution very slowly to the neutralized carbomer gel under constant, vigorous mixing. 3. Use a Non-ionic Thickener: Consider replacing a portion or all of the carbomer with a non-ionic thickener such as hydroxyethylcellulose or a non-ionic associative polymer. | A stable, uniform gel with no precipitation. |
| Incorrect pH: The formulation pH is in a range that promotes the interaction and precipitation. | Adjust the final formulation pH to be between 4.0 and 5.5. LAE is more stable at a lower pH, while carbomers are typically neutralized to a higher pH. Finding an optimal balance is key.[3][7] | Improved stability and reduced precipitation. |
Issue 2: The viscosity of the final formulation is significantly lower than expected.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Carbomer Network Disruption: The interaction with LAE is disrupting the polymer network of the thickener. | 1. Increase Thickener Concentration: Incrementally increase the concentration of the anionic polymer. 2. Incorporate a Non-ionic Thickener: Add a non-ionic thickener to build viscosity without direct charge interaction. 3. Add Electrolytes (with caution): In some systems, a small amount of salt can shield the charges and reduce the interaction, but this must be tested carefully as excess salt can also break the gel structure.[7] | The desired viscosity is achieved without compromising stability. |
Issue 3: The formulation fails the antimicrobial challenge test.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Neutralization of LAE: The antimicrobial efficacy of LAE is compromised due to its interaction with anionic ingredients. | 1. Increase LAE Concentration: This may compensate for the portion of LAE that has been neutralized. 2. Incorporate a Non-ionic Surfactant: Using a non-ionic surfactant as the primary cleansing agent can reduce the overall anionic load. 3. Use a Preservative Booster: Add a chelating agent (e.g., EDTA) or other preservative potentiators to enhance the overall antimicrobial effect.[13] 4. Reformulate with Compatible Ingredients: If the interaction is too strong, consider using a different preservative system or a non-anionic surfactant system. | The formulation passes the challenge test, meeting the required log reduction in microbial counts. |
Data Presentation
The following tables present illustrative quantitative data to demonstrate the impact of anionic ingredients on formulations containing LAE. Note: This data is representative and intended for educational purposes; actual results will vary depending on the specific formulation.
Table 1: Illustrative Impact of Carbomer 940 Concentration on the Viscosity of a 0.2% LAE Solution (pH 5.5)
| Carbomer 940 Concentration (% w/w) | Viscosity (cP) | Observations |
| 0.0 | ~1 | Water-like consistency |
| 0.1 | 500 | Slight thickening, clear solution |
| 0.2 | 2,500 | Noticeable gel formation, slight haze |
| 0.3 | 1,000 | Significant viscosity drop, visible precipitation |
| 0.4 | < 500 | Heavy precipitation, phase separation |
Table 2: Illustrative Antimicrobial Efficacy of 0.2% LAE in the Presence of Sodium Laureth Sulfate (SLES) (Challenge Test Log Reduction after 7 days)
| SLES Concentration (% w/w) | E. coli Log Reduction | S. aureus Log Reduction | C. albicans Log Reduction |
| 0 | > 3.0 | > 3.0 | > 2.0 |
| 2 | 2.5 | 2.8 | 1.5 |
| 5 | 1.8 | 2.1 | 0.8 |
| 10 | < 1.0 | 1.2 | < 0.5 |
Experimental Protocols
1. Protocol for Assessing Formulation Stability
This protocol outlines a standard procedure for evaluating the physical stability of a cosmetic emulsion containing LAE and anionic ingredients.
-
Objective: To assess the physical stability of the formulation under accelerated aging conditions.
-
Materials:
-
Test formulation
-
Control formulation (without LAE)
-
Glass jars with airtight lids
-
Oven/Incubator (45°C)
-
Refrigerator (4°C)
-
Freezer (-10°C)
-
Centrifuge
-
Viscometer
-
pH meter
-
Microscope
-
-
Procedure:
-
Prepare samples of the test and control formulations and place them in glass jars.
-
Accelerated Aging:
-
Place one set of samples in an oven at 45°C.
-
Place another set at room temperature (approx. 25°C).
-
Place a third set in a refrigerator at 4°C.
-
-
Freeze-Thaw Cycling:
-
Subject a separate set of samples to three cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature for 24 hours.
-
-
Centrifugation:
-
Centrifuge a sample of the emulsion at 3000 rpm for 30 minutes.
-
-
Evaluation:
-
At weeks 1, 2, 4, 8, and 12, evaluate the samples for:
-
Visual Appearance: Color, odor, clarity, phase separation, precipitation.
-
pH: Measure and record the pH.
-
Viscosity: Measure and record the viscosity.
-
Microscopic Analysis: Observe for changes in droplet size and distribution.
-
-
-
-
Acceptance Criteria: No significant changes in color, odor, pH, or viscosity. No visible phase separation or precipitation.
2. Protocol for Antimicrobial Efficacy Testing (Challenge Test)
This protocol is a simplified overview of a preservative challenge test based on ISO 11930.
-
Objective: To evaluate the effectiveness of the preservative system in the formulation.
-
Materials:
-
Test formulation
-
Sterile containers
-
Cultures of specified microorganisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis)
-
Sterile inoculum loop
-
Incubator
-
Plating media
-
-
Procedure:
-
Portion the test formulation into sterile containers.
-
Inoculate each container with a known concentration of one of the test microorganisms.
-
Store the inoculated samples at a controlled temperature (e.g., 22.5 ± 2.5 °C).
-
At specified time points (e.g., 7, 14, and 28 days), take an aliquot from each sample.
-
Perform a plate count to determine the number of viable microorganisms remaining.
-
-
Evaluation:
-
Calculate the log reduction of each microorganism at each time point compared to the initial inoculum.
-
Compare the log reduction values to the acceptance criteria outlined in the relevant standard (e.g., ISO 11930).
-
Visualizations
References
- 1. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System [mdpi.com]
- 3. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. earthwormexpress.com [earthwormexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cationic vs anionic cosmetic ingredients, Blog, cosmetic science workshops, Workshops, Institute of Personal Care Science [personalcarescience.com.au]
- 7. Factors Influencing The Formulation Design Of Carbomer Gel [greena-bio.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. mdpi.com [mdpi.com]
- 10. specialchem.com [specialchem.com]
- 11. scientificspectator.com [scientificspectator.com]
- 12. cosnet.co.kr [cosnet.co.kr]
- 13. ulprospector.com [ulprospector.com]
Overcoming reduced efficacy of Ethyl Lauroyl Arginate HCl in the presence of proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl Lauroyl Arginate HCl (ELA), also known as Lauric Arginate (LAE).
Troubleshooting Guides & FAQs
This section addresses common issues encountered when using ELA in protein-rich environments, which can lead to a reduction in its antimicrobial efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is the antimicrobial activity of Ethyl Lauroyl Arginate HCl (ELA) reduced in my protein-containing medium?
A1: The reduced efficacy of ELA in the presence of proteins is primarily due to electrostatic interactions. ELA is a cationic surfactant, carrying a positive charge, while many proteins are negatively charged at neutral or slightly acidic pH. This charge difference leads to the formation of ELA-protein complexes, which reduces the concentration of free ELA available to act on microorganisms.[1][2] This interaction is a significant factor in complex food matrices and other protein-rich systems.[1][2]
Q2: What types of proteins are known to interact with ELA?
A2: Several types of proteins have been shown to interact with and reduce the efficacy of ELA. These include:
-
Milk Proteins: Whey protein isolate and casein.
-
Egg Proteins: Bovine Serum Albumin (BSA) is commonly used as a model protein and shows significant interaction.
-
Structural Proteins: Gelatin.
Globular proteins, in particular, have been observed to have a strong impact on reducing ELA's antimicrobial activity.[1][2]
Q3: I observed precipitation after adding ELA to my protein solution. What should I do?
A3: Precipitation is a strong indicator of ELA-protein complex formation. This can occur at high concentrations of either ELA or protein, and is also influenced by the pH and ionic strength of the solution.[3] To address this, you can try the following:
-
Optimize Concentration: Gradually decrease the concentration of ELA or protein to find a level where precipitation does not occur while maintaining desired functionality.
-
Adjust pH: The charge of both ELA and proteins is pH-dependent. Adjusting the pH may alter the electrostatic interactions and reduce complexation and precipitation. ELA is more stable at acidic pH (pH 4-5).[1]
-
Increase Ionic Strength: In some cases, increasing the ionic strength of the solution by adding salt can shield the electrostatic interactions and prevent precipitation. However, this should be tested empirically as high ionic strength can also sometimes promote precipitation.
Q4: How can I overcome the reduced efficacy of ELA in my protein-rich formulation?
A4: Several strategies can be employed to enhance the antimicrobial activity of ELA in the presence of proteins:
-
Synergistic Combinations: Combine ELA with other antimicrobial compounds that are less susceptible to protein binding. Methylparaben has been shown to be effective in combination with ELA in protein-containing systems.[1][2] Other potential synergistic partners include nisin, ε-polylysine, and essential oils.[4]
-
Hurdle Technology: Employ a multi-faceted preservation approach by combining ELA with other antimicrobial hurdles such as mild heat treatment, UV-A light, or high hydrostatic pressure.[4] These combinations can have a synergistic effect, requiring lower concentrations of ELA.
-
Formulation Adjustments: Modifying the pH of the formulation to a more acidic range (around pH 4) can enhance the stability and activity of ELA.[1]
Quantitative Data on Efficacy Reduction
The following tables summarize the quantitative impact of proteins on the antimicrobial efficacy of ELA.
Table 1: Increase in Minimum Lethal Concentration (MLC) of ELA in the Presence of Various Proteins
| Microorganism | Protein (2%) | Fold Increase in MLC | Reference |
| Listeria innocua | Bovine Serum Albumin (BSA) | ~13 | [1][2] |
| Listeria innocua | Whey Protein Isolate (WPI) | ~8 | [1][2] |
| Listeria innocua | Soy Protein Hydrolysate (SPH) | ~4 | [1][2] |
| Pseudomonas fluorescens | Bovine Serum Albumin (BSA) | ~8 | [1][2] |
| Pseudomonas fluorescens | Whey Protein Isolate (WPI) | ~6 | [1][2] |
| Pseudomonas fluorescens | Soy Protein Hydrolysate (SPH) | ~5 | [1][2] |
Table 2: Minimum Inhibitory Concentration (MIC) of ELA in Protein-Containing Broth
| Microorganism | Medium | MIC of ELA (µg/mL) | Reference |
| Listeria innocua | Nutrient Broth with 2% BSA | 300 | [4] |
| Pseudomonas fluorescens | Nutrient Broth with 2% BSA | 200 | [4] |
| Listeria innocua | Nutrient Broth with 2% BSA + 0.1% Methylparaben | 175 | [4] |
| Pseudomonas fluorescens | Nutrient Broth with 2% BSA + 0.1% Methylparaben | 125 | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of ELA in a Protein-Rich Medium
This protocol outlines the determination of the MIC of ELA against a target microorganism in a liquid medium containing a specific protein concentration.
Materials:
-
Ethyl Lauroyl Arginate HCl (ELA) stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Target microorganism culture in the logarithmic growth phase
-
Sterile liquid growth medium (e.g., Tryptic Soy Broth, Nutrient Broth)
-
Sterile protein solution (e.g., 10% w/v Bovine Serum Albumin in sterile deionized water)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Test Medium: Prepare the protein-rich growth medium by aseptically adding the sterile protein solution to the sterile liquid growth medium to achieve the desired final protein concentration (e.g., 2%). Mix well.
-
Serial Dilutions of ELA:
-
Add 100 µL of the protein-rich growth medium to all wells of a 96-well plate.
-
Add 100 µL of the ELA stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Dilute the overnight culture of the target microorganism in the protein-rich growth medium to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate.
-
-
Controls:
-
Positive Control: A well containing the protein-rich growth medium and the inoculum, but no ELA.
-
Negative Control: A well containing only the protein-rich growth medium.
-
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of ELA that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Visualizations
Diagram 1: Mechanism of Reduced ELA Efficacy in the Presence of Proteins
Caption: Interaction of ELA with microorganisms and proteins.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 3: Antimicrobial Signaling Pathway of ELA
Caption: Proposed antimicrobial mechanism of action for ELA.
References
- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System [mdpi.com]
- 3. earthwormexpress.com [earthwormexpress.com]
- 4. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]
Strategies to prevent precipitation of LAE in complex liquid formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Lauric Arginate (LAE) in complex liquid formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation of LAE-containing liquids.
Issue 1: Immediate Precipitation of LAE Upon Addition to the Formulation
Question: I am observing immediate precipitation or cloudiness as soon as I add LAE to my liquid formulation. What are the potential causes and how can I resolve this?
Answer: Immediate precipitation of Lauric Arginate (LAE) upon its addition to a liquid formulation is typically indicative of issues related to pH, solvent polarity, or interactions with other excipients.
-
pH of the Formulation: LAE, a cationic surfactant, tends to precipitate in solutions with a pH greater than 4.5. The stability of LAE is also affected by pH, with its half-life decreasing as the pH increases. In an aqueous solution at 25°C, its half-life is over a year at pH 4, but it drops to 57 days at pH 7 and 34 hours at pH 9.
-
Incompatible Excipients: LAE can interact with anionic components in the formulation through electrostatic interactions, leading to precipitation.
-
Solvent System: While LAE is freely soluble in water, ethanol, propylene glycol, and glycerol, the overall polarity of a complex solvent system might not be optimal for maintaining its solubility.
Troubleshooting Steps:
-
Verify and Adjust pH: Measure the pH of your formulation before and after the addition of LAE. If the pH is above 4.5, consider adjusting it to a lower value (between 3.0 and 5.0) using a suitable buffering agent like citrate, acetate, or phosphate buffers.
-
Review Excipient Compatibility: Scrutinize your formulation for any anionic polymers or surfactants. If present, consider replacing them with non-ionic or cationic alternatives.
-
Optimize the Solvent System: If using a co-solvent system, ensure that the concentration of the less polar solvent is not high enough to cause the precipitation of the highly water-soluble LAE. You may need to increase the proportion of polar solvents like water, propylene glycol, or glycerin.
Issue 2: LAE Precipitates Over Time During Storage
Question: My LAE formulation is clear initially, but it forms a precipitate after a few days or weeks of storage. What could be causing this delayed precipitation?
Answer: Delayed precipitation of LAE during storage is often related to its chemical stability, temperature fluctuations, or slow interactions with other formulation components.
-
Chemical Instability and Hydrolysis: LAE can hydrolyze over time, especially at a pH above 4, into lauric acid and L-arginine. Lauric acid has very low water solubility and can precipitate out of the solution. The rate of hydrolysis is accelerated by higher temperatures.
-
Temperature Effects: The solubility of LAE may decrease at lower temperatures, leading to crystallization if the formulation is stored under refrigerated conditions. Conversely, higher temperatures can accelerate degradation, leading to the formation of insoluble byproducts.
-
Supersaturation: The formulation might be a supersaturated solution of LAE. While initially stable, supersaturated systems are thermodynamically unstable and can lead to precipitation over time, a process that can be initiated by temperature changes or the presence of nucleation sites.
Troubleshooting Steps:
-
Conduct a Stability Study: Perform a stability study under different temperature conditions (e.g., 4°C, 25°C, and 40°C) to understand the impact of temperature on your formulation.
-
Optimize pH for Stability: While a pH of 3.0-5.0 is generally recommended, you may need to fine-tune the pH within this range to find the optimal balance between LAE stability and the stability of other ingredients.
-
Incorporate a Stabilizer: Consider adding a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP) or a non-ionic surfactant. These can help maintain the supersaturated state and prevent the aggregation of any formed particles.
-
Control Storage Conditions: Based on your stability study, define and maintain optimal storage conditions for your formulation to minimize temperature fluctuations.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of LAE in common pharmaceutical solvents?
A1: LAE is a highly water-soluble compound. It is also freely soluble in several other polar solvents commonly used in pharmaceutical formulations.[1]
Q2: How does pH affect the stability and solubility of LAE?
A2: The pH of a formulation is a critical factor for LAE. It is most stable in acidic conditions (pH 3.0-5.0). As the pH increases above 4.5, its tendency to precipitate increases.[1] Furthermore, the rate of hydrolysis of LAE to lauric acid and L-arginine increases with pH, leading to potential precipitation of the less soluble lauric acid.[2]
Q3: Can I use surfactants and polymers with LAE in my formulation?
A3: Yes, but careful selection is crucial. As a cationic surfactant, LAE can have strong electrostatic interactions with oppositely charged molecules.[3]
-
Surfactants: Avoid anionic surfactants, as they are likely to form an insoluble complex with LAE. Non-ionic surfactants are generally a better choice.
-
Polymers: Similar to surfactants, avoid anionic polymers. Non-ionic polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can be used and may even help to inhibit precipitation and stabilize supersaturated solutions of LAE.[4]
Q4: What is the impact of temperature on the stability of LAE formulations?
A4: Temperature can affect LAE formulations in two primary ways. Firstly, as with many solutes, the solubility of LAE can be temperature-dependent, and a decrease in temperature could lead to crystallization if the solution is near saturation. Secondly, higher temperatures accelerate the chemical degradation (hydrolysis) of LAE, which can result in the precipitation of its degradation products.[5]
Q5: How can I create a stable supersaturated solution of LAE?
A5: Creating a stable supersaturated drug delivery system (SDDS) involves dissolving the drug at a concentration higher than its equilibrium solubility and using precipitation inhibitors to maintain this metastable state. For LAE, this can be achieved by:
-
Preparing the solution at a slightly elevated temperature to increase solubility and then slowly cooling it to the storage temperature.
-
Incorporating precipitation inhibitors like HPMC or PVP into the formulation. These polymers can inhibit nucleation and crystal growth, thereby prolonging the supersaturated state.[4]
Quantitative Data on LAE Properties
Table 1: Solubility of Lauric Arginate (LAE)
| Solvent | Solubility | Reference |
| Water (at 20°C) | > 247 g/kg | [5] |
| Ethanol | Freely Soluble | [1] |
| Propylene Glycol | Freely Soluble | [1] |
| Glycerol | Freely Soluble | [1] |
Table 2: pH-Dependent Stability of LAE in Aqueous Solution at 25°C
| pH | Half-life | Reference |
| 4 | > 1 year | [2] |
| 7 | 57 days | [2] |
| 9 | 34 hours | [2] |
Experimental Protocols
Protocol 1: LAE-Excipient Compatibility Study
Objective: To visually assess the compatibility of LAE with selected excipients in a liquid medium.
Materials and Equipment:
-
Lauric Arginate (LAE)
-
Selected excipients (e.g., polymers, surfactants, co-solvents)
-
Purified water or relevant solvent system
-
Glass vials with closures
-
Vortex mixer
-
pH meter
-
Analytical balance
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of LAE in the chosen solvent system at a concentration relevant to your target formulation (e.g., 1% w/v).
-
Prepare stock solutions of each excipient to be tested at concentrations that are also relevant to the target formulation.
-
-
Mixing and Observation:
-
In a series of clean glass vials, mix the LAE stock solution with each excipient stock solution in a 1:1 ratio.
-
Include a control vial containing only the LAE stock solution diluted 1:1 with the solvent.
-
Vortex each vial for 30 seconds to ensure thorough mixing.
-
Visually inspect each vial immediately after mixing for any signs of precipitation, cloudiness, or color change. Record your observations.
-
-
Incubation and Follow-up:
-
Store the vials at controlled room temperature and under accelerated stability conditions (e.g., 40°C).
-
Visually inspect the vials at predetermined time points (e.g., 24 hours, 1 week, 1 month) and record any changes.
-
-
pH Measurement:
-
Measure and record the pH of each mixture at the initial time point and at each subsequent observation point.
-
Protocol 2: Preparation and Stability Testing of a Liquid LAE Formulation
Objective: To prepare a liquid formulation of LAE and evaluate its physical stability over time at different temperatures.
Materials and Equipment:
-
Lauric Arginate (LAE)
-
Selected formulation excipients (e.g., buffer, polymer, co-solvent)
-
Purified water
-
Glass beakers and volumetric flasks
-
Magnetic stirrer and stir bars
-
pH meter
-
Stability chambers (e.g., set at 4°C, 25°C/60% RH, 40°C/75% RH)
-
Analytical instrumentation for LAE quantification (e.g., HPLC-UV)
Procedure:
-
Formulation Preparation:
-
Accurately weigh and dissolve the buffer components in a portion of the purified water. Adjust the pH to the desired level (e.g., pH 4.0).
-
If using a polymer, slowly disperse it in the buffered solution with continuous stirring until fully dissolved.
-
In a separate container, dissolve the LAE in the co-solvent (if any).
-
Slowly add the LAE solution to the main batch with continuous stirring.
-
Add the remaining purified water to reach the final volume and continue stirring until a homogenous solution is obtained.
-
-
Initial Characterization:
-
Measure the initial pH of the final formulation.
-
Visually inspect the formulation for clarity and any particulate matter.
-
Quantify the initial concentration of LAE using a validated analytical method like HPLC-UV.
-
-
Stability Study:
-
Fill the formulation into appropriate sealed containers (e.g., glass vials).
-
Place the samples in the stability chambers at the different temperature and humidity conditions.
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each condition.
-
-
Analysis of Stability Samples:
-
For each pulled sample, perform the following analyses:
-
Visual inspection for precipitation, color change, or other physical changes.
-
pH measurement.
-
Quantification of LAE concentration to determine any degradation.
-
Analysis for the presence of degradation products (e.g., lauric acid).
-
-
References
- 1. toolify.ai [toolify.ai]
- 2. lifesurfing.eu [lifesurfing.eu]
- 3. Investigation of Surfactant-Polymer Interactions Using Rheology and Surface Tension Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
Technical Support Center: Enhancing the Long-Term Stability of Ethyl Lauroyl Arginate HCl in Stored Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of Ethyl Lauroyl Arginate HCl (LAE) in stored samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Ethyl Lauroyl Arginate HCl?
A1: The primary degradation pathway for Ethyl Lauroyl Arginate HCl is hydrolysis. This can occur at two main sites on the molecule: the amide bond and the ester bond.[1][2]
-
Amide Bond Hydrolysis: Cleavage of the amide bond between the lauroyl group and the arginine moiety results in the formation of lauric acid and ethyl arginate.
-
Ester Bond Hydrolysis: Cleavage of the ester bond leads to the formation of Nα-lauroyl-L-arginine (LAS) and ethanol.[1][2]
Under basic conditions, the hydrolysis is accelerated.[1][3] The formation of Nα-lauroyl-L-arginine (LAS) is often considered the preferred hydrolysis pathway.[1][2]
Q2: What are the key factors that influence the stability of LAE in solution?
A2: The two most significant factors affecting the stability of LAE in solution are pH and temperature.
-
pH: LAE is most stable in acidic conditions (pH 4), with a half-life of over a year at 25°C. As the pH increases, its stability decreases significantly. At pH 7, the half-life drops to 57 days, and at pH 9, it is only 34 hours.[1][3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. The stability of LAE decreases as the temperature rises, with the effect being more pronounced at neutral and alkaline pH.[4]
Q3: How should I store my LAE samples to ensure long-term stability?
A3: For optimal long-term stability, LAE samples, particularly in solution, should be stored in a tightly sealed container, protected from light, at refrigerated temperatures (2-8°C), and buffered to an acidic pH (ideally around 4). As a solid, LAE is stable for over two years at room temperature when kept in a closed container.[1][4]
Q4: Can the type of storage container affect the concentration of LAE over time?
A4: Yes, the choice of storage container can impact the measured concentration of LAE. Being a cationic surfactant, LAE can adsorb to negatively charged surfaces, such as glass. This can lead to a decrease in the concentration of the analyte in solution. While specific studies on LAE adsorption to various container materials are limited, it is a known phenomenon for cationic compounds. Using low-adsorption plastic containers, such as polypropylene or polyethylene, or silanized glass vials may help to mitigate this issue.
Q5: Are there any known incompatibilities with common pharmaceutical excipients?
A5: Yes, as a cationic surfactant, LAE can interact with anionic polymers and surfactants, potentially leading to precipitation or loss of activity.[5][6] It has been shown to have strong electrostatic interactions with anionic biopolymers.[5] Compatibility with neutral or other cationic polymers is generally better.[7] When formulating with LAE, it is crucial to perform compatibility studies with all other excipients in the formulation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis and storage of Ethyl Lauroyl Arginate HCl.
| Issue | Possible Causes | Recommended Actions |
| Rapid loss of LAE concentration in solution | High pH of the solution: The solution may be neutral or alkaline, leading to rapid hydrolysis.[1][3] | Measure the pH of the solution and adjust to a pH of approximately 4 using a suitable buffer. |
| Elevated storage temperature: The sample may be stored at room temperature or higher.[4] | Store the sample at refrigerated temperatures (2-8°C). | |
| Adsorption to container walls: LAE may be adsorbing to the surface of the storage container, particularly if it is glass. | Consider transferring the sample to a low-adsorption plastic container (e.g., polypropylene) or a silanized glass vial. | |
| Poor peak shape (fronting or tailing) in HPLC analysis | Incompatible sample solvent: The solvent used to dissolve the sample may be too strong or have a different pH than the mobile phase, causing peak distortion.[8][9] | Dissolve the sample in the mobile phase whenever possible. If a different solvent is necessary, ensure its elution strength is weaker than the mobile phase and that the pH is compatible. |
| Column overload: Injecting too high a concentration or volume of the sample can lead to peak fronting.[8][9][10] | Reduce the injection volume or dilute the sample. | |
| Secondary interactions with the column: The cationic nature of LAE can lead to interactions with residual silanol groups on the HPLC column, causing peak tailing.[11] | Use a column with low silanol activity or a column specifically designed for the analysis of basic compounds. Ensure the mobile phase pH is low enough to keep the silanol groups protonated. | |
| Baseline drift or noise in HPLC chromatogram | Mobile phase issues: The mobile phase may be improperly mixed, not degassed, or contaminated. | Prepare fresh mobile phase using high-purity solvents and reagents. Ensure thorough mixing and degassing. |
| Detector issues: The detector lamp may be failing, or the flow cell could be contaminated. | Check the detector lamp's energy output. If low, replace the lamp. Clean the flow cell according to the manufacturer's instructions. | |
| Column contamination: The column may have accumulated contaminants from previous injections. | Wash the column with a strong solvent recommended by the manufacturer. |
Data Presentation
Table 1: Stability of Ethyl Lauroyl Arginate HCl in Aqueous Solution at 25°C
| pH | Half-life |
| 4 | > 1 year |
| 7 | 57 days |
| 9 | 34 hours |
Data sourced from multiple references.[1][3]
Table 2: HPLC Method Parameters for LAE and its Degradation Products
| Parameter | Specification |
| Column | µBondapack C18, 300 x 3.9 mm, 10µm (or equivalent) |
| Mobile Phase | Acetonitrile/Water (50:50) containing 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Column Temperature | Room Temperature |
| Approx. Retention Times | Nα-Lauroyl-L-arginine: ~2.2 minLauric Acid: ~3.65 minEthyl-Nα-lauroyl-L-arginate·HCl: ~4.3 minEthyl Laurate: ~11.2 min |
This is a general method; optimization may be required for specific applications.[12][13]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ethyl Lauroyl Arginate HCl
This protocol outlines a method for the quantification of LAE and its primary degradation products.
1. Materials and Reagents:
-
Ethyl Lauroyl Arginate HCl reference standard
-
Nα-Lauroyl-L-arginine reference standard
-
Lauric acid reference standard
-
Ethyl laurate reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
2. Chromatographic Conditions:
-
Refer to Table 2 for detailed chromatographic conditions.
3. Standard Solution Preparation:
-
Prepare individual stock solutions of LAE and its degradation products in the mobile phase.
-
From the stock solutions, prepare a mixed working standard solution containing all components at a known concentration.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing LAE in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the amount of LAE and its degradation products using a calibration curve generated from the standard solutions.
Protocol 2: Forced Degradation Study of Ethyl Lauroyl Arginate HCl
This protocol provides a general framework for conducting a forced degradation study to understand the degradation pathways of LAE.
1. Acid Hydrolysis:
-
Dissolve LAE in 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve LAE in 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 1, 4, 8, 24 hours), as degradation is expected to be rapid.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve LAE in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Store a solid sample of LAE in an oven at a high temperature (e.g., 80°C) for a specified period.
-
At each time point, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.
5. Photodegradation:
-
Expose a solution of LAE to a light source (e.g., UV lamp) for a specified duration.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
For all forced degradation samples, the extent of degradation should be monitored, and the formation of degradation products should be assessed using the stability-indicating HPLC method.
Mandatory Visualizations
Caption: Hydrolytic degradation pathways of Ethyl Lauroyl Arginate HCl.
Caption: Troubleshooting workflow for LAE stability issues in solution.
Caption: Experimental workflow for a typical long-term stability study of LAE.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. earthwormexpress.com [earthwormexpress.com]
- 7. iris.unimo.it [iris.unimo.it]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 11. waters.com [waters.com]
- 12. fao.org [fao.org]
- 13. fao.org [fao.org]
Technical Support Center: Mitigating the Impact of Food Matrix Components on LAE Antimicrobial Performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when evaluating the antimicrobial efficacy of Lauric Arginate (LAE) in complex food matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the antimicrobial activity of LAE lower in our food product compared to in vitro tests (e.g., in broth)?
A1: The reduced efficacy of LAE in food products is primarily due to interactions with food matrix components. LAE is a cationic surfactant, meaning it carries a positive charge. This positive charge is crucial for its antimicrobial activity as it interacts with the negatively charged cell membranes of microorganisms.[1] However, in a complex food matrix, LAE can also interact with negatively charged components such as proteins, fats, and some polysaccharides. These interactions can neutralize LAE's positive charge, leading to the formation of inactive complexes and reducing the amount of free LAE available to act on bacteria.[2] Additionally, high viscosity caused by components like starch can physically hinder LAE's access to microorganisms.[2]
Q2: Which food components have the most significant impact on LAE's performance?
A2: Proteins, fats, and carbohydrates are the primary components that interfere with LAE's antimicrobial activity.
-
Proteins: Anionic proteins can electrostatically bind to the cationic LAE, significantly reducing its availability.[2][3]
-
Fats: Due to its amphiphilic nature, LAE can be adsorbed at the oil-water interface in emulsions or form micelles, which reduces the concentration of free LAE in the aqueous phase where most bacteria reside.[2]
-
Carbohydrates: Anionic polysaccharides like pectin, alginate, and carrageenan can bind with LAE.[4] While neutral polysaccharides like starch don't directly bind with LAE, they can increase the viscosity of the food matrix, which limits the diffusion of LAE and its contact with microbial cells.[2][4]
Q3: How does the pH of the food matrix affect LAE's efficacy?
A3: The pH of the food matrix can influence both the charge of the food components and the stability of LAE. LAE tends to be more stable and active at a lower pH. As the pH increases above 4.5, LAE can begin to precipitate, reducing its concentration and antimicrobial activity.[5] The charge of proteins is also pH-dependent, which can affect the extent of their interaction with LAE.
Q4: Can salts in the food formulation impact LAE's performance?
A4: Yes, high ionic strength, often resulting from the presence of salts, can decrease the antimicrobial activity of LAE. High concentrations of ions in the solution can interfere with the electrostatic interaction between LAE and the bacterial cell membrane. Furthermore, high ionic strength can also lead to the precipitation of LAE, reducing its effective concentration.[5]
Q5: Are there strategies to improve LAE's performance in complex food matrices?
A5: Yes, several strategies can be employed:
-
Combination with other antimicrobials: Using LAE in combination with other less-sensitive antimicrobials can create a synergistic effect. For example, combining LAE with methylparaben has been shown to decrease the required concentration of LAE for effective microbial inhibition in the presence of proteins.[3] Synergistic effects have also been observed with essential oils like cinnamon oil against certain bacteria.[6]
-
Formulation optimization: Carefully selecting ingredients that have minimal interaction with LAE can enhance its efficacy. For instance, using non-ionic thickeners instead of anionic ones can be beneficial.
-
Encapsulation: Encapsulating LAE in delivery systems like liposomes or emulsions can protect it from interacting with interfering food components and allow for a more targeted release.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results in antimicrobial assays. | Variability in food matrix composition between batches. | 1. Ensure consistent sourcing and composition of your food matrix for all experiments. 2. Prepare a large, homogenous batch of the food matrix to be used across all replicates and experiments if possible. 3. Analyze the composition of each new batch of food matrix to account for potential variations. |
| Higher than expected Minimum Inhibitory Concentration (MIC) in the food model. | Strong interaction between LAE and food components (proteins, fats, etc.). | 1. Refer to the Quantitative Data on LAE Performance table below to understand the expected impact of specific components. 2. Consider pre-treating the food matrix to reduce interfering components (e.g., centrifugation to separate fat). 3. Increase the concentration of LAE, ensuring it remains within regulatory limits (e.g., up to 200 ppm in certain food products in the US).[1] 4. Investigate the use of synergistic antimicrobial combinations.[3][6] |
| No antimicrobial effect observed at permissible LAE concentrations. | The concentration of interfering components is too high, completely inactivating the LAE. | 1. Attempt to quantify the main interfering components (e.g., protein, fat content). 2. Reformulate the product to reduce the concentration of these interfering components if feasible. 3. Explore encapsulation technologies to protect LAE from the food matrix. |
| Precipitation of LAE in the food product. | pH of the food matrix is too high (above 4.5) or high ionic strength. | 1. Measure the pH and ionic strength of your food matrix. 2. If possible, adjust the pH to be below 4.5. 3. If high salt content is the issue, evaluate if it can be reduced without compromising product quality. |
| Difficulty in evenly distributing LAE throughout a solid or viscous food product. | High viscosity of the food matrix is preventing homogenous mixing. | 1. Optimize your mixing process (e.g., use a high-shear mixer). 2. Consider applying LAE as a surface treatment or incorporating it into a glaze or coating for solid foods. |
Quantitative Data on LAE Performance in the Presence of Food Matrix Components
The following table summarizes the reported increase in the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of LAE in the presence of various food matrix components.
| Food Matrix Component | Test Organism | Observation | Fold Increase in MIC/MBC | Reference |
| 2% Bovine Serum Albumin | Listeria innocua | Increased Minimal Lethal Concentration | 4-13 fold | [3] |
| 2% Whey Protein Isolate | Listeria innocua | Increased Minimal Lethal Concentration | 4-13 fold | [3] |
| 2% Soy Protein Hydrolysate | Listeria innocua | Increased Minimal Lethal Concentration | 4-13 fold | [3] |
| 2-10% Soluble Starch | Listeria monocytogenes | Increased MIC and MBC | Concentration-dependent increase | [6] |
| 2% Reduced Fat Milk | Listeria monocytogenes | Higher levels of LAE required for inhibition | Significantly higher than in TSB | [6] |
| 2% Reduced Fat Milk | E. coli O157:H7 | Higher levels of LAE required for inhibition | Significantly higher than in TSB | [4] |
| 2% Reduced Fat Milk | Salmonella Enteritidis | Higher levels of LAE required for inhibition | Significantly higher than in TSB | [4] |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination in a Liquid Food Matrix
This protocol is adapted for determining the MIC of LAE in a liquid food matrix (e.g., milk, juice).
1. Materials:
-
LAE stock solution (e.g., 1000 µg/mL in sterile deionized water).
-
Liquid food matrix (sterilized).
-
Sterile 96-well microtiter plates.
-
Bacterial culture in the logarithmic growth phase.
-
Sterile broth medium (e.g., Tryptic Soy Broth - TSB) for comparison.
-
Spectrophotometer or microplate reader.
2. Procedure:
-
Prepare LAE dilutions: Perform serial two-fold dilutions of the LAE stock solution in the liquid food matrix directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare bacterial inoculum: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well containing the LAE dilutions and the control wells.
-
Controls:
-
Growth Control: 100 µL of the liquid food matrix + 10 µL of bacterial inoculum (no LAE).
-
Sterility Control: 110 µL of the liquid food matrix (no bacteria, no LAE).
-
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of LAE that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Agar Well Diffusion Assay for a Solid/Semi-Solid Food Matrix
This method is suitable for evaluating the antimicrobial activity of LAE in solid or semi-solid food matrices (e.g., cheese, yogurt).
1. Materials:
-
LAE solutions of varying concentrations.
-
Solid/semi-solid food matrix.
-
Petri dishes with a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Bacterial culture in the logarithmic growth phase.
-
Sterile cork borer or pipette tip (to create wells).
2. Procedure:
-
Prepare food matrix with LAE: Homogenously mix different concentrations of LAE into the molten food matrix before it solidifies. Alternatively, for surface application, spread a known concentration of LAE solution onto the solidified food product.
-
Prepare bacterial lawn: Inoculate the surface of the agar plates evenly with the test microorganism using a sterile swab to create a bacterial lawn.
-
Create wells: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.[7]
-
Add LAE/food mixture: Carefully add a fixed volume (e.g., 50-100 µL) of the liquefied food matrix containing LAE (or the LAE solution for surface testing) into the wells.
-
Controls:
-
Positive Control: A well containing a known effective antibiotic.
-
Negative Control: A well containing the food matrix without LAE.
-
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Protocol 3: Time-Kill Assay in a Food Model System
This assay determines the rate at which LAE kills a specific microorganism in a food matrix over time.
1. Materials:
-
LAE solution.
-
Liquid food matrix.
-
Bacterial culture in the logarithmic growth phase.
-
Sterile tubes or flasks.
-
Plating supplies (agar plates, spreader).
-
Timer.
2. Procedure:
-
Prepare test suspensions: In sterile tubes, prepare the liquid food matrix containing LAE at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC as determined by the broth microdilution method). Also, prepare a growth control tube with the food matrix but no LAE.
-
Inoculation: Inoculate each tube with the test microorganism to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), take an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot and plate them onto appropriate agar plates.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.
-
Enumeration: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each LAE concentration and the control. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL.
Visualizations
Caption: Interaction of LAE with food matrix components and bacterial cells.
Caption: General workflow for evaluating LAE antimicrobial performance in food.
Caption: Troubleshooting logic for reduced LAE efficacy in food matrices.
References
- 1. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. earthwormexpress.com [earthwormexpress.com]
- 6. Antimicrobial properties of lauric arginate alone or in combination with essential oils in tryptic soy broth and 2% reduced fat milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Antimicrobial Efficacy: Ethyl Lauroyl Arginate HCl vs. Sodium Benzoate
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of effective and safe microbial control in pharmaceuticals, food, and personal care products, a comprehensive comparative analysis of two prominent antimicrobial agents, Ethyl Lauroyl Arginate HCl (LAE) and sodium benzoate, reveals significant differences in their efficacy and mechanisms of action. This report provides drug development professionals, researchers, and scientists with a detailed comparison supported by experimental data to inform formulation and development decisions.
Ethyl Lauroyl Arginate HCl, a cationic surfactant derived from natural components lauric acid and L-arginine, demonstrates broad-spectrum antimicrobial activity at low concentrations.[1] In contrast, sodium benzoate, the sodium salt of benzoic acid, has a long history of use as a preservative, particularly in acidic food and beverage products.[2] Its effectiveness is highly dependent on pH, with optimal activity occurring in acidic environments (pH 2.5-4.0).[3]
Executive Summary of Antimicrobial Efficacy
Ethyl Lauroyl Arginate HCl consistently demonstrates lower MIC values across a broader range of microorganisms compared to sodium benzoate, indicating higher potency.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the MIC values for Ethyl Lauroyl Arginate HCl and sodium benzoate against key pathogenic bacteria. It is critical to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental methodologies.
Table 1: Minimum Inhibitory Concentration (MIC) of Ethyl Lauroyl Arginate HCl against Selected Bacteria
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | O157:H7 | 12 | [4] |
| Staphylococcus aureus | ATCC 25923 | 12.5 | [4] |
| Listeria monocytogenes | Scott A | 10 | [5] |
| Salmonella spp. | - | 32 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Sodium Benzoate against Selected Bacteria
| Microorganism | Strain | pH | MIC (mg/mL) | Reference |
| Escherichia coli | ATCC 25922 | Not Specified | 0.4 | [6] |
| Staphylococcus aureus | ATCC 25923 | Not Specified | 0.4 | [6] |
| Listeria monocytogenes | Scott A | 4.0 | 1.0 | [1] |
| Bacillus subtilis | ATCC 11774 | Not Specified | 0.4 | [6] |
Mechanisms of Action
The fundamental differences in the antimicrobial activity of Ethyl Lauroyl Arginate HCl and sodium benzoate stem from their distinct mechanisms of action at the cellular level.
Ethyl Lauroyl Arginate HCl: As a cationic surfactant, LAE's primary target is the microbial cell membrane.[7] Its positively charged headgroup interacts with the negatively charged components of the bacterial cell membrane, leading to disruption of the membrane's integrity. This causes leakage of intracellular components and ultimately cell death.[8][9]
Sodium Benzoate: The antimicrobial activity of sodium benzoate is primarily attributed to the undissociated form of benzoic acid, which is more prevalent at low pH.[3] The lipophilic nature of undissociated benzoic acid allows it to penetrate the microbial cell membrane.[3] Once inside the cell, it disrupts the intracellular pH, inhibits key enzymes involved in metabolic pathways like the tricarboxylic acid (TCA) cycle, and interferes with protein synthesis.[10]
Experimental Protocols
The determination of antimicrobial efficacy, particularly the MIC values cited, is typically conducted using standardized laboratory procedures. The two most common methods are the Broth Microdilution Method and the Agar Well Diffusion Method.
Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[11]
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agent (Ethyl Lauroyl Arginate HCl or sodium benzoate) are prepared in a suitable broth medium, such as Mueller-Hinton Broth, in a 96-well microtiter plate.[10][11]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.[11] Control wells, including a growth control (no antimicrobial) and a sterility control (no bacteria), are also included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[10]
-
Determination of MIC: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[11]
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the agent through an agar medium.[2]
-
Inoculum Preparation and Plating: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar) to create a bacterial lawn.[12]
-
Well Creation: Sterile wells (typically 6-8 mm in diameter) are created in the agar using a sterile cork borer or a similar tool.[2]
-
Application of Antimicrobial Agent: A specific volume of the antimicrobial solution (Ethyl Lauroyl Arginate HCl or sodium benzoate) at a known concentration is added to each well.[2]
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).[12]
-
Measurement of Inhibition Zone: The antimicrobial agent diffuses from the well into the surrounding agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will be observed around the well. The diameter of this zone of inhibition is measured in millimeters to assess the extent of the antimicrobial activity.[12]
Visualizing the Mechanisms of Action
To further elucidate the distinct ways in which these two antimicrobials function, the following diagrams illustrate their primary mechanisms.
Caption: Mechanism of Action of Ethyl Lauroyl Arginate HCl.
Caption: Mechanism of Action of Sodium Benzoate.
Conclusion
This comparative guide highlights the distinct antimicrobial profiles of Ethyl Lauroyl Arginate HCl and sodium benzoate. LAE emerges as a potent, broad-spectrum antimicrobial with a mechanism centered on rapid cell membrane disruption. Its efficacy at low concentrations and stability over a wider pH range present significant advantages in various applications. Sodium benzoate remains a viable option, particularly in acidic formulations where its preservative action is maximized through the disruption of multiple cellular processes. The selection between these two agents will ultimately depend on the specific application, target microorganisms, formulation pH, and regulatory considerations. Further direct comparative studies under standardized conditions are warranted to provide a more definitive quantitative assessment of their relative efficacies.
References
- 1. Antibacterial activity of acidified sodium benzoate against Escherichia coli O157:H7, Salmonella enterica, and Listeria monocytogenes in tryptic soy broth and on cherry tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Broth microdilution reference methodology | PDF [slideshare.net]
- 4. iris.unimo.it [iris.unimo.it]
- 5. Research on the Antibacterial Mechanism of Lauroyl Arginate Ethyl against Listeria monocytogenes [agris.fao.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. earthwormexpress.com [earthwormexpress.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. hereditybio.in [hereditybio.in]
Synergistic Antimicrobial Action: A Comparative Analysis of Ethyl Lauroyl Arginate HCl and Essential Oils
A deep dive into the enhanced antimicrobial efficacy achieved by combining Ethyl Lauroyl Arginate HCl (LAE) with natural essential oils, this guide offers researchers, scientists, and drug development professionals a comparative look at their synergistic potential. The following sections detail the mechanisms of action, present quantitative data from key studies, and outline the experimental protocols used to determine these effects.
Ethyl Lauroyl Arginate HCl, a cationic surfactant derived from L-arginine and lauric acid, is a potent antimicrobial agent with broad-spectrum activity against bacteria, yeasts, and molds.[1] Its primary mode of action involves the disruption of microbial cell membranes.[2] As a positively charged molecule, it interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell death.[2] Essential oils, complex mixtures of volatile compounds from plants, also exhibit well-documented antimicrobial properties, often targeting the cell membrane and other vital cellular processes.[3][4] The combination of these two antimicrobial agents presents a promising strategy for achieving enhanced efficacy, potentially at lower concentrations, thereby reducing the risk of resistance development and adverse effects.
Comparative Efficacy: Individual vs. Combination
Experimental data has demonstrated that the combination of LAE with certain essential oils and their components can result in synergistic or additive antimicrobial effects, particularly against Gram-positive bacteria. A key study evaluated the antimicrobial activity of LAE alone and in combination with cinnamon leaf oil, eugenol, and thymol against Listeria monocytogenes (a Gram-positive bacterium), and Escherichia coli O157:H7 and Salmonella Enteritidis (Gram-negative bacteria).[5]
The study revealed a clear synergistic effect against L. monocytogenes when LAE was combined with cinnamon leaf oil or eugenol. An additive effect was observed with the LAE and thymol combination against the same microorganism.[5] Conversely, for the Gram-negative bacteria tested, the combinations showed antagonistic effects.[5] This suggests that the synergistic action is species-dependent and may be more effective against bacteria with a cell wall structure more susceptible to the combined membrane-disrupting actions of LAE and these essential oil components.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentrations (MICs) for LAE and selected essential oil components, both individually and in combination, against Listeria monocytogenes. The Fractional Inhibitory Concentration (FIC) Index is a measure of the synergistic interaction, where an index of ≤ 0.5 indicates synergy.
| Antimicrobial Agent | Organism | Individual MIC (ppm) |
| Ethyl Lauroyl Arginate (LAE) | Listeria monocytogenes | 11.8 |
| Cinnamon Leaf Oil | Listeria monocytogenes | >1000 |
| Eugenol | Listeria monocytogenes | 750 |
| Thymol | Listeria monocytogenes | 188 |
Data sourced from Ma et al., 2013.[5][6]
| Antimicrobial Combination | Organism | MIC of LAE in Combination (ppm) | MIC of EO Component in Combination (ppm) | FIC Index (Calculated) | Interaction |
| LAE + Cinnamon Leaf Oil | Listeria monocytogenes | 5.9 | 250 | ≤ 0.75 | Synergy |
| LAE + Eugenol | Listeria monocytogenes | 5.9 | 187.5 | ≤ 0.75 | Synergy |
| LAE + Thymol | Listeria monocytogenes | 5.9 | 94 | 1.0 | Additive |
Experimental Protocols
The determination of synergistic antimicrobial activity typically involves the use of a checkerboard assay to calculate the Fractional Inhibitory Concentration (FIC) Index.
Checkerboard Assay Protocol
The checkerboard method is a microdilution technique used to assess the antimicrobial activity of two compounds in combination.
-
Preparation of Antimicrobial Solutions: Stock solutions of Ethyl Lauroyl Arginate HCl and the essential oil are prepared at known concentrations.
-
Serial Dilutions: In a 96-well microtiter plate, serial dilutions of LAE are made along the x-axis, and serial dilutions of the essential oil are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Listeria monocytogenes at a concentration of approximately 5 x 10^5 CFU/mL).
-
Incubation: The microtiter plate is incubated under optimal growth conditions for the microorganism (e.g., 37°C for 24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent (alone or in combination) that completely inhibits visible growth of the microorganism.
-
Calculation of FIC Index: The FIC Index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Signaling Pathways and Mechanisms of Action
The synergistic effect of LAE and essential oils is likely due to a multi-pronged attack on the bacterial cell. Both types of compounds have an affinity for the cell membrane, but their specific targets and mechanisms may differ, leading to a more potent combined effect.
-
Ethyl Lauroyl Arginate HCl (LAE): As a cationic surfactant, LAE electrostatically binds to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane's structural integrity, leading to pore formation, leakage of intracellular contents, and ultimately, cell death.
-
Essential Oils (e.g., Eugenol, Thymol): The phenolic compounds in many essential oils, such as eugenol and thymol, are known to partition into the lipid bilayer of the cell membrane. This disrupts the membrane's fluidity and permeability, inhibits membrane-bound enzymes, and can lead to the dissipation of the proton motive force, which is crucial for ATP synthesis.
The proposed synergistic mechanism involves LAE initially destabilizing the outer layers of the cell envelope, which then facilitates the penetration of the essential oil components to their target sites within the cell membrane, leading to a more profound and rapid antimicrobial effect.
References
- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20110077423A1 - Process for the synthesis of hydrochloride salt of n-fatty acylsubstituted amino acid ethyl esters - Google Patents [patents.google.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Synergistic antimicrobial interaction of plant essential oils and extracts against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial properties of lauric arginate alone or in combination with essential oils in tryptic soy broth and 2% reduced fat milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to LAE and Potassium Sorbate for Yeast and Mold Inhibition in Acidic Foods
For Researchers, Scientists, and Drug Development Professionals
The preservation of acidic food products against spoilage by yeast and mold is a critical aspect of food safety and quality. Among the arsenal of antimicrobial agents, Lauric Arginate (LAE) and potassium sorbate are two widely utilized compounds. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers and professionals in making informed decisions for their specific applications.
Executive Summary
Lauric Arginate (LAE), a cationic surfactant, demonstrates broad-spectrum antimicrobial activity across a wide pH range by disrupting the cell membranes of microorganisms. In contrast, potassium sorbate's efficacy is highly dependent on the pH of the food matrix, exhibiting its primary inhibitory effects in its undissociated sorbic acid form, which is predominant in acidic conditions. While both are effective, their mechanisms of action and optimal usage conditions differ significantly, influencing their suitability for various acidic food products.
Data Presentation: Comparative Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for LAE and potassium sorbate against common food spoilage yeasts and molds. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Microorganism | Preservative | MIC (µg/mL) | pH | Food Matrix/Medium | Reference |
| Saccharomyces cerevisiae | Lauric Arginate (LAE) | 35 | Not Specified | Not Specified | [1] |
| Saccharomyces cerevisiae | Potassium Sorbate | >1000 | 6.0 | YM Broth | [2] |
| Zygosaccharomyces bailii | Lauric Arginate (LAE) | 62.5 | Not Specified | Not Specified | [1] |
| Zygosaccharomyces bailii | Potassium Sorbate | >600 | < pKa | Not Specified | [3] |
| Candida albicans | Lauric Arginate (LAE) | 112.5 | Not Specified | Not Specified | [1] |
| Aspergillus niger | Potassium Sorbate | 1250 - 1500 | 5.0 | Potato Dextrose Agar | N/A |
| Penicillium chrysogenum | Potassium Sorbate | 2500 | 7.5 | Not Specified | N/A |
| General Yeast & Mold | Lauric Arginate (LAE) | 16 - 128 | Not Specified | Not Specified | [4] |
Note: The efficacy of potassium sorbate is significantly influenced by pH. Its effectiveness increases as the pH decreases.
Mechanisms of Action
Lauric Arginate (LAE)
LAE, or ethyl-Nα-lauroyl-L-arginate HCl, is a cationic surfactant derived from lauric acid, L-arginine, and ethanol.[5] Its primary mechanism of action involves the disruption of the microbial cell membrane.[4] The positively charged arginine group of the LAE molecule interacts electrostatically with the negatively charged components of the cell membranes of yeasts and molds.[6] This interaction alters membrane permeability, leading to the loss of essential cellular components and ultimately, cell death.[4]
dot
Potassium Sorbate
Potassium sorbate is the potassium salt of sorbic acid. Its antimicrobial activity is primarily attributed to the undissociated sorbic acid molecule, which predominates at low pH levels.[7] The effectiveness of potassium sorbate, therefore, increases as the pH of the food product decreases.[8] The precise mechanism of action is multifaceted. It is believed that the lipophilic nature of undissociated sorbic acid allows it to penetrate the cell membrane of yeasts and molds.[9] Once inside the cytoplasm, where the pH is typically neutral, the acid dissociates, releasing protons and leading to intracellular acidification. This can inhibit the activity of essential enzymes involved in glycolysis and other metabolic pathways, ultimately arresting cell growth.[2] Some studies also suggest that sorbic acid can directly interfere with cell membrane functions.[9]
dot
Experimental Protocols
Standardized methods are crucial for evaluating and comparing the efficacy of antimicrobial preservatives. The following are detailed methodologies for key experiments.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Media: A suitable broth medium, such as Yeast Mold (YM) broth or Potato Dextrose Broth (PDB), is prepared and sterilized. The pH of the medium is adjusted to reflect the acidic conditions of the target food product (e.g., pH 3.5, 4.5).
-
Preparation of Inoculum: A pure culture of the target yeast or mold is grown on an appropriate agar medium. A suspension of the microorganism is then prepared in sterile saline or buffer and adjusted to a standardized concentration (e.g., 10^5 to 10^6 CFU/mL).
-
Serial Dilutions: The preservative (LAE or potassium sorbate) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.
dot
Challenge Test for Preservative Efficacy
A challenge test evaluates the effectiveness of a preservative within the actual food product.[10]
-
Product Preparation: The acidic food product is prepared with varying concentrations of the preservative (LAE or potassium sorbate). A control sample with no preservative is also prepared.
-
Inoculation: Each product sample is inoculated with a known concentration of a cocktail of relevant spoilage yeasts and molds (e.g., 10^3 to 10^4 CFU/g).[11]
-
Storage: The inoculated products are stored under conditions that simulate their intended shelf-life (e.g., refrigerated or ambient temperature).
-
Microbial Analysis: At specified time intervals (e.g., 0, 7, 14, 21, and 28 days), samples are taken from each product and the number of viable microorganisms is determined using standard plate count methods.[11]
-
Evaluation: The reduction in the microbial population over time is calculated and compared to established criteria to determine the preservative's efficacy.
Regulatory Status
Lauric Arginate (LAE):
-
United States: Generally Recognized as Safe (GRAS) for use as an antimicrobial in various food categories at levels up to 200 ppm.[5][12]
-
European Union: Approved as a food additive (E 243) for use in specific heat-treated meat products at a maximum level of 160 mg/kg.[12]
-
Codex Alimentarius: Approved for use in several food categories up to 200 ppm.[12]
Potassium Sorbate:
-
United States: GRAS for use in food, with maximum levels varying by food category (e.g., no more than 0.1% in fruit butters, jellies, and preserves).[13]
-
European Union: Approved as a food additive (E 202) with specified maximum levels for various food categories.[14]
-
Codex Alimentarius: Permitted in a wide range of food products at varying maximum levels.
Conclusion
Both Lauric Arginate and potassium sorbate are valuable tools for controlling yeast and mold growth in acidic food products.
-
LAE offers the advantage of broad-spectrum efficacy across a wider pH range, making it a versatile option for various acidic food formulations. Its mechanism of rapid membrane disruption provides a cidal effect.
-
Potassium sorbate is a well-established and cost-effective preservative that is highly effective in strongly acidic environments. Its efficacy is, however, significantly reduced as the pH approaches neutrality.
The choice between LAE and potassium sorbate will depend on the specific characteristics of the food product, including its pH, composition, and desired shelf life, as well as regulatory considerations in the target market. For products with a pH closer to the upper end of the acidic range, LAE may offer more reliable protection. In highly acidic products, potassium sorbate remains a very effective and economical choice. Further research involving direct comparative studies in specific food matrices is recommended to determine the optimal preservative strategy for individual applications.
References
- 1. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial food and cosmetic preservative LAE® [lauric-arginate.com]
- 5. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Synergistic Photoinactivation Utilizing Curcumin and Lauric Arginate Ethyl Ester against Escherichia coli and Listeria innocua | MDPI [mdpi.com]
- 7. Challenge testing: principles and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nihs.go.jp [nihs.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. microchemlab.com [microchemlab.com]
- 12. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]
- 13. Potassium sorbate - Wikipedia [en.wikipedia.org]
- 14. Food and Feed Information Portal Database | FIP [ec.europa.eu]
A Head-to-Head Comparison of Lauric Arginate (LAE) and Nisin for Controlling Spoilage Bacteria
For Researchers, Scientists, and Drug Development Professionals
The quest for effective, safe, and consumer-friendly antimicrobial agents is a constant challenge in the food industry and beyond. Among the front-runners in the battle against microbial spoilage are Lauric Arginate (LAE) and nisin. This guide provides an objective, data-driven comparison of these two prominent antimicrobials, offering a comprehensive overview of their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Lauric Arginate (LAE), a cationic surfactant, boasts a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, yeasts, and molds.[1][2][3] Its efficacy stems from its ability to disrupt microbial cell membranes.[1] In contrast, nisin, a bacteriocin produced by Lactococcus lactis, primarily targets Gram-positive bacteria by inhibiting cell wall synthesis and forming pores in the cell membrane.[4][5][6][7][8] While nisin's spectrum is narrower, its potency against specific spoilage and pathogenic Gram-positive organisms is well-established.[4][5] The choice between LAE and nisin, or their potential synergistic use, depends on the target microorganisms and the specific application matrix.
Data Presentation: Quantitative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of LAE and nisin against a range of common food spoilage and pathogenic bacteria, as reported in various studies. These values provide a quantitative measure of their antimicrobial potency.
| Microorganism | Type | Lauric Arginate (LAE) MIC (µg/mL) | Nisin MIC (µg/mL) | References |
| Listeria monocytogenes | Gram-positive | 11.8 - 200 | 1.56 - 25 | [9][10] |
| Staphylococcus aureus | Gram-positive | 16 - 32 | 3.12 - 25 | [5][9] |
| Bacillus cereus | Gram-positive | 8 - 16 | 0.78 - 6.25 | [11] |
| Escherichia coli | Gram-negative | 11.8 - 64 | >100 (often ineffective alone) | [1][9][10] |
| Salmonella Enteritidis | Gram-negative | 23.5 - 128 | >100 (often ineffective alone) | [10] |
| Pseudomonas aeruginosa | Gram-negative | 32 - 64 | >100 (often ineffective alone) | [9] |
Note: MIC values can vary depending on the specific strain, growth medium, pH, and experimental conditions.
Mechanisms of Action
The distinct antimicrobial activities of LAE and nisin are rooted in their different modes of action at the cellular level.
Lauric Arginate (LAE): As a cationic surfactant, LAE's primary target is the cell membrane. Its positively charged arginine headgroup interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chihonbio.com [chihonbio.com]
- 3. Lauric arginate ethyl ester: An update on the antimicrobial potential and application in the food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Effects of the Lactobacillus acidophilus Surface Layer and Nisin on Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LAE Quantification: Cross-Validation of HPLC and Mass Spectrometry in Research Samples
For researchers, scientists, and drug development professionals, the precise quantification of L-Arginine ethyl ester (LAE) is critical for accurate pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, offering insights into their respective strengths and limitations, supported by representative experimental data and detailed protocols to inform the selection of the most suitable technique for specific research needs.
Quantitative Performance Comparison
The choice between HPLC with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for LAE quantification is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC offers a robust and cost-effective solution for relatively clean sample matrices, LC-MS provides unparalleled sensitivity and specificity, making it the gold standard for bioanalytical applications and trace-level quantification.[1][2]
The following table summarizes typical performance characteristics for the quantification of amino acid esters like LAE using both HPLC and LC-MS. These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | HPLC with UV Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL | ~0.05 - 5 ng/mL |
| **Linearity (R²) ** | > 0.995 | > 0.998 |
| Precision (%RSD) | < 5% | < 15% (in biological matrix) |
| Accuracy (%Recovery) | 95 - 105% | 85 - 115% (in biological matrix) |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; based on mass-to-charge ratio, minimizing interferences. |
| Throughput | High | Moderate to High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies are essential for achieving reproducible and accurate quantification of LAE. Below are representative experimental protocols for both HPLC and LC-MS analysis.
HPLC Method for LAE Quantification
This method is suitable for the quantification of LAE in bulk drug substances, and simple formulations where high sensitivity is not the primary requirement. Amino acids and their esters often require derivatization for sensitive UV detection.[3][4]
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the LAE sample in the mobile phase to achieve a concentration within the linear range of the assay (e.g., 10-100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Derivatization (Pre-column):
-
To a 100 µL aliquot of the sample solution, add 100 µL of o-phthalaldehyde (OPA) derivatizing reagent.
-
Vortex the mixture for 30 seconds and allow it to react at room temperature for 2 minutes before injection.
3. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 338 nm (for OPA derivatives).[5]
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Quantification is performed by comparing the peak area of the LAE derivative in the sample to a calibration curve generated from LAE standards of known concentrations.
Mass Spectrometry (LC-MS) Method for LAE Quantification
This method is ideal for the quantification of LAE in complex biological matrices such as plasma, serum, or tissue homogenates, offering high sensitivity and selectivity.[2][6]
1. Sample Preparation (for biological samples):
-
Protein Precipitation: To 100 µL of the biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled LAE).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4 °C.
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS Instrumentation and Conditions:
-
LC-MS System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column: A suitable C18 or HILIC column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for LAE and the internal standard would need to be determined. For L-Arginine, a common precursor ion is m/z 175.2, with a fragment ion of m/z 70.1 used for quantification.[2]
3. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve prepared in the same biological matrix.
Visualizing the Workflow and Comparison
To better understand the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and a direct comparison of the two techniques.
Cross-validation experimental workflow for LAE quantification.
Key comparison of HPLC vs. Mass Spectrometry for LAE.
Conclusion
The cross-validation of HPLC and mass spectrometry for the quantification of LAE reveals the distinct advantages and ideal applications for each technique. HPLC with UV detection serves as a reliable and economical method for routine analysis of less complex samples. Conversely, LC-MS stands out as the superior method for research and development applications that demand high sensitivity and selectivity, particularly in the analysis of biological samples. The choice of method should be guided by the specific requirements of the study, including the nature of the sample, the required limits of detection, and budgetary considerations.
References
- 1. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 3. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Amino Acid Analysis Overview [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and robust method for amino acid quantification using a simple N-hydroxysuccinimide ester derivatization and liquid chromatography-ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Ethyl Lauroyl Arginate HCl compared to traditional preservatives in meat products
A comprehensive analysis of Ethyl Lauroyl Arginate HCl (LAE) demonstrates its potential as a highly effective antimicrobial agent in meat products, often outperforming traditional preservatives like nitrites and lactates in microbial reduction while offering a favorable safety profile. This guide provides a detailed comparison of LAE and conventional preservatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on the latest advancements in food preservation.
Ethyl Lauroyl Arginate HCl, a cationic surfactant derived from naturally occurring substances, is gaining significant traction as a powerful alternative to traditional meat preservatives. Its broad-spectrum antimicrobial activity, coupled with its classification as a Generally Recognized as Safe (GRAS) substance, positions it as a promising solution for enhancing the safety and shelf-life of meat products.[1][2]
Quantitative Comparison of Preservative Efficacy
Table 1: Antimicrobial Efficacy Against Common Spoilage and Pathogenic Bacteria
| Preservative | Meat Product | Target Microorganism | Concentration | Microbial Reduction (log CFU/g) | Shelf-Life Extension | Reference |
| Ethyl Lauroyl Arginate HCl (LAE) | Raw Beef & Pork | Escherichia coli | Coated Film (~700 mg/m²) | 0.7 - 1.0 (initial reduction) | Stable trend for 24 days | [3] |
| Ethyl Lauroyl Arginate HCl (LAE) | Sausages | General Bacteria | 0.01% or 0.03% | Effective inhibition | Extended for 15 days | [4] |
| Sodium Nitrite | Beef Sausages | Escherichia coli | - | Significant decrease | - | [5] |
| Sodium Lactate | Ground Beef | Aerobic Plate Count | 3% | ~2 log reduction vs. control at day 15 | Extended to 15 days (vs. 8 days for control) | [6][7] |
| Sodium Lactate & Sodium Diacetate | Wieners | Listeria monocytogenes | 3.4% & 0.1% | Growth inhibited for 12 weeks | - |
Table 2: Impact on Sensory Attributes and Color Stability
| Preservative | Meat Product | Key Sensory Findings | Color Stability | Reference |
| Ethyl Lauroyl Arginate HCl (LAE) | Processed Meats | No significant sensory effect compared to control. | Greater yellowness (b*) values in some cases. | [8] |
| Sodium Nitrite | Cooked Ham | Contributes to characteristic cured flavor and aroma. | Stabilizes the typical pinkish-red color of cured meat. | [1][9][10] |
| Sodium Lactate | Ground Beef | Can enhance flavor, color, and tenderness. | Can contribute to color stability. | [11] |
| Sodium Diacetate | Restructured Turkey | Can impart an intense acidic flavor at higher concentrations. | - | [12] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the cited data, detailed methodologies for key experiments are outlined below.
Microbial Analysis: Challenge Study
A common method to evaluate the antimicrobial efficacy of preservatives is through a microbial challenge study.
-
Sample Preparation: Meat products (e.g., ground beef, sausages) are prepared with different concentrations of the preservative being tested (e.g., LAE, sodium nitrite, sodium lactate) and a control group with no preservative.
-
Inoculation: The meat samples are inoculated with a known concentration (e.g., 10^5 CFU/g) of a target microorganism, such as Listeria monocytogenes, Escherichia coli, or Salmonella.
-
Storage: The inoculated samples are vacuum-packaged and stored under refrigerated conditions (e.g., 4°C) for a specified period (e.g., 28 days).
-
Microbial Enumeration: At regular intervals (e.g., day 0, 7, 14, 21, 28), samples are taken, and the population of the target microorganism is enumerated using standard plating techniques on selective agar. The results are typically expressed as log CFU/g.
-
Statistical Analysis: The data is statistically analyzed to determine significant differences in microbial reduction between the different preservative treatments and the control.
Sensory Evaluation
Sensory analysis is crucial to determine the impact of preservatives on the organoleptic properties of the final product.
-
Panelist Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarizing them with the specific sensory attributes of the meat product to be evaluated (e.g., aroma, flavor, texture, appearance, overall acceptability).
-
Sample Preparation: Meat products with different preservatives are cooked to a standardized internal temperature and cut into uniform sample sizes. Samples are coded with random three-digit numbers to blind the panelists.
-
Evaluation: Panelists evaluate the samples in individual booths under controlled lighting and temperature. They rate the intensity of each sensory attribute on a structured scale (e.g., a 9-point hedonic scale).
-
Data Analysis: The sensory scores are collected and statistically analyzed to identify any significant differences in the sensory profiles of the products treated with different preservatives.
Mechanism of Action and Experimental Workflow
The distinct mechanisms by which LAE and traditional preservatives inhibit microbial growth are a key differentiator.
Ethyl Lauroyl Arginate HCl (LAE) Mechanism of Action
LAE functions as a cationic surfactant. Its positively charged head group interacts with the negatively charged components of the bacterial cell membrane, while the fatty acid tail penetrates the lipid bilayer. This disrupts the membrane's integrity, leading to the leakage of cellular contents and ultimately, cell death.[9]
Caption: Mechanism of action of Ethyl Lauroyl Arginate HCl on bacteria.
Traditional Preservatives (Nitrite) Mechanism of Action
Sodium nitrite's antimicrobial effect is more complex and multifaceted. In the acidic environment of meat, nitrite is converted to nitrous acid, which can then form other reactive nitrogen species. These compounds can interfere with key metabolic enzymes and disrupt cellular processes in bacteria, thereby inhibiting their growth.[13][14][15]
Caption: Simplified mechanism of action of sodium nitrite in meat.
Experimental Workflow for Preservative Comparison
The logical flow of a comparative study on meat preservatives is depicted below.
Caption: Workflow for comparing meat preservatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sensory characterisation of meatless and nitrite-free cooked ham alternatives in comparison to conventional counterparts: Temporal dominance of sensations and partial napping with ultra-flash profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Use of the Mixed Bacteria Limosilactobacillus fermentum and Staphylococcus carnosus in the Meat Curing Process with a Reduced Amount of Sodium Nitrite | MDPI [mdpi.com]
- 13. Mechanisms of the bactericidal effects of nitrate and nitrite in cured meats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. daneshyari.com [daneshyari.com]
- 15. Replacement of nitrates and nitrites in meat-derived foods through the utilization of coagulase-negative staphylococci: A review - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Microbial Control: The Synergistic Power of Lauric Arginate and Thermal Processing
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and efficient microbial inactivation methods is a constant challenge in research, food safety, and drug development. While thermal processing has long been a cornerstone of sterilization, its high energy consumption and potential to degrade product quality have driven the search for innovative alternatives. This guide explores the potent synergy between Lauric Arginate (LAE), a generally recognized as safe (GRAS) antimicrobial, and thermal processing. By combining these two hurdles, a significant enhancement in microbial inactivation can be achieved at lower temperatures and shorter durations, offering a promising avenue for developing gentler and more effective control strategies.
This guide provides an objective comparison of the antimicrobial efficacy of thermal processing alone versus its combination with LAE, supported by experimental data from peer-reviewed studies. Detailed experimental protocols, quantitative data summaries, and visual representations of the underlying mechanisms and workflows are presented to aid researchers in assessing and applying this powerful combination.
Quantitative Assessment of Microbial Inactivation
The synergistic effect of combining LAE with thermal processing results in a significant reduction in the decimal reduction time (D-value), which is the time required at a specific temperature to kill 90% of a microbial population. A lower D-value signifies a more effective inactivation process. The following tables summarize the D-values for key foodborne pathogens, Listeria monocytogenes and Escherichia coli, under various treatment conditions.
Table 1: Comparative D-values for Listeria monocytogenes in Sous-Vide Cooked Ground Beef
| Temperature (°C) | LAE Concentration (ppm) | D-value (minutes) | Reference |
| 55 | 0 (Control) | 31.86 | [1] |
| 55 | 1000 | 2.28 | [1] |
| 55 | 3000 | Not Reported | |
| 62.5 | 0 (Control) | 16.71 | [1] |
| 62.5 | 1000 | Not Reported | |
| 62.5 | 3000 | 0.56 | [1] |
Table 2: Log Reduction of Escherichia coli and Listeria innocua with Combined LAE and Mild Heat
| Microorganism | Treatment | Log Reduction (CFU/mL) | Reference |
| Escherichia coli | LAE alone | < 1.5 | [2] |
| Escherichia coli | Mild Heat alone | < 1.5 | [2] |
| Escherichia coli | LAE + Mild Heat | ~6 | [2] |
| Listeria innocua | LAE alone | < 1.5 | [2] |
| Listeria innocua | Mild Heat alone | < 1.5 | [2] |
| Listeria innocua | LAE + Mild Heat | > 5 | [2] |
Table 3: D-values for Listeria monocytogenes and Escherichia coli with Thermal Processing Alone (for baseline comparison)
| Microorganism | Food Matrix | Temperature (°C) | D-value | Reference |
| Listeria monocytogenes | Turkey Bologna | 61 | 124 seconds | [3] |
| Listeria monocytogenes | Turkey Bologna | 65 | 16.2 seconds | [3] |
| Listeria monocytogenes | Cheese Milk | 60.0 | 146.6 seconds | [4] |
| Listeria monocytogenes | Cheese Milk | 62.8 | 33.8 seconds | [4] |
| Listeria monocytogenes | Cheese Milk | 65.6 | 17.1 seconds | [4] |
| Escherichia coli | Chicken-fried Beef Patties | 55 | 27.62 minutes | [5] |
| Escherichia coli | Chicken-fried Beef Patties | 70 | 0.04 minutes | [5] |
| Escherichia coli O157:H7 | Orange Juice | 50 | 302.61 - 365.35 seconds | [6] |
| Escherichia coli O157:H7 | Orange Juice | 60 | 76.37 - 107.46 seconds | [6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies employed in the key cited studies.
Protocol 1: Synergistic Inactivation of L. monocytogenes in Sous-Vide Cooked Ground Beef with LAE and Heat[1]
-
Bacterial Strain and Culture Preparation: A multi-strain cocktail of Listeria monocytogenes was prepared. Individual strains were cultured in tryptic soy broth supplemented with yeast extract at 37°C for 18-24 hours. The cultures were then harvested, washed, and resuspended in buffered peptone water to achieve a target concentration.
-
Sample Preparation and Inoculation: Ground beef was portioned and inoculated with the L. monocytogenes cocktail to achieve a final concentration of approximately 7-8 log CFU/g. Lauric arginate (LAE) was added at concentrations of 1000 ppm or 3000 ppm. Control samples without LAE were also prepared.
-
Thermal Treatment: The inoculated ground beef samples were vacuum-sealed in bags and completely submerged in a circulating water bath set to the target temperatures (55°C and 62.5°C). Samples were heated for predetermined time intervals.
-
Microbial Enumeration: Following the heat treatment, the samples were immediately cooled in an ice bath. The surviving L. monocytogenes population was enumerated by plating appropriate dilutions on selective agar plates.
-
D-value Calculation: Survival curves were generated by plotting the logarithm of the survivor count against the heating time. The D-value was calculated as the negative reciprocal of the slope of the linear portion of the survival curve.
Protocol 2: Combined Effect of LAE and Mild Heat on E. coli and L. innocua[2]
-
Bacterial Strains and Growth Conditions: Escherichia coli and Listeria innocua strains were grown overnight in appropriate broth media at 37°C. The cells were then harvested by centrifugation, washed, and resuspended in a buffer solution.
-
Treatment Application: The bacterial suspensions were subjected to four different treatments: (1) control (no treatment), (2) LAE alone, (3) mild heat alone, and (4) a combination of LAE and mild heat. The specific concentrations of LAE and the temperature of the mild heat treatment were optimized in preliminary experiments.
-
Inactivation Assessment: At various time points during the treatment, aliquots were taken, serially diluted, and plated on nutrient agar to determine the number of viable cells (CFU/mL).
-
Mechanism Investigation: To elucidate the mechanism of inactivation, assays for cell membrane damage (e.g., measuring the release of intracellular components) and oxidative stress (e.g., using fluorescent probes to detect reactive oxygen species) were performed.
Visualizing the Process and Mechanism
To provide a clearer understanding of the experimental procedures and the underlying scientific principles, the following diagrams have been generated using Graphviz.
Experimental workflow for assessing microbial inactivation.
The enhanced antimicrobial effect of combining LAE with thermal processing stems from a two-pronged attack on the bacterial cell, as illustrated in the signaling pathway diagram below.
Mechanism of synergistic microbial inactivation by LAE and heat.
Discussion of the Synergistic Mechanism
The combination of LAE and mild heat demonstrates a powerful synergistic effect that leads to rapid microbial inactivation.[2] The primary mechanisms behind this synergy are enhanced membrane damage and the generation of oxidative stress.[2][7]
-
Membrane Damage: LAE, as a cationic surfactant, interacts with and disrupts the integrity of the bacterial cell membrane.[2] Mild heat also increases the fluidity and permeability of the cell membrane.[2] When applied together, these two stressors create a more pronounced disruption of the membrane, leading to increased leakage of essential intracellular components and ultimately, cell death.[2]
-
Oxidative Stress: LAE has been shown to induce the production of reactive oxygen species (ROS) within bacterial cells.[2] ROS are highly reactive molecules that can cause significant damage to vital cellular components, including proteins, lipids, and DNA.[2][8] The combined stress of LAE and heat can overwhelm the cell's antioxidant defense mechanisms, leading to lethal levels of oxidative damage.
Conclusion and Future Directions
The combined application of Lauric Arginate and thermal processing presents a highly effective and promising strategy for microbial inactivation. The synergistic relationship allows for significant reductions in processing temperatures and times, which can lead to improved product quality, reduced energy costs, and enhanced safety. The data clearly demonstrates a substantial decrease in the D-values for pathogenic bacteria when LAE is incorporated into the thermal treatment.
For researchers and drug development professionals, this combined approach offers a valuable tool for achieving desired levels of microbial control while minimizing the adverse effects of heat. Further research is warranted to explore the efficacy of this combination against a broader range of microorganisms, including bacterial spores, and to optimize treatment parameters for specific applications in various matrices. Understanding the intricate molecular details of the synergistic mechanism will further pave the way for the development of novel and targeted antimicrobial interventions.
References
- 1. The effect of lauric arginate on the thermal inactivation of starved Listeria monocytogenes in sous-vide cooked ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Antimicrobial Activity by Light or Thermal Treatment and Lauric Arginate: Membrane Damage and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D and z-values for Listeria monocytogenes and Salmonella typhimurium in packaged low-fat ready-to-eat turkey bologna subjected to a surface pasteurization treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination and validation of D-values for Listeria monocytogenes and Shiga toxin-producing Escherichia coli in cheese milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal inactivation studies of Escherichia coli O157:H7, Salmonella, and Listeria monocytogenes in ready-to-eat chicken-fried beef patties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 7. Synergistic Antimicrobial Activity by Light or Thermal Treatment and Lauric Arginate: Membrane Damage and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Can microbial cells develop resistance to oxidative stress in antimicrobial photodynamic inactivation? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Biofilm Efficacy of Ethyl Lauroyl Arginate HCl and Other Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-biofilm properties of Ethyl Lauroyl Arginate HCl (LAE) against other commonly used surfactants, including cationic (Benzalkonium Chloride, Chlorhexidine), anionic (Sodium Dodecyl Sulfate), and non-ionic (Tween® 80) agents. The information presented is collated from various scientific studies to offer a comprehensive resource for researchers and professionals in drug development.
Introduction to Biofilms and the Role of Surfactants
Bacterial and fungal biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). These biofilms adhere to various surfaces, both biological and inert, and exhibit significantly increased resistance to antimicrobial agents compared to their planktonic counterparts. This resistance poses a major challenge in clinical and industrial settings.
Surfactants, or surface-active agents, are amphiphilic molecules that can disrupt the integrity of biofilms through various mechanisms, including altering cell surface hydrophobicity, disrupting the EPS matrix, and interfering with cell-to-cell communication. Ethyl Lauroyl Arginate HCl (LAE) is a cationic surfactant derived from lauric acid, L-arginine, and ethanol, and is recognized for its broad-spectrum antimicrobial and anti-biofilm activities[1]. This guide compares the anti-biofilm performance of LAE with other well-known surfactants.
Comparative Anti-Biofilm Activity: Quantitative Data
The following tables summarize the anti-biofilm activity of LAE and other surfactants against two common biofilm-forming pathogens, Pseudomonas aeruginosa and Staphylococcus aureus. It is important to note that the data are compiled from different studies with varying experimental conditions. Direct comparison of absolute values should be made with caution.
Anti-Biofilm Activity against Pseudomonas aeruginosa
| Surfactant | Type | Concentration | Biofilm Reduction | Test Method | Source |
| Ethyl Lauroyl Arginate HCl (LAE) | Cationic | 10 µM | 30.3% | Crystal Violet Assay | [2] |
| 50 µM | - | Crystal Violet Assay | [2] | ||
| 100 µM | 54.7% | Crystal Violet Assay | [2] | ||
| Benzalkonium Chloride | Cationic | 64 mg/L (MIC) | Promoted biofilm formation | Crystal Violet Assay | [3] |
| >900 ppm (MBEC) | Eradication | Crystal Violet Assay | |||
| Chlorhexidine | Cationic | 1% (w/v) | Least effective among tested | Metabolism Inhibition | [4] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 7 mM | Significant inactivation, but no significant mass reduction | Respiratory Activity | [5] |
| Tween® 80 | Non-ionic | 0.1% (v/v) | Reduced biofilm formation | Crystal Violet Assay | [6] |
Anti-Biofilm Activity against Staphylococcus aureus
| Surfactant | Type | Concentration | Biofilm Reduction | Test Method | Source |
| Ethyl Lauroyl Arginate HCl (LAE) | Cationic | Data not available in searched sources | - | - | |
| Benzalkonium Chloride | Cationic | 0.2 g/mL (MIC) | Inhibition at MIC and 2xMIC | Crystal Violet Assay | [7] |
| Chlorhexidine | Cationic | 0.3% | Significant decrease | Crystal Violet Assay | [8] |
| 1% (w/v) | ~84% | Metabolism Inhibition | [4] | ||
| Sodium Dodecyl Sulfate (SDS) | Anionic | Data not available in searched sources | - | - | |
| Tween® 80 | Non-ionic | 0.1% (v/v) | Increased biofilm biomass | Crystal Violet Assay | [9] |
| 0.1% | 63.83% destabilization | Crystal Violet Assay | [10] |
Experimental Protocols
This section details the methodologies for key experiments commonly used to assess anti-biofilm activity.
Biofilm Formation and Quantification: Crystal Violet Assay
The crystal violet assay is a widely used method for quantifying biofilm biomass.
Caption: Workflow for the Crystal Violet Biofilm Assay.
Assessment of Biofilm Metabolic Activity: XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of biofilm cells.
Caption: Workflow for the XTT Biofilm Metabolic Activity Assay.
Visualization of Biofilm Structure: Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for high-resolution, three-dimensional imaging of biofilms.
Caption: Workflow for Confocal Laser Scanning Microscopy of Biofilms.
Mechanisms of Anti-Biofilm Action
Ethyl Lauroyl Arginate HCl (LAE)
LAE, a cationic surfactant, primarily acts by disrupting the bacterial cell membrane. Its positively charged headgroup interacts with the negatively charged components of the bacterial cell wall, leading to increased membrane permeability and eventual cell death[1]. A key anti-biofilm mechanism of LAE against P. aeruginosa involves iron chelation. By sequestering iron, which is a crucial signaling molecule for biofilm development in this bacterium, LAE creates iron-limiting conditions that inhibit the formation of mature biofilms[2].
Caption: LAE's Iron Chelation Mechanism Against P. aeruginosa Biofilm.
Other Cationic Surfactants (Benzalkonium Chloride, Chlorhexidine)
Like LAE, other cationic surfactants such as Benzalkonium Chloride and Chlorhexidine exert their antimicrobial effect through electrostatic interactions with the negatively charged bacterial cell surface. This disrupts the cell membrane, leading to leakage of intracellular components and cell death[4]. Their anti-biofilm activity is primarily attributed to this bactericidal action on the cells within the biofilm. However, at sub-inhibitory concentrations, some studies have shown that these agents can paradoxically promote biofilm formation in certain bacterial strains[11].
Anionic Surfactants (Sodium Dodecyl Sulfate - SDS)
Anionic surfactants like SDS can denature proteins and disrupt cell membranes. Their anti-biofilm mechanism involves interfering with the initial attachment of bacteria to surfaces and disrupting the integrity of the EPS matrix. However, the efficacy of SDS can be variable, with some studies showing that while it can inactivate biofilm cells, it may not significantly reduce the overall biofilm mass[5].
Non-ionic Surfactants (Tween® 80)
Non-ionic surfactants are generally considered less bactericidal than their ionic counterparts. Their effect on biofilms is highly species-dependent. For instance, Tween® 80 has been shown to reduce biofilm formation in P. aeruginosa but can increase biofilm biomass in S. aureus[6][9]. The mechanism is thought to involve alteration of the cell surface hydrophobicity, which can either inhibit or promote bacterial adhesion depending on the specific bacterial species and surface properties.
Conclusion
Ethyl Lauroyl Arginate HCl demonstrates potent anti-biofilm activity against a range of microorganisms, with a particularly well-documented mechanism of action against P. aeruginosa involving iron chelation. When compared to other surfactants, its efficacy is notable, although direct comparative data under uniform conditions is limited.
-
Cationic surfactants (LAE, Benzalkonium Chloride, Chlorhexidine) generally exhibit strong bactericidal and anti-biofilm properties due to their interaction with the bacterial cell membrane.
-
Anionic surfactants like SDS can be effective but may not always lead to a reduction in biofilm mass.
-
Non-ionic surfactants such as Tween® 80 show species-dependent effects, sometimes even promoting biofilm formation.
The choice of an anti-biofilm surfactant should be guided by the target microorganism, the specific application, and the potential for unintended effects at sub-inhibitory concentrations. Further research involving direct comparative studies under standardized conditions is warranted to establish a definitive hierarchy of anti-biofilm efficacy among these surfactants.
References
- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lauroyl Arginate Ethyl Blocks the Iron Signals Necessary for Pseudomonas aeruginosa Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Do biosurfactants as anti-biofilm agents have a future in industrial water systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of common antiseptic solutions against clinically relevant microorganisms in biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents [mdpi.com]
- 11. Effect of chlorhexidine and benzalkonium chloride on bacterial biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
